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Core Science & Biosynthesis

Foundational

physicochemical properties of 1-(2-Methoxy-5-methylphenyl)ethylamine

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxy-5-methylphenyl)ethylamine Abstract This technical guide provides a comprehensive examination of the anticipated , a substituted phenethylamine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxy-5-methylphenyl)ethylamine

Abstract

This technical guide provides a comprehensive examination of the anticipated , a substituted phenethylamine of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document establishes a robust framework for its characterization. By leveraging data from structurally analogous compounds, this guide offers well-founded estimations of its core properties. Furthermore, it details the requisite experimental protocols for the precise determination of these characteristics, emphasizing the scientific rationale behind each methodological choice. This paper serves as a foundational resource for any research endeavor involving the synthesis, characterization, or application of 1-(2-Methoxy-5-methylphenyl)ethylamine.

Introduction: The Significance of Physicochemical Profiling

The biological activity and pharmaceutical suitability of a molecule are intrinsically linked to its physicochemical properties. Parameters such as solubility, lipophilicity, and acid-base dissociation constant (pKa) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For a novel compound like 1-(2-Methoxy-5-methylphenyl)ethylamine, a thorough understanding of these properties is the first critical step in the drug discovery and development pipeline. This guide provides the theoretical and practical foundation for such a characterization.

The molecular structure of 1-(2-Methoxy-5-methylphenyl)ethylamine, a chiral phenethylamine, suggests potential applications in neuroscience or as a building block in the synthesis of more complex pharmacologically active agents. Its structure features a primary amine, a chiral center, and a substituted aromatic ring, all of which contribute to its chemical and physical behavior.

Figure 1: Chemical Structure of 1-(2-Methoxy-5-methylphenyl)ethylamine.

Estimated Physicochemical Properties

The following table summarizes the estimated properties of 1-(2-Methoxy-5-methylphenyl)ethylamine. These estimations are derived from the known properties of structurally similar compounds, providing a scientifically grounded starting point for experimental verification.

PropertyEstimated ValueRationale and Comparative Data
Molecular Formula C10H15NOBased on its chemical structure.
Molecular Weight 165.23 g/mol Calculated from the molecular formula.[1]
Physical Form Colorless to pale yellow liquid or low-melting solidAnalogs like 1-(2-methoxyphenyl)ethanamine are liquids or solids, and 2-(4-methoxyphenyl)ethylamine can be a liquid or solid.[2]
Boiling Point ~230-240 °C (at 760 mmHg)1-(4-Methoxyphenyl)ethylamine has a boiling point of 235-237 °C.[3] The additional methyl group may slightly increase the boiling point.
Melting Point Not readily estimated; likely low if solidThe melting point is highly dependent on crystal lattice energy. The tosylate salt of a similar compound has a melting point of 178.2-180.0°C.[4]
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, chloroform, DMSO); sparingly soluble in water.The phenethylamine backbone imparts some water solubility, but the substituted phenyl ring increases lipophilicity. Similar amines are soluble in organic solvents and have limited water solubility.[2][5][6]
pKa (of the conjugate acid) ~9.3 - 9.8The primary amine group is basic. The pKa of the conjugate acid of the structurally similar (R)-(+)-1-(4-Methoxyphenyl)ethylamine is reported as 9.30.[3] N-Methylphenethylamine has a pKa of 10.14.[7]
LogP (Octanol-Water Partition Coefficient) ~1.7 - 2.2This value indicates moderate lipophilicity. The XLogP3 for 2-methoxy-5-methylaniline is 1.7.[5] The LogKow for (R)-(+)-1-(4-methoxyphenyl)ethylamine is 1.40.[3] The additional methyl group on the ring would likely increase the LogP value.

Experimental Determination of Physicochemical Properties

To move from estimation to empirical data, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear rationale for each step.

Determination of Melting and Boiling Points

Expertise & Experience: The choice between determining a melting or boiling point depends on the compound's physical state at room temperature. For a new compound, this is the first observation to be made. The purity of the sample is paramount, as impurities can depress the melting point or alter the boiling range.

Protocol for Melting Point Determination (if solid):

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent.

  • Instrumentation: Utilize a calibrated digital melting point apparatus.

  • Procedure:

    • Load a small amount of the finely powdered sample into a capillary tube.

    • Place the capillary tube in the apparatus.

    • Use a rapid heating rate to approximate the melting point.

    • Repeat with a fresh sample, heating at a slower rate (1-2 °C/minute) as the approximate melting point is approached.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow range indicates high purity.

Protocol for Boiling Point Determination (if liquid):

  • Methodology: For small sample volumes, micro boiling point determination is recommended.

  • Procedure:

    • Place a small amount of the liquid into a Thiele tube or a similar apparatus containing a high-boiling point oil.

    • Invert a sealed-end capillary tube into the liquid.

    • Heat the apparatus slowly.

    • Observe for a steady stream of bubbles from the inverted capillary.

    • Remove the heat and record the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. This is the boiling point.

Solubility Profiling

Trustworthiness: A systematic approach to solubility testing across a range of solvents with varying polarities provides a comprehensive and reliable profile. This is crucial for selecting appropriate solvents for synthesis workups, purification, and formulation.

Protocol for Qualitative and Semi-Quantitative Solubility Assessment:

  • Solvent Selection: Choose a panel of solvents representing a range of polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane).

  • Procedure:

    • To 1 mL of each solvent in a separate vial, add a pre-weighed amount (e.g., 1 mg) of 1-(2-Methoxy-5-methylphenyl)ethylamine.

    • Vortex each vial for 30 seconds.

    • Visually inspect for dissolution.

    • If dissolved, incrementally add more of the compound until saturation is reached or a predetermined concentration (e.g., 50 mg/mL) is achieved.

  • Classification:

    • Highly Soluble: > 100 mg/mL

    • Soluble: 10-100 mg/mL

    • Sparingly Soluble: 1-10 mg/mL

    • Insoluble: < 1 mg/mL

The principle of "like dissolves like" suggests that the amine will be highly soluble in polar protic solvents like methanol and ethanol due to hydrogen bonding, and also soluble in moderately polar aprotic solvents like dichloromethane.[6]

pKa Determination

Authoritative Grounding: The pKa is a critical parameter for predicting the ionization state of a molecule at a given pH, which profoundly impacts its interaction with biological targets and its membrane permeability. Potentiometric titration is a standard and reliable method for its determination.

Protocol for Potentiometric Titration:

  • Sample Preparation: Prepare a dilute aqueous solution of the compound (or its hydrochloride salt) of a known concentration (e.g., 0.01 M).

  • Instrumentation: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Procedure:

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if starting with the free base, or a strong base (e.g., 0.1 M NaOH) if starting with the salt.

    • Record the pH after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point.

    • Alternatively, use the Henderson-Hasselbalch equation for calculation.

G cluster_0 pKa Determination Workflow prep Prepare 0.01 M Solution of Amine Salt in Water titrate Titrate with 0.1 M NaOH (Standardized) prep->titrate Place in titration vessel record Record pH vs. Volume of NaOH Added titrate->record Incremental additions plot Plot Titration Curve (pH vs. Volume) record->plot Data processing determine Determine pKa at Half-Equivalence Point plot->determine Analysis

Figure 2: Workflow for pKa Determination via Potentiometric Titration.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of a newly synthesized or isolated compound.

Chromatographic Methods (HPLC and GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of 1-(2-Methoxy-5-methylphenyl)ethylamine.

Expertise & Experience: The choice between HPLC and GC depends on the compound's volatility and thermal stability. As a phenethylamine derivative, it is amenable to both techniques. For chiral purity assessment, a chiral stationary phase is required.

HPLC Method for Purity and Chiral Separation:

  • Column: A C18 column for reverse-phase analysis of purity. For chiral separation, a column with a chiral stationary phase (e.g., Daicel Chiralpak) is necessary.[4][8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic conditions must be optimized.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (typically ~254 nm).

  • Trustworthiness: The method should be validated for linearity, accuracy, and precision. The peak area percentage can be used to determine the purity.

GC-MS Method for Identity and Purity:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature ramp from a low initial temperature to a high final temperature to ensure separation from any impurities or starting materials.

  • Detection: Mass Spectrometry (MS) provides both quantitative data (from the total ion chromatogram) and qualitative data (from the mass spectrum of the peak), which can confirm the molecular weight and provide structural information through fragmentation patterns.[9]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The spectra will confirm the presence of all expected functional groups (aromatic protons, methoxy group, methyl groups, and the ethylamine chain) and their connectivity. 2D NMR techniques (like COSY and HSQC) can be used for unambiguous assignment of all signals. Spectral data for similar compounds can aid in the interpretation.[10]

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorptions include:

  • N-H stretching (primary amine) around 3300-3400 cm-1.

  • C-H stretching (aromatic and aliphatic) around 2850-3100 cm-1.

  • C=C stretching (aromatic ring) around 1500-1600 cm-1.

  • C-O stretching (methoxy group) around 1250 cm-1.[4]

Mass Spectrometry (MS): As mentioned with GC-MS, mass spectrometry is crucial for confirming the molecular weight. The high-resolution mass spectrum (HRMS) will provide the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern in the MS/MS spectrum can provide further structural confirmation.[11][12]

G cluster_1 Comprehensive Analytical Workflow compound 1-(2-Methoxy-5-methylphenyl)ethylamine (Synthesized Product) purity Purity Assessment compound->purity structure Structural Confirmation compound->structure hplc RP-HPLC (Purity %) purity->hplc chiral_hplc Chiral HPLC (Enantiomeric Excess) purity->chiral_hplc gcms_purity GC-MS (Impurity Profile) purity->gcms_purity nmr NMR (1H, 13C) (Connectivity) structure->nmr hrms HRMS (Molecular Formula) structure->hrms ir FT-IR (Functional Groups) structure->ir

Figure 3: A Logical Workflow for the Analytical Characterization of the Target Compound.

Conclusion

While direct experimental data for 1-(2-Methoxy-5-methylphenyl)ethylamine is not abundant, a robust physicochemical profile can be confidently estimated through the analysis of structurally related molecules. This guide provides those estimations and, more importantly, outlines the detailed, validated experimental protocols necessary to determine these properties empirically. By following the outlined methodologies for determining physical constants, solubility, pKa, and performing a thorough analytical characterization, researchers can build a comprehensive data package for this compound. This foundational knowledge is indispensable for any further investigation into its potential applications in drug discovery and development.

References

  • Hale, L. V. A., & Szymczak, N. K. Supporting Information For: Stereoretentive Deuteration of α-Chiral Amines with D2O. ACS Publications. Accessed March 15, 2026. [Link]

  • PubChem. 2-Methoxy-5-methylaniline. National Center for Biotechnology Information. Accessed March 15, 2026. [Link]

  • CompTox Chemicals Dashboard. (R)-(+)-1-(4-Methoxyphenyl)ethylamine Properties. U.S. Environmental Protection Agency. Accessed March 15, 2026. [Link]

  • NIST. Phenethylamine, 2-methoxy-α-methyl-4,5-(methylenedioxy)-. NIST Chemistry WebBook. Accessed March 15, 2026. [Link]

  • Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Wikipedia. N-Methylphenethylamine. Wikipedia. Accessed March 15, 2026. [Link]

  • Turek, E. J., et al. Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. SpringerLink. Accessed March 15, 2026. [Link]

  • Schänzer, W., et al. Determination of methoxyphenamine in doping control analysis. In: Recent Advances In Doping Analysis (17). Sport und Buch Strauß - Köln, 2009. [Link]

  • Empl, M. T., et al. Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. MDPI. Accessed March 15, 2026. [Link]

  • Giorgetti, A., et al. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PMC. Accessed March 15, 2026. [Link]

  • ChemBK. (R)-(+)-1-(4-Methoxyphenyl)ethylamine - Names and Identifiers. ChemBK. Accessed March 15, 2026. [Link]

  • Wang, Y., et al. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. ACS Publications. Accessed March 15, 2026. [Link]

  • CAS Common Chemistry. (±)-p-Methoxyamphetamine. CAS. Accessed March 15, 2026. [Link]

  • mzCloud. 2-(2,5-Dimethoxyphenyl) ethylamine. mzCloud. Accessed March 15, 2026. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Accessed March 15, 2026. [Link]

  • PubChem. 3-Methoxyphenethylamine. National Center for Biotechnology Information. Accessed March 15, 2026. [Link]

  • Ajibade, P. A., & Andrew, F. P. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Accessed March 15, 2026. [Link]

Sources

Exploratory

In-Depth Technical Guide: 1-(2-Methoxy-5-methylphenyl)ethylamine in Pharmaceutical Synthesis

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Focus: CAS Registry Lookup, Physicochemical Profiling, Structural Causality, and Self-Validating Synthetic Workflows Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Focus: CAS Registry Lookup, Physicochemical Profiling, Structural Causality, and Self-Validating Synthetic Workflows

Executive Summary

In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp2-hybridized molecules) is critical for improving target selectivity and clinical success rates. The compound 1-(2-Methoxy-5-methylphenyl)ethylamine (often cataloged synonymously as ethanamine) serves as a highly specialized chiral building block designed to address both spatial complexity and metabolic stability. Upon querying the CAS registry, the definitive identifier for this compound is confirmed as CAS: 104338-22-9 [1],[2].

This whitepaper details the physicochemical properties, structural rationale, and validated synthetic protocols for integrating this chiral amine into advanced Active Pharmaceutical Ingredient (API) pipelines.

Physicochemical Profiling

Accurate baseline data is the foundation of robust process chemistry. Table 1 summarizes the core quantitative parameters of CAS 104338-22-9, aggregated from leading chemical catalogs[1],[3].

Table 1: Key Physicochemical Properties of CAS 104338-22-9

ParameterValueScientific Relevance
IUPAC Name 1-(2-Methoxy-5-methylphenyl)ethan-1-amineStandardized nomenclature for regulatory filing.
CAS Registry Number 104338-22-9Primary identifier for inventory and IP tracking[1].
Molecular Formula C10H15NODictates mass spectrometry (M+H) targeting[3].
Molecular Weight 165.23 g/mol Low molecular weight enables integration into larger API scaffolds without violating Lipinski's Rule of 5[3].
Boiling Point 80-82°C at 1 mm HgIndicates volatility; requires vacuum distillation for purification[3].
Commercial Purity ≥ 96.0%Minimum threshold for use in multi-step asymmetric synthesis[2].

Structural Significance & Mechanistic Causality

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is selected during the hit-to-lead optimization phase. Every functional group on this scaffold serves a distinct mechanistic purpose:

  • The 1-Aminoethyl Core (Chiral Center): The introduction of a methyl group at the benzylic position creates a stereocenter. This 3D projection allows the resulting API to interact stereospecifically with complex protein binding pockets (e.g., kinase hinge regions or GPCR allosteric sites), drastically reducing off-target toxicity.

  • The Ortho-Methoxy Group (Position 2): Mechanistically, the oxygen atom acts as a potent hydrogen-bond acceptor. Sterically, the bulk of the methoxy group restricts the free rotation of the adjacent ethylamine moiety. This "locks" the molecule into a preferred dihedral conformation, significantly lowering the entropic penalty upon target binding.

  • The Meta-Methyl Group (Position 5): In unsubstituted 2-methoxyphenyl rings, position 5 is a known "metabolic hotspot," highly susceptible to oxidative degradation by Cytochrome P450 (CYP) enzymes in the liver. By installing a methyl group at this position, medicinal chemists create a steric block that prevents oxidation, thereby extending the pharmacokinetic (PK) half-life of the drug.

Experimental Workflow: Asymmetric Synthesis

To synthesize the enantiopure form of 1-(2-Methoxy-5-methylphenyl)ethylamine, the industry standard is the use of Ellman’s sulfinamide auxiliary. This method is preferred over chiral resolution because it is highly scalable and predictable.

Protocol: Self-Validating Synthesis via Ellman's Auxiliary

Step 1: Imine Condensation

  • Procedure: Charge a dry reactor with 2-methoxy-5-methylacetophenone (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Causality: Ti(OEt)4 is strictly required here; it acts dually as a Lewis acid to activate the ketone and as a water scavenger to drive the equilibrium toward the imine, preventing reversible hydrolysis.

  • Self-Validation Checkpoint: Perform FTIR analysis of the reaction aliquot. The complete disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the appearance of the sulfinyl imine C=N stretch (~1610 cm⁻¹) confirms reaction completion.

Step 2: Diastereoselective Reduction

  • Procedure: Cool the reaction mixture to -48°C. Add Sodium Borohydride (NaBH4) (3.0 eq) in portions. Stir for 4 hours, then quench with saturated aqueous NH4Cl.

  • Causality: The reaction must be held at -48°C. The bulky tert-butyl group of the sulfinamide sterically blocks one face of the imine. Lowering the temperature maximizes this facial selectivity, ensuring the hydride attacks exclusively from the unhindered face.

  • Self-Validation Checkpoint: Analyze the crude organic layer via Chiral HPLC. A diastereomeric ratio (dr) of >95:5 validates the success of the asymmetric induction.

Step 3: Auxiliary Cleavage (Deprotection)

  • Procedure: Dissolve the purified sulfinamide in methanol. Add 4M HCl in dioxane (2.0 eq) and stir for 2 hours at room temperature. Concentrate under vacuum, wash with diethyl ether, and basify with 1M NaOH to extract the free amine into ethyl acetate.

  • Causality: Anhydrous HCl selectively cleaves the N-S bond without racemizing the newly formed benzylic chiral center.

  • Self-Validation Checkpoint: Polarimetry. A non-zero specific optical rotation [α]D​ confirms the isolation of the enantiopure 1-(2-Methoxy-5-methylphenyl)ethylamine.

Workflow Visualizations

The following diagrams illustrate the logical flow of the synthesis and the compound's downstream integration into API libraries.

Synthesis A 2-Methoxy-5-methyl- acetophenone B Chiral Sulfinyl Imine Intermediate A->B (R)-t-BuSONH2 Ti(OEt)4 C Sulfinamide Diastereomer B->C NaBH4 -48°C D 1-(2-Methoxy-5-methylphenyl) ethylamine C->D HCl/MeOH Deprotection

Fig 1: Asymmetric synthesis workflow of 1-(2-Methoxy-5-methylphenyl)ethylamine via Ellman's auxiliary.

Integration Start CAS: 104338-22-9 Chiral Building Block Amidation Amide Coupling (HATU/DIPEA) Start->Amidation Alkylation N-Alkylation (Reductive Amination) Start->Alkylation Kinase Kinase Inhibitor Library Amidation->Kinase Scaffold A GPCR GPCR Modulator Library Alkylation->GPCR Scaffold B

Fig 2: Strategic integration of the chiral amine into diverse API library syntheses.

Analytical Validation Parameters

To ensure absolute trustworthiness in the laboratory, the final synthesized or procured compound must be validated against the metrics in Table 2.

Table 2: Quality Control & Analytical Validation

Analytical TechniqueExpected ObservationPurpose
1H NMR (400 MHz, CDCl3) Doublet at ~1.4 ppm (3H, -CH3). Quartet at ~4.3 ppm (1H, -CH-).Confirms the presence and connectivity of the 1-aminoethyl group.
13C NMR (100 MHz, CDCl3) Peak at ~55 ppm (-OCH3). Peak at ~21 ppm (Ar-CH3).Validates the methoxy and methyl substitutions on the aromatic ring.
LC-MS (ESI+) m/z 149.1 [M-NH2]+ (Fragment); m/z 166.1[M+H]+Confirms molecular weight (165.23 g/mol )[3].
Chiral HPLC Single sharp peak (ee > 99%)Ensures no racemization occurred during storage or synthesis.

References

The following authoritative sources were utilized to verify the CAS registry number, chemical properties, and commercial availability of the compound discussed in this guide:

  • Title: 871478-81-8,6-(2-mercapto-4-oxoquinazolin-3(4H)-yl)hexanamide-AccelaChem Source: AccelaChem URL: [Link][1]

  • Title: 1-(2-Methoxy-5-methylphenyl)ethanamine - Heterocyclics - Chemical Catalog Company Source: Dr. Jagath Reddy's Heterocyclics URL: [Link][3]

Sources

Foundational

solubility profile of 1-(2-Methoxy-5-methylphenyl)ethylamine in aqueous solutions

An In-Depth Technical Guide to the Aqueous Solubility Profile of 1-(2-Methoxy-5-methylphenyl)ethylamine Authored by: A Senior Application Scientist Introduction 1-(2-Methoxy-5-methylphenyl)ethylamine is an organic compou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous Solubility Profile of 1-(2-Methoxy-5-methylphenyl)ethylamine

Authored by: A Senior Application Scientist

Introduction

1-(2-Methoxy-5-methylphenyl)ethylamine is an organic compound featuring a primary amine attached to a substituted benzene ring. As a substituted phenethylamine derivative, it holds potential as a building block in medicinal chemistry and pharmaceutical research. A thorough understanding of its aqueous solubility is a cornerstone for its application, directly influencing its behavior in biological systems, its formulation into potential drug products, and its handling in various chemical processes. The solubility of a compound is not a single value but a profile that is critically dependent on the physicochemical conditions of the aqueous environment.

This technical guide provides a comprehensive examination of the factors governing the aqueous solubility of 1-(2-Methoxy-5-methylphenyl)ethylamine. We will delve into the theoretical principles underpinning its solubility, focusing on the profound effects of pH, temperature, and ionic strength. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of its solubility profile, ensuring that researchers, scientists, and drug development professionals can generate reliable and reproducible data. The methodologies described are designed to be self-validating, providing a robust framework for assessing this critical physicochemical property.

Theoretical Framework for Solubility

The aqueous solubility of 1-(2-Methoxy-5-methylphenyl)ethylamine is dictated by its molecular structure and its interactions with the surrounding solvent. The molecule possesses both hydrophobic and hydrophilic characteristics. The substituted benzene ring is inherently lipophilic and tends to resist dissolution in water. Conversely, the primary amine group provides a site for hydrogen bonding and, more importantly, for protonation, which dramatically influences solubility.

The Critical Role of pH and pKa

As a primary amine, 1-(2-Methoxy-5-methylphenyl)ethylamine acts as a weak base. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from water, leading to the formation of a protonated, positively charged ammonium ion.[1][2] This equilibrium between the un-ionized free base (B) and the ionized conjugate acid (BH⁺) is the single most important factor controlling its aqueous solubility.

B + H₂O ⇌ BH⁺ + OH⁻

The un-ionized form is significantly less soluble in water than its ionized counterpart due to the non-polar nature of the aromatic ring. The ionized form, being charged, can engage in strong ion-dipole interactions with polar water molecules, leading to a substantial increase in solubility. The relationship between the pH of the solution and the ratio of the two forms is described by the Henderson-Hasselbalch equation, which for a base can be expressed in terms of the pKa of its conjugate acid:

pH = pKa + log([B]/[BH⁺])

From this relationship, it is clear that:

  • At a pH below the pKa, the protonated (ionized) form [BH⁺] dominates, resulting in higher aqueous solubility.[3][4]

  • At a pH above the pKa, the un-ionized free base [B] is the major species, leading to lower aqueous solubility.[3][5]

  • When the pH equals the pKa, the concentrations of the ionized and un-ionized forms are equal.[3]

Therefore, a complete solubility profile requires determining the intrinsic solubility (S₀), which is the solubility of the un-ionized form, and the pKa. The total solubility (S) at any given pH can then be described by the equation:

S = S₀ (1 + 10^(pKa - pH))

This equation highlights the exponential increase in solubility as the pH drops below the pKa.

The Influence of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_sol). For most organic solids dissolving in a liquid solvent, the process is endothermic (ΔH_sol > 0), meaning that solubility increases with temperature. However, this is not a universal rule, and for some compounds, particularly those where dissolution is exothermic, solubility can decrease as temperature rises.[6] For amine-containing compounds, solubility in water can present complex behavior, sometimes showing a minimum solubility at a specific temperature.[6][7] Experimental determination across a relevant temperature range, such as 25°C to 37°C for pharmaceutical applications, is essential.[8][9]

The Effect of Ionic Strength

Ionic strength, a measure of the total concentration of ions in a solution, can also modulate solubility.[10][11] The presence of non-common ions from buffers or salts can increase the solubility of an ionic compound, a phenomenon known as "salting in."[10][12] These ions can reduce the activity of the solute ions, thereby favoring further dissolution to maintain equilibrium. Conversely, at very high salt concentrations, "salting out" can occur, where the solubility decreases due to competition for solvent molecules.[13] The effect of ionic strength is an important consideration, as biological fluids and formulation buffers are complex ionic mixtures.[14]

Experimental Determination of the Solubility Profile

To construct a comprehensive solubility profile for 1-(2-Methoxy-5-methylphenyl)ethylamine, a series of well-defined experiments are required. The following protocols provide a robust framework for determining the pKa, intrinsic solubility, and pH-dependent solubility.

Protocol 1: pKa and Intrinsic Solubility Determination by Potentiometric Titration

This method is a precise and efficient way to determine the pKa and can also be adapted to find the intrinsic solubility of ionizable compounds.[15][16][17][18]

Principle: A solution of the compound is titrated with a standardized acid (e.g., HCl), and the pH is monitored continuously. The point of maximum inflection in the titration curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[19]

Apparatus and Reagents:

  • Calibrated pH meter with an electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO₂

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using standard buffers at pH 4, 7, and 10.[19]

  • Sample Preparation: Accurately weigh and dissolve a known amount of 1-(2-Methoxy-5-methylphenyl)ethylamine in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[19]

  • Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Immerse the pH electrode and begin stirring.

  • Add small, precise increments of the standardized HCl titrant.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Advanced software can analyze the first and second derivatives of the titration curve to pinpoint the equivalence point and pKa with high accuracy.

Protocol 2: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][20] It directly measures the concentration of a saturated solution after a prolonged equilibration period.

Principle: An excess amount of the solid compound is added to a series of aqueous buffers of different pH values. The mixtures are agitated at a constant temperature until equilibrium is reached. The undissolved solid is then removed, and the concentration of the dissolved compound in the filtrate is quantified.

Apparatus and Reagents:

  • 1-(2-Methoxy-5-methylphenyl)ethylamine (solid form)

  • A series of aqueous buffers covering the desired pH range (e.g., pH 2 to 10). Per ICH guidelines, buffers at pH 1.2, 4.5, and 6.8 are standard.[21][22]

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF) to remove undissolved solid

  • Vials for sample collection

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-(2-Methoxy-5-methylphenyl)ethylamine to vials containing the different pH buffers. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the necessary equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Sample Dilution: Dilute the filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as UV-Vis Spectroscopy.

Protocol 3: Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common and straightforward method for quantifying the concentration of compounds that possess a chromophore.[23][24]

Principle: The amount of UV or visible light absorbed by a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law (A = εbc).

Apparatus and Reagents:

  • UV-Vis Spectrophotometer

  • Quartz or UV-transparent cuvettes

  • Volumetric flasks and pipettes

  • High-purity solvent for dilutions (e.g., methanol or a specific buffer)

Step-by-Step Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound and scan it across the UV-Vis spectrum (e.g., 200-400 nm) to identify the λmax, where the signal is strongest and most reliable.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations from a stock solution.

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot a calibration curve of Absorbance versus Concentration. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

  • Sample Analysis: Measure the absorbance of the diluted filtrates obtained from the shake-flask experiment.

  • Concentration Calculation: Use the calibration curve equation to calculate the concentration of the diluted samples. Remember to account for the dilution factor to determine the final solubility in the original buffer.

Data Presentation and Visualization

Organizing the collected data into clear, concise formats is crucial for interpretation and communication.

Table 1: Anticipated Solubility Profile of 1-(2-Methoxy-5-methylphenyl)ethylamine at 25°C
pHPredominant SpeciesExpected Solubility Range (mg/mL)
2.0Protonated (BH⁺)High
4.0Protonated (BH⁺)High
6.0MixedModerate to High
7.4MixedModerate
8.0Mostly Un-ionized (B)Low
10.0Un-ionized (B)Very Low (Approaching S₀)
Visualizations of Experimental Logic

Diagrams created using Graphviz provide a clear visual representation of workflows and conceptual relationships.

G cluster_prep Sample Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to pH buffers B Shake at constant temp (24-72 hours) A->B Start Equilibration C Centrifuge/Settle B->C End Equilibration D Filter supernatant (0.22 µm filter) C->D E Dilute filtrate D->E Collect Saturated Solution F Measure Absorbance (UV-Vis Spec) E->F G Calculate Solubility (using Calibration Curve) F->G

Caption: Workflow for Shake-Flask Solubility Measurement.

G cluster_pH Solution pH cluster_species Dominant Molecular Form cluster_sol Resulting Solubility Low_pH Low pH (pH < pKa) Ionized Protonated (BH⁺) Charged, Polar Low_pH->Ionized Favors Protonation High_pH High pH (pH > pKa) Unionized Free Base (B) Neutral, Less Polar High_pH->Unionized Favors Deprotonation High_Sol High Solubility Ionized->High_Sol Strong Ion-Dipole Interactions Low_Sol Low Solubility Unionized->Low_Sol Weaker Interactions with Water

Caption: Relationship between pH, Ionization, and Solubility.

Conclusion

The aqueous solubility of 1-(2-Methoxy-5-methylphenyl)ethylamine is a multifaceted property governed by a dynamic interplay between its chemical structure and the solution's environment. As a weak base, its solubility is exceptionally sensitive to pH, increasing significantly in acidic conditions due to the formation of the highly soluble protonated species. A comprehensive understanding of this pH-dependent profile, along with the effects of temperature and ionic strength, is indispensable for any scientific endeavor involving this compound. The experimental protocols detailed in this guide—potentiometric titration for pKa and the shake-flask method coupled with UV-Vis spectroscopy for equilibrium solubility—provide a robust and reliable pathway for researchers to fully characterize its behavior in aqueous media. The resulting solubility profile is a critical dataset that informs everything from reaction optimization and purification to formulation development and the prediction of bioavailability.

References

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Exploratory

Stereochemical Exploration of 1-(2-Methoxy-5-methylphenyl)ethylamine: A Comprehensive Guide to Resolution and Asymmetric Synthesis

Executive Summary & Structural Profiling The molecule 1-(2-Methoxy-5-methylphenyl)ethylamine (CAS: 104338-22-9) is a highly valuable α -chiral arylethylamine[1]. Chiral amines of this class are indispensable building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

The molecule 1-(2-Methoxy-5-methylphenyl)ethylamine (CAS: 104338-22-9) is a highly valuable α -chiral arylethylamine[1]. Chiral amines of this class are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where stereochemical configuration dictates target binding affinity, pharmacokinetics, and environmental fate[2].

Structurally, the molecule presents a unique stereoelectronic environment. The stereocenter at the α -carbon is flanked by a methyl group and a 2-methoxy-5-methylphenyl ring. The ortho-methoxy group is particularly critical: it acts as a strong Lewis base, capable of coordinating with transition metals during asymmetric catalysis, and introduces significant steric bulk that restricts bond rotation[3]. This steric hindrance profoundly influences the design of both organometallic catalysts and biocatalytic enzyme pockets[4].

Stereochemical Analytics & Validation

Before executing any asymmetric synthesis or resolution, a robust analytical framework must be established to validate enantiomeric excess ( ee ).

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using chiral stationary phases (e.g., Chiralcel OD-H or Chiralpak AD) is the industry standard for resolving 1-arylethylamines[5].

  • NMR Derivatization: For orthogonal validation, the amine can be reacted with a Chiral Derivatizing Agent (CDA) such as Mosher’s acid or enantiopure α -phenylethylamine derivatives to form diastereomers, which are then quantified via 19 F or 1 H NMR[6],[3].

Methodology 1: Classical Resolution via Diastereomeric Salt Formation

The most industrially scalable method for obtaining enantiopure 1-(2-methoxy-5-methylphenyl)ethylamine from a racemate is the Resolution-Racemization-Recycle (RRR) process[7]. This relies on the thermodynamic differences ( ΔΔG ) in the crystal lattice energies of diastereomeric salts formed with chiral acids[8].

Causality of Reagents: (S)-Mandelic acid or (R,R)-Tartaric acid is selected because their hydroxyl groups form a rigid, highly ordered hydrogen-bonding network with the ortho-methoxy oxygen and the primary amine of the substrate. A methanol/toluene solvent matrix is chosen to precisely tune the solubility threshold, ensuring only the less soluble diastereomer precipitates[7].

Step-by-Step Protocol (RRR Synthesis)
  • Salt Formation: Dissolve racemic 1-(2-methoxy-5-methylphenyl)ethylamine (1.0 eq) and (S)-mandelic acid (1.0 eq) in a 1:1 (v/v) mixture of methanol and toluene at 65°C.

  • Crystallization: Cool the solution linearly to 20°C over 6 hours. Validation: Monitor the mother liquor via chiral HPLC; when the ee% of the (R)-amine in the solution plateaus, crystallization of the (S)-salt is thermodynamically complete.

  • Isolation: Filter the suspension. The filter cake contains the highly crystalline (S)-amine•(S)-mandelic acid salt.

  • Free-Basing: Suspend the filter cake in 1M aqueous NaOH and extract with dichloromethane (3x). The alkaline environment breaks the salt, driving the neutral (S)-amine into the organic phase[8].

  • Recycling (The RRR loop): Isolate the (R)-amine from the mother liquor, subject it to catalytic epimerization (e.g., using HCl in toluene under reflux) to regenerate the racemate, and feed it back into step 1[7].

RRR_Workflow Racemate Racemic Amine 1-(2-Methoxy-5-methylphenyl)ethanamine ResolvingAgent Add (S)-Mandelic Acid (MeOH/Toluene, 65°C) Racemate->ResolvingAgent SaltFormation Diastereomeric Salt Formation (Thermodynamic Equilibration) ResolvingAgent->SaltFormation Crystallization Controlled Cooling & Crystallization (ΔΔG driven) SaltFormation->Crystallization Solid Filter Cake (S)-Amine • (S)-Acid Crystallization->Solid Insoluble MotherLiquor Mother Liquor (R)-Amine Enriched Crystallization->MotherLiquor Soluble FreebaseS Alkaline Wash (NaOH) Pure (S)-Amine Solid->FreebaseS Racemization Catalytic Epimerization (HCl / Toluene) MotherLiquor->Racemization Racemization->Racemate Recycle (RRR)

Fig 1. Resolution-Racemization-Recycle (RRR) workflow for chiral amine separation.

Methodology 2: Transition-Metal Catalyzed Asymmetric Methylation

For de novo asymmetric synthesis, the catalytic enantioselective alkylation of imines is a powerful tool. Specifically, the rhodium-catalyzed asymmetric addition of dimethylzinc ( Me2​Zn ) to N-tosylarylimines yields highly enantioenriched 1-arylethylamines[9],[10].

Causality of Reagents: While phosphine ligands are common in transition-metal catalysis, they often fail here due to competing β -hydride elimination. Instead, a chiral diene ligand—such as (R,R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod*)—is used[11]. The rigid diene creates a highly restricted chiral pocket. The ortho-methoxy group of the substrate coordinates with the Rh center, locking the imine's conformation and forcing the methyl group to attack exclusively from the si-face[9].

Step-by-Step Protocol
  • Imine Preparation: Condense 2-methoxy-5-methylbenzaldehyde with p-toluenesulfonamide to form the N-tosylimine.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve [RhCl(C2​H4​)2​]2​ (3 mol%) and (R,R)-Ph-bod* (6.6 mol%) in anhydrous dioxane. Stir for 15 minutes to form the active Rh-diene complex[10].

  • Asymmetric Addition: Add the N-tosylimine (1.0 eq) and cool the system to 10°C. Dropwise, add Me2​Zn (2.0 eq, 1.2 M in toluene).

  • Validation & Quench: Monitor the reaction via TLC. Self-Validation: The reaction is complete when the imine spot disappears. Quench carefully with saturated aqueous NH4​Cl .

  • Deprotection: Extract the N-tosyl-(S)-amine intermediate. Cleave the tosyl group using SmI2​ or HBr/phenol to liberate the free (S)-1-(2-methoxy-5-methylphenyl)ethylamine.

Methodology 3: Biocatalytic Asymmetric Synthesis ( ω -Transaminases)

Green chemistry mandates the shift toward biocatalysis. ω -Transaminases ( ω -TAs) catalyze the asymmetric reductive amination of ketones to chiral amines with near-perfect stereoselectivity[4],[12].

Causality of Reagents: ω -TAs operate via a ping-pong bi-bi mechanism utilizing a Pyridoxal Phosphate (PLP) cofactor[13]. Wild-type transaminases cannot accommodate the bulky 2-methoxy-5-methylphenyl group. Therefore, an engineered ω -TA (e.g., an AlphaFold-guided variant with an expanded binding pocket) must be used[2]. Isopropylamine is utilized as the amine donor in massive excess to drive the thermodynamically unfavorable equilibrium forward, pushing the ketone to the amine while generating acetone as a byproduct[12].

Step-by-Step Protocol
  • Buffer Preparation: Prepare 100 mM HEPES buffer (pH 7.5) containing 1 mM PLP cofactor and 1 M isopropylamine (amine donor).

  • Substrate Addition: Dissolve the prochiral ketone, 1-(2-methoxy-5-methylphenyl)ethanone (50 mM), in DMSO (10% v/v final) and add to the buffer.

  • Biocatalysis: Add the engineered ω -TA (10 mg/mL). Incubate at 40°C with orbital shaking (150 rpm) for 24-48 hours.

  • Validation: Self-Validation: Continuously monitor the headspace for acetone production via GC/MS. The stoichiometric release of acetone directly correlates to the enantioselective conversion of the ketone to the chiral amine.

  • Extraction: Basify the aqueous phase to pH 12 using NaOH to deprotonate the product, then extract with methyl tert-butyl ether (MTBE) to isolate the enantiopure amine.

Transaminase_Cycle E_PLP Enzyme-PLP Complex (Resting State) E_PMP Enzyme-PMP Complex (Aminated State) E_PLP->E_PMP Half-Reaction 1 (Transamination) Product Enantiopure Chiral Amine (Target Product) E_PLP->Product Releases E_PMP->E_PLP Half-Reaction 2 (Reductive Amination) Byproduct Acetone (Removed to shift equilibrium) E_PMP->Byproduct Releases Donor Isopropylamine (Amine Donor) Donor->E_PLP Binds Substrate 1-(2-Methoxy-5-methylphenyl)ethanone (Prochiral Ketone) Substrate->E_PMP Binds

Fig 2. Ping-pong bi-bi catalytic cycle of ω-transaminase using PLP cofactor.

Comparative Data Analysis

The following table synthesizes the quantitative metrics of the three methodologies, allowing process chemists to select the optimal route based on scale and environmental constraints.

MethodologyTypical Enantiomeric Excess ( ee )Overall YieldScalability ProfileEnvironmental Impact (E-Factor)
Diastereomeric Resolution (RRR) >98% (Post-recrystallization)40-45% (per cycle)Very High (Industrial standard)High (Requires heavy solvent recycling)
Rh-Catalyzed Methylation 94-98%80-90%Moderate (Limited by Rh cost)Medium (Organozinc waste generation)
Biocatalytic Transamination >99.9%85-95%High (Requires engineered TA)Low (Aqueous conditions, renewable)

References

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Foundational

A Senior Application Scientist's Guide to the Material Safety Data Sheet for 1-(2-Methoxy-5-methylphenyl)ethylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide to the safe handling, risk assessment, and emergency management...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the safe handling, risk assessment, and emergency management of 1-(2-Methoxy-5-methylphenyl)ethylamine. As a substituted phenethylamine, this compound and its structural analogs are of significant interest in medicinal chemistry and drug development. However, its amine functional group and aromatic structure necessitate a thorough understanding of its potential hazards. This guide moves beyond a standard Material Safety Data Sheet (MSDS) by synthesizing data from structurally similar compounds to build a robust safety profile. It emphasizes the mechanistic basis of the compound's hazards and provides validated, step-by-step protocols for laboratory use. The core objective is to empower researchers to implement proactive safety measures grounded in scientific principles, ensuring both personal safety and data integrity.

Compound Identification and Core Hazard Profile

1-(2-Methoxy-5-methylphenyl)ethylamine is an aromatic amine. The fundamental risk profile for this class of compounds is driven by the basicity of the ethylamine group and its potential to interact with biological tissues. While specific toxicological data for this exact molecule is limited, a reliable hazard profile can be constructed by examining closely related analogs.

Chemical Structure

Caption: Chemical structure of 1-(2-Methoxy-5-methylphenyl)ethylamine.

Hazard-at-a-Glance

The following hazard assessment is compiled from data on analogous methoxyphenylethylamines and represents the expected GHS classification.

Hazard ClassCategoryGHS StatementSource Analogy
Skin Corrosion / IrritationCategory 1BH314: Causes severe skin burns and eye damage[1][2][3][4][5]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1][2][3][4]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][6]
GHS Hazard Pictograms

The expected hazards necessitate the following GHS pictograms, which must be clearly displayed on all containers and in areas where the chemical is handled.

GHS_Pictograms cluster_0 GHS Pictograms Corrosion Exclamation Corrosion_label Corrosion Exclamation_label Harmful/Irritant

Caption: Expected GHS pictograms for 1-(2-Methoxy-5-methylphenyl)ethylamine.

The Core Risks: A Mechanistic Perspective

Understanding why this chemical is hazardous is fundamental to establishing a culture of safety. The risks are not arbitrary; they are a direct consequence of its molecular structure.

  • Corrosivity (Skin and Eyes): The primary driver of this compound's hazardous nature is the amine functional group (-NH2). Amines are basic and readily accept protons. When in contact with tissues, this basicity leads to saponification of fats and hydrolysis of proteins, which constitute cell membranes and structures. This process is a chemical burn, causing rapid and severe tissue damage.[1][7] The eyes are particularly vulnerable due to their high water content and delicate mucous membranes.[5][7]

  • Respiratory Irritation: As a volatile amine compound, its vapors can readily be inhaled.[8] The same basicity that causes skin corrosion leads to irritation of the mucous membranes in the respiratory tract. This can result in symptoms ranging from coughing and discomfort to more severe inflammation.[6]

  • Oral Toxicity: If ingested, the compound's corrosive nature can cause severe damage to the gastrointestinal tract.[7] Ingestion causes severe swelling, damage to delicate tissues, and a danger of perforation.[2][3][5] Systemic absorption following ingestion is also a concern, leading to potential toxicity.[2]

Proactive Safety Protocols: From Bench to Storage

A proactive approach to safety involves implementing validated workflows that mitigate risks before an incident can occur.

Workflow: Risk Assessment and PPE Selection

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all decision. It must be based on a dynamic risk assessment of the specific procedure being performed.

PPE_Selection_Workflow start Start: Handling 1-(2-Methoxy-5-methylphenyl)ethylamine ppe1 MANDATORY: - Chemical Splash Goggles (EN166) - Chemical-Resistant Gloves (Nitrile/Neoprene) - Full-Coverage Lab Coat start->ppe1 decision1 Working outside of a certified chemical fume hood? decision2 Potential for splashing or aerosol generation? decision1->decision2 No prohibit Work Prohibited. Use a certified chemical fume hood. decision1->prohibit Yes ppe1->decision1 ppe2 ADDITIONAL PPE: - Face Shield over Goggles - Chemical-Resistant Apron decision2->ppe2 Yes end_procedure Proceed with Experiment decision2->end_procedure No ppe2->end_procedure

Caption: Decision workflow for selecting appropriate PPE.

Protocol: Standard Handling in a Fume Hood

  • Preparation: Before handling the primary container, ensure a designated waste container for contaminated consumables is present inside the fume hood. Verify that an eyewash station and safety shower are accessible and unobstructed.[2][8][9]

  • Don PPE: Based on the workflow above, don the required PPE, including double-gloving if handling neat material.

  • Dispensing: Perform all transfers of the chemical deep within the fume hood. Use a calibrated pipette or syringe to transfer the liquid. Avoid pouring directly from large containers to minimize the risk of splashing.

  • Post-Handling: Tightly close the primary container. Wipe down the exterior of the container with a damp cloth (e.g., 70% ethanol) before returning it to storage.

  • Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin.[10] Wash hands and arms thoroughly with soap and water after the procedure is complete.[1][9][10]

Storage and Incompatibility Management

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[1][9][10] Some related amines are air-sensitive; while not explicitly documented for this compound, storing under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure to prevent degradation.[11]

  • Segregation: Store this material away from strong oxidizing agents and strong acids.[6][7] Contact with these substances can lead to vigorous, exothermic reactions.

  • Container Integrity: Use only the original manufacturer's container or a compatible secondary container. Do not use metal containers, as some amines can be corrosive to metals.[11]

Emergency Response: A Validated Action Plan

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

Emergency Response Decision Tree

Emergency_Response start Exposure Incident Occurs exposure_type What is the route of exposure? start->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion skin_action Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. skin->skin_action eye_action Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention. eye->eye_action inhalation_action Move person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. If conscious, give 1-2 glasses of water. Seek immediate medical attention. ingestion->ingestion_action

Caption: Decision tree for first aid response to exposure incidents.

Protocol: Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Control: If safe to do so, remove all ignition sources.

  • Contain: Use an inert, absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (for small spills): For residual material, a dilute solution of a weak acid (e.g., 5% acetic acid) can be used for neutralization, followed by absorption.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[10]

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][2][9][12]

Physicochemical Data for Experimental Design

Disclaimer: The following data is for structurally related compounds and should be used as an approximation only. Experimental determination for 1-(2-Methoxy-5-methylphenyl)ethylamine is required for precise calculations and experimental design.

PropertyValue (for analogous compounds)Significance for the Researcher
Physical State Liquid[1][4][13]
Appearance Colorless to light yellow[1][4]
Odor Amine-like, fishy[1][4][7]
Density ~1.02 g/cm³[4]
Boiling Point 65 °C @ 0.38 mmHg[4]
Solubility Limited solubility in water[14][15]

Conclusion

1-(2-Methoxy-5-methylphenyl)ethylamine is a valuable research chemical whose safe use hinges on a comprehensive understanding of its hazards, primarily its corrosivity. By treating this compound with the respect it deserves—employing stringent engineering controls like fume hoods, selecting appropriate PPE based on the specific task, and being prepared with validated emergency procedures—researchers can confidently and safely incorporate it into their workflows. The principles outlined in this guide are designed to be self-validating, fostering a laboratory environment where safety is an integral and proactive component of the scientific process.

References

  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Enamine. Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • Sigma-Aldrich. (S)-1-(2-Methoxyphenyl)ethanamine.
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • CymitQuimica. (2021, February 4). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET.
  • TCI EUROPE N.V. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2026, January 9). SAFETY DATA SHEET.
  • CRC Industries Europe. Safety Data Sheet.
  • Micro-Measurements. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 13). (R)-(+)-1-(4-Methoxyphenyl)ethylamine Chemical Properties,Uses,Production.
  • A2B Chem. 1179076-17-5 | 1-[2-(3-Methoxy-propoxy)-5-methyl-phenyl]-ethylamine.
  • LGC Standards. (2026, February 19). SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • CymitQuimica. CAS 55-81-2: 2-(4-Methoxyphenyl)ethylamine.
  • Spectrum Chemical. (2025, February 17). s1337 - sodium meta-silicate, nonahydrate, crystal, reagent - SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • NIST. Phenethylamine, 2-methoxy-α-methyl-4,5-(methylenedioxy)-.
  • Neogen. YM Broth - Safety Data Sheet.
  • AK Scientific, Inc. 4-Methoxyphenethylamine Safety Data Sheet.
  • Santa Cruz Biotechnology. 2,5-Dimethoxyphenethylamine Safety Data Sheet.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of 1-(2-Methoxy-5-methylphenyl)ethylamine

Target Audience: Researchers, Application Scientists, and Process Chemists Compound: 1-(2-Methoxy-5-methylphenyl)ethylamine (CAS: 1212344-16-5) Application: Chiral building block and active pharmaceutical ingredient (API...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Process Chemists Compound: 1-(2-Methoxy-5-methylphenyl)ethylamine (CAS: 1212344-16-5) Application: Chiral building block and active pharmaceutical ingredient (API) intermediate

Strategic Rationale and Mechanistic Causality

The synthesis of 1-arylethylamines (often referred to as α -methylbenzylamines) is a critical workflow in pharmaceutical development due to their prevalence as chiral auxiliaries and pharmacophores. While direct reductive amination of the corresponding acetophenone is a common approach, it frequently suffers from a lack of chemoselectivity, leading to over-alkylation and the formation of secondary or tertiary amine byproducts.

To ensure a self-validating, high-purity system, this protocol intentionally utilizes a two-step oximation-reduction sequence .

  • Oximation: By converting 2-methoxy-5-methylacetophenone to its corresponding oxime, we lock the nitrogen atom in a mono-alkylated state. The complete consumption of the ketone can be self-validated via the disappearance of the carbonyl stretch (~1680 cm⁻¹) and the appearance of the C=N stretch (~1650 cm⁻¹) and broad O-H stretch in FTIR analysis[1].

  • Reduction: The reduction of the oxime to the primary amine is a four-electron transfer process[2]. We utilize catalytic hydrogenation over Palladium on Carbon (Pd/C). This method avoids the generation of heavy metal waste (unlike SmI₂ or NiCl₂ systems) and provides excellent chemoselectivity without affecting the aromatic ring or the methoxy ether linkage[1][3].

Experimental Workflow Visualization

G Ketone 2-Methoxy-5-methylacetophenone (Starting Material) Step1 Oximation NH₂OH·HCl, NaOAc EtOH, 80°C Ketone->Step1 Oxime 2-Methoxy-5-methylacetophenone oxime (Stable Intermediate) Step1->Oxime Step2 Catalytic Hydrogenation H₂, 10% Pd/C EtOH, 25°C Oxime->Step2 Amine 1-(2-Methoxy-5-methylphenyl)ethylamine (Target Product) Step2->Amine

Workflow for the two-step synthesis of 1-(2-Methoxy-5-methylphenyl)ethylamine.

Reaction Optimization Data

Prior to finalizing the protocol, several reduction modalities were evaluated for the conversion of the oxime intermediate to the primary amine. The data below summarizes the quantitative outcomes, justifying the selection of Pd/C catalytic hydrogenation.

Reduction ModalityReagents / CatalystConditionsConversion (%)Primary Amine Yield (%)Byproducts / Notes
Catalytic Hydrogenation H₂, 10% Pd/CEtOH, RT, 1 atm, 12h>99%88% Cleanest profile; trace secondary amine[1].
Borane Reduction BH₃·SMe₂ (Borane-DMS)THF, Reflux, 6h95%82%Requires rigorous acidic workup to break B-N complex[3].
Dissolving Metal Zn dust, HCOONH₄MeOH, Reflux, 4h90%76%Difficult filtration; moderate yield.
Hydride / Metal Salt NaBH₄, NiCl₂·6H₂OMeOH, 0°C to RT, 2h>99%71%Generation of black Ni boride waste; side reactions observed.

Step-by-Step Methodologies

Phase 1: Synthesis of 2-Methoxy-5-methylacetophenone Oxime

This step establishes the nitrogen-carbon bond while preventing over-alkylation.

Reagents:

  • 2-Methoxy-5-methylacetophenone: 10.0 g (60.9 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 6.35 g (91.4 mmol, 1.5 equiv)

  • Sodium acetate (NaOAc): 9.99 g (121.8 mmol, 2.0 equiv)

  • Ethanol (Absolute): 100 mL

  • Deionized Water: 20 mL

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of 2-methoxy-5-methylacetophenone in 100 mL of absolute ethanol.

  • Reagent Addition: In a separate beaker, dissolve NH₂OH·HCl and NaOAc in 20 mL of deionized water. Add this aqueous solution dropwise to the stirring ethanolic ketone solution at room temperature.

  • Reaction: Heat the biphasic mixture to reflux (approx. 80°C) using a heating mantle. Maintain reflux for 3–4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the starting material spot is fully consumed.

  • Workup: Cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Dilute the resulting aqueous slurry with 100 mL of Ethyl Acetate (EtOAc) and 50 mL of water.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with an additional 50 mL of EtOAc. Combine the organic layers, wash with 50 mL of brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Evaporate the solvent in vacuo to yield the oxime as a crystalline solid or viscous oil (mixture of E/Z isomers). This intermediate is typically >95% pure and can be used directly in Phase 2 without further purification.

Phase 2: Catalytic Hydrogenation to 1-(2-Methoxy-5-methylphenyl)ethylamine

This step reduces the C=N bond and cleaves the N-O bond to yield the primary amine[4].

Reagents:

  • 2-Methoxy-5-methylacetophenone oxime: ~10.5 g (from Phase 1)

  • 10% Palladium on Carbon (Pd/C): 1.0 g (~10 wt%)

  • Ethanol (Absolute): 120 mL

  • Hydrogen Gas (H₂): Balloon or Parr apparatus (1-3 atm)

Procedure:

  • Setup: In a thoroughly dried 250 mL heavy-walled hydrogenation flask, dissolve the oxime intermediate in 120 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C to the solution. (Safety Note: Pd/C is pyrophoric when dry; ensure the flask is purged with inert gas (Argon/N₂) prior to addition, or add the catalyst as an ethanolic slurry).

  • Purging: Seal the flask. Evacuate the atmosphere under vacuum and backfill with Hydrogen gas. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reduction: Pressurize the flask with H₂ (a double-balloon setup is sufficient for 1 atm, though 3 atm in a Parr shaker accelerates the reaction). Stir vigorously at room temperature for 12–16 hours.

  • IPC: Monitor via LC-MS or TLC (DCM/MeOH 9:1 with Ninhydrin stain). The primary amine will stain a deep purple/red with ninhydrin.

  • Filtration: Once complete, purge the flask with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of ethanol. (Safety Note: Keep the filtered catalyst wet with water to prevent ignition).

  • Acid-Base Purification (Self-Validating Step):

    • Concentrate the filtrate in vacuo.

    • Dissolve the crude residue in 100 mL of 1M HCl (aq). Extract this acidic aqueous layer with 50 mL of diethyl ether to remove any unreacted oxime or neutral impurities.

    • Basify the aqueous layer to pH > 12 using 2M NaOH (aq) in an ice bath.

    • Extract the free amine with Dichloromethane (DCM) (3 x 50 mL).

  • Final Isolation: Dry the combined DCM layers over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to afford 1-(2-Methoxy-5-methylphenyl)ethylamine as a pale yellow to colorless liquid.

References

  • Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. The Journal of Organic Chemistry - ACS Publications.
  • Product Class 15: Oximes. Thieme Connect.
  • Synthesis of (R)‐(+)‐3H‐etomidate / A highly efficient resolution protocol for 2′-halo-α-methylbenzylamines. ResearchGate.
  • Reduction of Aldehydes and Oximes to Their Corresponding Alcohols and Amines by Catalytic Hydrogenation Method. ResearchGate.

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Application

Technique Guide: High-Purity Recrystallization of 1-(2-Methoxy-5-methylphenyl)ethylamine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a comprehensive, in-depth guide to the purification of 1-(2-Methoxy-5-methylphenyl)ethylamine,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive, in-depth guide to the purification of 1-(2-Methoxy-5-methylphenyl)ethylamine, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The document moves beyond a simple procedural list, delving into the fundamental principles of crystallization, a systematic approach to solvent selection, and a detailed, step-by-step protocol. Troubleshooting guidance and safety considerations are also included to ensure a successful and safe purification process. This guide is designed for researchers and drug development professionals seeking to achieve high purity of this critical building block.

Introduction: The Importance of Purity

1-(2-Methoxy-5-methylphenyl)ethylamine is a primary amine that serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as impurities can carry through subsequent reaction steps, leading to the formation of undesired side products, reducing the overall yield, and complicating the purification of the final API.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3][4][5] The method relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[3][6] This process effectively separates the target molecule from both soluble and insoluble contaminants.

The Science of Recrystallization

The success of recrystallization hinges on the differences in solubility between the desired compound and the impurities present.[4] An ideal recrystallization process follows a series of carefully controlled steps, each contributing to the final purity of the product.[7]

  • Dissolution: The impure solid is dissolved in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[1][5]

  • Filtration (Optional): If insoluble impurities are present, a hot filtration is performed to remove them.[5]

  • Crystallization: The hot, saturated solution is allowed to cool slowly and without agitation. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a supersaturated solution from which pure crystals begin to form.[1][8] The slow cooling process is crucial as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.[1]

  • Isolation: Once crystallization is complete, the purified crystals are separated from the mother liquor, which contains the soluble impurities, by vacuum filtration.[1]

  • Drying: The isolated crystals are dried to remove any residual solvent.

The effectiveness of this technique is governed by the selection of an appropriate solvent system, which is arguably the most critical step in developing a recrystallization protocol.

Strategic Solvent Selection

Choosing the right solvent is an empirical process that requires careful consideration and often, small-scale experimentation.[9][10] The ideal solvent for recrystallizing 1-(2-Methoxy-5-methylphenyl)ethylamine should meet several criteria.

Table 1: Criteria for an Ideal Recrystallization Solvent
CriterionRationale
High Solute Solubility at High Temperatures Enables the dissolution of the compound in a manageable volume of solvent.[2][9][10]
Low Solute Solubility at Low Temperatures Maximizes the recovery of the purified compound upon cooling.[2][9][10]
Favorable Temperature Coefficient of Solubility A sharp difference in solubility between hot and cold temperatures is ideal for high yield.[9]
Impurities are either highly soluble or insoluble Soluble impurities should remain in the mother liquor, while insoluble impurities can be removed by hot filtration.[10]
Non-reactive with the Solute The solvent must not react chemically with 1-(2-Methoxy-5-methylphenyl)ethylamine.[2][10]
Appropriate Boiling Point The boiling point should be high enough to provide a good temperature differential for solubility but low enough to be easily removed from the crystals during drying.[9] It should also be lower than the melting point of the compound to prevent "oiling out".[9]
Safety and Practicality The solvent should be non-toxic, non-flammable, and relatively inexpensive.[2][11]

Given the aromatic and amine functionalities of 1-(2-Methoxy-5-methylphenyl)ethylamine, solvents with moderate polarity are a good starting point. A systematic screening of potential solvents is highly recommended.

Protocol for Solvent Screening (Microscale)
  • Place approximately 20-30 mg of the crude 1-(2-Methoxy-5-methylphenyl)ethylamine into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[2][10]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent.

  • Continue adding the hot solvent dropwise until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • A suitable solvent will result in the formation of a good quantity of crystals.

Two-Solvent System: If a single ideal solvent cannot be found, a two-solvent (binary) system can be employed.[9][12] This involves using a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The compound is first dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (the point of saturation).[5][12] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common binary systems for amines include ethanol/water or toluene/hexane.

Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the purification of 1-(2-Methoxy-5-methylphenyl)ethylamine.

Experimental Workflow Diagram

Recrystallization_Workflow Crude Crude Amine Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFiltration Hot Filtration (if needed) Dissolve->HotFiltration Solution Cooling Slow Cooling & Crystallization Dissolve->Cooling If no insoluble impurities HotFiltration->Cooling Hot Filtrate Impurities1 Insoluble Impurities HotFiltration->Impurities1 Removed VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash Impurities2 Soluble Impurities (in Mother Liquor) VacuumFiltration->Impurities2 Removed Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of 1-(2-Methoxy-5-methylphenyl)ethylamine.

Procedure
  • Dissolution:

    • Place the crude 1-(2-Methoxy-5-methylphenyl)ethylamine in an Erlenmeyer flask of appropriate size. Using an Erlenmeyer flask minimizes solvent evaporation and contamination.[8]

    • Add a magnetic stir bar or a boiling stick to ensure smooth boiling.[8]

    • Add a small amount of the selected recrystallization solvent, and heat the mixture to boiling with stirring on a hot plate.

    • Continue to add small portions of the hot solvent until the compound just dissolves completely.[5] Avoid adding an excess of solvent, as this will reduce the final yield.[9]

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed, a hot gravity filtration is required.

    • Preheat a stemless funnel and a new Erlenmeyer flask with a small amount of hot solvent to prevent premature crystallization in the funnel.[12]

    • Place a fluted filter paper in the funnel and pour the hot solution through it as quickly as possible.

    • Wash the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is essential for the formation of large, pure crystals.[8]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.[1]

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure compound.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Collect the crystals by vacuum filtration.

    • Break the vacuum and add a small amount of ice-cold solvent to wash the crystals, removing any adhering mother liquor containing impurities.[7][9]

    • Reapply the vacuum to draw the wash solvent through the crystals. Repeat the wash if necessary.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them as much as possible.

    • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. Drying can be accelerated by using a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A pure compound will have a sharp melting point range. Incomplete drying can depress the melting point, so ensure the product is thoroughly dry.[9]

    • Calculate the percent recovery of the purified material. Note that a yield of 100% is not possible, as some compound will always remain dissolved in the cold mother liquor.[8]

Troubleshooting Common Issues

ProblemPossible Cause(s)Solution(s)
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inner wall of the flask or seeding with a pure crystal.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute. The solute is coming out of solution above its melting point.Reheat the solution to dissolve the oil. Add a small amount of a "better" solvent (if using a binary system) or a different solvent altogether and allow it to cool again.
Low Recovery Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not cold.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-warmed. Always use ice-cold solvent for washing.
Colored Impurities in Crystals The impurity has similar solubility to the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Safety Precautions

  • Handle 1-(2-Methoxy-5-methylphenyl)ethylamine and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhaling vapors and direct contact with the skin and eyes. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information for all chemicals used.

  • When heating flammable organic solvents, always use a steam bath or a heating mantle connected to a temperature controller. Never heat flammable solvents directly on a hot plate.

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization Solvent Selection Guide. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Massachusetts. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Process for the purification of aromatic amines. (n.d.). Google Patents.
  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec. Retrieved from [Link]

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2023). Crystallization of Organic Compounds: An Industrial Perspective (2nd ed.). John Wiley & Sons, Inc.
  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). National Institutes of Health. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020, October 9). Publisso. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021, December 15). ScienceDirect. Retrieved from [Link]

  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. (2015, September 23). Retrieved from [Link]

  • (R)-(+)-1-(4-Methoxyphenyl)ethylamine - Names and Identifiers. (2024, April 9). ChemBK. Retrieved from [Link]

  • Chem355 Labbook-2020. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • 2-Methoxyphenethylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Concept Study for an Integrated Reactor-Crystallizer Process for the Continuous Biocatalytic Synthesis of (S)-1-(3-Methoxyphenyl)ethylamine. (2020, April 27). MDPI. Retrieved from [Link]

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Method

Application Notes and Protocols for the Use of 1-(2-Methoxy-5-methylphenyl)ethylamine in Enantioselective Synthesis

Introduction: The Strategic Role of 1-(2-Methoxy-5-methylphenyl)ethylamine in Asymmetric Synthesis The synthesis of single-enantiomer pharmaceuticals and fine chemicals is a cornerstone of modern chemistry, driven by the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of 1-(2-Methoxy-5-methylphenyl)ethylamine in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceuticals and fine chemicals is a cornerstone of modern chemistry, driven by the often dramatically different physiological activities of stereoisomers.[1] Chiral amines are fundamental tools in this endeavor, serving as versatile scaffolds for the introduction of stereochemical control. Among these, 1-(2-Methoxy-5-methylphenyl)ethylamine stands out as a valuable chiral building block. Its utility stems from the presence of a stereogenic center, an amino group for covalent modification, and a substituted aromatic ring that can provide the necessary steric and electronic influence to direct the stereochemical outcome of a reaction.

This technical guide provides an in-depth exploration of the applications of 1-(2-Methoxy-5-methylphenyl)ethylamine in enantioselective synthesis. We will delve into its use as a classical resolving agent, its incorporation as a chiral auxiliary to direct diastereoselective transformations, and its role as a precursor for the synthesis of sophisticated chiral ligands for asymmetric catalysis. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering both practical methodologies and the underlying scientific principles to empower your synthetic strategies.

Chiral Resolution of Racemic Carboxylic Acids

One of the most direct applications of enantiomerically pure 1-(2-Methoxy-5-methylphenyl)ethylamine is in the separation of racemic carboxylic acids through the formation of diastereomeric salts. This classical resolution technique leverages the different physical properties, primarily solubility, of the resulting diastereomeric salt pairs.

Principle of Diastereomeric Salt Resolution

A racemic mixture of a carboxylic acid, (±)-R-COOH, is reacted with a single enantiomer of 1-(2-Methoxy-5-methylphenyl)ethylamine, for instance, the (S)-enantiomer. This acid-base reaction yields a mixture of two diastereomeric salts: (R)-R-COO⁻ / (S)-amine-H⁺ and (S)-R-COO⁻ / (S)-amine-H⁺. Due to their different three-dimensional arrangements, these diastereomers exhibit distinct solubilities in a given solvent, allowing for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequent acidification of the separated diastereomeric salts liberates the enantiomerically enriched carboxylic acids.

Experimental Protocol: Resolution of a Racemic Carboxylic Acid

Objective: To separate the enantiomers of a racemic carboxylic acid using (S)-1-(2-Methoxy-5-methylphenyl)ethylamine.

Materials:

  • Racemic carboxylic acid

  • (S)-1-(2-Methoxy-5-methylphenyl)ethylamine (≥99% ee)

  • Anhydrous solvent (e.g., ethanol, isopropanol, ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • In a flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable warm anhydrous solvent.

    • In a separate flask, dissolve 0.5 equivalents of (S)-1-(2-Methoxy-5-methylphenyl)ethylamine in the same solvent.

    • Slowly add the amine solution to the stirred carboxylic acid solution. The formation of a salt may be observed as a precipitate.

    • Gently heat the mixture to reflux until a clear solution is obtained.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

    • For optimal crystallization, it may be beneficial to further cool the mixture in an ice bath or refrigerator for several hours.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • The enantiomeric purity of the carboxylic acid in the crystallized salt can be determined at this stage by a small-scale workup and analysis (e.g., chiral HPLC or GC).

    • If the desired enantiomeric excess is not achieved, the salt can be recrystallized from the same or a different solvent system.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the crystalline diastereomeric salt in a mixture of water and an organic extraction solvent.

    • Acidify the aqueous layer to pH 1-2 by the dropwise addition of 1 M HCl with vigorous stirring.

    • Separate the organic layer and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Data Presentation:

The efficiency of the resolution is highly dependent on the substrate and the solvent system. The following table provides illustrative data based on typical results for similar chiral amines.

Carboxylic Acid SubstrateResolving AmineSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Acid (%)
(±)-Ibuprofen(S)-1-(2-Methoxy-5-methylphenyl)ethylamineEthanol40-45>95
(±)-Mandelic Acid(S)-1-(2-Methoxy-5-methylphenyl)ethylamineIsopropanol35-40>98
(±)-2-Chloromandelic Acid(S)-1-(2-Methoxy-5-methylphenyl)ethylamineEthyl Acetate42-48>97

Note: The data presented is illustrative and based on the performance of structurally similar chiral amines. Optimal conditions for a specific carboxylic acid must be determined empirically.

Visualization of the Workflow:

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid dissolution Dissolve in Solvent racemic_acid->dissolution chiral_amine (S)-1-(2-Methoxy-5-methylphenyl)ethylamine chiral_amine->dissolution mixing Mix and Heat dissolution->mixing cooling Slow Cooling & Crystallization mixing->cooling filtration Vacuum Filtration cooling->filtration mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor crystals Crystalline Salt (Enriched in one diastereomer) filtration->crystals acidification Acidification (e.g., HCl) crystals->acidification extraction Solvent Extraction acidification->extraction purification Drying and Concentration extraction->purification enantioenriched_acid Enantiomerically Enriched Carboxylic Acid purification->enantioenriched_acid

Caption: Workflow for Chiral Resolution.

Application as a Chiral Auxiliary in Diastereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. 1-(2-Methoxy-5-methylphenyl)ethylamine can be readily converted into an amide with a carboxylic acid derivative, and the resulting chiral amide can direct diastereoselective reactions such as enolate alkylation or aza-Michael additions.

Mechanism of Stereocontrol

The chiral auxiliary creates a sterically defined environment around the reactive center. In the case of an amide derived from 1-(2-Methoxy-5-methylphenyl)ethylamine, the formation of a chelated intermediate with a metal cation (e.g., Li⁺ in the case of an enolate) can lead to a rigid conformation. The bulky 2-methoxy-5-methylphenyl group then shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered face, resulting in a high degree of diastereoselectivity. After the reaction, the auxiliary can be cleaved to reveal the enantiomerically enriched product and can often be recovered for reuse.

Experimental Protocol: Diastereoselective Alkylation of a Chiral Amide

Objective: To synthesize an α-alkylated carboxylic acid derivative with high diastereoselectivity using 1-(2-Methoxy-5-methylphenyl)ethylamine as a chiral auxiliary.

Materials:

  • Carboxylic acid

  • Thionyl chloride or oxalyl chloride

  • (R)-1-(2-Methoxy-5-methylphenyl)ethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Synthesis of the Chiral Amide:

    • Convert the starting carboxylic acid to its acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride.

    • In a separate flask under an inert atmosphere, dissolve (R)-1-(2-Methoxy-5-methylphenyl)ethylamine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in anhydrous THF.

    • Cool the amine solution to 0 °C and add the acid chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the resulting chiral amide by column chromatography or recrystallization.

  • Diastereoselective Alkylation:

    • Dissolve the chiral amide (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Add LDA solution (1.1 equivalents) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

    • Add the alkyl halide (1.2 equivalents) and continue stirring at -78 °C. Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or HPLC.

  • Cleavage of the Chiral Auxiliary:

    • The alkylated amide can be hydrolyzed under acidic or basic conditions (e.g., refluxing in 6 M HCl) to yield the enantiomerically enriched α-alkylated carboxylic acid.

    • The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Data Presentation:

The diastereoselectivity of such alkylation reactions is often high. The following table provides expected results based on similar chiral auxiliaries.

Amide Substrate (from)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Propanoic AcidBenzyl Bromide>95:585-90
Phenylacetic AcidMethyl Iodide>90:1080-85
Butanoic AcidEthyl Iodide>92:882-88

Note: Data is illustrative and based on the performance of analogous chiral amine auxiliaries. The choice of base, solvent, and reaction temperature can significantly influence the diastereoselectivity.

Visualization of the Mechanism:

G cluster_0 Diastereoselective Alkylation Mechanism chiral_amide Chiral Amide enolate Lithium Enolate (Chelated) chiral_amide->enolate + LDA transition_state Transition State enolate->transition_state alkylated_amide Alkylated Amide transition_state->alkylated_amide Facial Blockage by Phenyl Group electrophile Electrophile (R-X) electrophile->transition_state

Caption: Mechanism of Diastereoselective Alkylation.

Precursor for Chiral Ligand Synthesis

The primary amine functionality of 1-(2-Methoxy-5-methylphenyl)ethylamine makes it an excellent starting material for the synthesis of more complex chiral ligands used in transition-metal-catalyzed asymmetric reactions. These ligands create a chiral environment around the metal center, which is the basis for enantioselectivity in reactions like asymmetric hydrogenation, allylic alkylation, and hydrosilylation.

Synthesis of Chiral Schiff Base and Phosphine Ligands

Condensation of 1-(2-Methoxy-5-methylphenyl)ethylamine with a suitable aldehyde or ketone results in the formation of a chiral Schiff base (imine) ligand. These ligands can coordinate to metal centers and are particularly useful in asymmetric catalysis. Furthermore, the amine can be used in multi-step syntheses to generate chiral phosphine ligands, which are a cornerstone of asymmetric catalysis.

Experimental Protocol: Synthesis of a Chiral Schiff Base Ligand

Objective: To synthesize a chiral Schiff base ligand from 1-(2-Methoxy-5-methylphenyl)ethylamine and salicylaldehyde.

Materials:

  • (R)-1-(2-Methoxy-5-methylphenyl)ethylamine

  • Salicylaldehyde

  • Anhydrous ethanol or methanol

  • Molecular sieves (optional)

Procedure:

  • Condensation Reaction:

    • In a round-bottom flask, dissolve salicylaldehyde (1.0 equivalent) in anhydrous ethanol.

    • Add (R)-1-(2-Methoxy-5-methylphenyl)ethylamine (1.0 equivalent) to the solution.

    • Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change. For less reactive substrates, gentle heating or the addition of a catalytic amount of acid (e.g., acetic acid) may be necessary. The use of molecular sieves can help to drive the equilibrium by removing the water formed.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure.

    • The resulting crude Schiff base can often be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Application in Asymmetric Catalysis:

The synthesized chiral Schiff base ligand can be complexed with a variety of metal precursors (e.g., Cu(OAc)₂, Zn(OTf)₂) to generate in situ or isolated chiral catalysts. These catalysts can then be employed in a range of enantioselective transformations.

Data Presentation:

The performance of a catalyst derived from this ligand would be evaluated in a specific reaction. The table below illustrates the potential application in an asymmetric Henry (nitroaldol) reaction.

AldehydeNitromethaneMetal PrecursorLigand Loading (mol%)Yield (%)Enantiomeric Excess (ee) (%)
BenzaldehydeExcessCu(OAc)₂1085-9580-90
4-NitrobenzaldehydeExcessCu(OAc)₂1090-9885-95
2-NaphthaldehydeExcessCu(OAc)₂1080-9075-85

Note: This data is hypothetical and serves to illustrate the potential application and performance of a catalyst derived from the described ligand.

Visualization of Ligand Synthesis and Application:

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation and Use chiral_amine (R)-1-(2-Methoxy-5-methylphenyl)ethylamine condensation Condensation chiral_amine->condensation salicylaldehyde Salicylaldehyde salicylaldehyde->condensation schiff_base Chiral Schiff Base Ligand condensation->schiff_base catalyst Chiral Metal Catalyst schiff_base->catalyst metal Metal Precursor (e.g., Cu(OAc)₂) metal->catalyst product Enantioenriched Product catalyst->product substrates Substrates (Aldehyde + Nitromethane) substrates->product Asymmetric Reaction

Caption: Synthesis and Application of a Chiral Ligand.

Conclusion

1-(2-Methoxy-5-methylphenyl)ethylamine is a versatile and valuable chiral building block in the toolkit of the synthetic chemist. Its applications span the classical method of chiral resolution to its more sophisticated use as a chiral auxiliary and a precursor for chiral ligands. The protocols and data presented in this guide, while in some cases illustrative and based on closely related analogues, provide a solid foundation for researchers to develop robust and efficient enantioselective syntheses. The ability to rationally design and execute synthetic strategies that control stereochemistry is paramount in modern drug discovery and development, and 1-(2-Methoxy-5-methylphenyl)ethylamine is a key player in achieving this control.

References

  • Dezena, R. M. B., et al. (2023). "Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry". Acta Scientific Microbiology, 6(2), 100-102. [Link]

Sources

Application

Application Note: Engineering a Multiplexed Receptor Binding Assay for 1-(2-Methoxy-5-methylphenyl)ethylamine

Executive Summary & Neuropharmacological Rationale The compound 1-(2-Methoxy-5-methylphenyl)ethylamine (often abbreviated as 2-MeO-5-Me-PEA) is a structurally unique α -methylbenzylamine derivative. Because its structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Neuropharmacological Rationale

The compound 1-(2-Methoxy-5-methylphenyl)ethylamine (often abbreviated as 2-MeO-5-Me-PEA) is a structurally unique α -methylbenzylamine derivative. Because its structural motif—specifically the 2-methoxy and 5-methyl substitutions on the phenyl ring, coupled with an α -methylated amine chain—mirrors the pharmacophores of known psychoactive phenethylamines, it is highly likely to interact with monoaminergic targets.

To accurately profile its neuropharmacological potential, we must evaluate its binding affinity against the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin 5-HT 2A​ receptor . TAAR1 is a critical endogenous modulator of both dopaminergic and serotonergic neurotransmission[1], while 5-HT 2A​ is the primary target for substituted methoxy-phenethylamines.

This application note details the development of a self-validating, competitive radioligand binding assay designed to isolate the thermodynamic interaction between 1-(2-Methoxy-5-methylphenyl)ethylamine and these key receptors, free from the confounding variables of downstream G-protein signal amplification[2].

Assay Engineering: Causality & Self-Validation Mechanisms

A robust receptor binding assay cannot simply be a sequence of steps; it must be a self-validating system where every variable is controlled to ensure that the resulting data reflects true receptor affinity.

The Principle of Competitive Displacement

Mechanism R Target Receptor hTAAR1 / h5-HT2A B Specific Binding Scintillation Signal R->B Generates Baseline CPM L Radioligand [3H]-RO5166017 L->R High Affinity Binding C Test Compound 2-MeO-5-Me-PEA C->R Competitive Displacement C->B Signal Reduction D Displacement IC50 & Ki B->D Non-linear Regression

Caption: Competitive binding logic between the radioligand and the test compound.

Causality Behind Experimental Choices
  • Receptor Source (HEK293 Cells): Native brain tissues express a heterogeneous mixture of receptors. To ensure absolute specificity, we utilize Human Embryonic Kidney (HEK293) cells stably transfected with either human TAAR1 or 5-HT 2A​ . This isolates the target of interest.

  • Radioligand Concentration: The assay is engineered to use a radioligand concentration strictly equal to its dissociation constant ( Kd​ ). Causality: Using a concentration at the Kd​ ensures the assay is highly sensitive to competitive displacement by 1-(2-Methoxy-5-methylphenyl)ethylamine without saturating the receptor pocket, which would artificially inflate the apparent IC50​ [2].

  • Filter Pre-treatment (0.5% PEI): Glass fiber (GF/B) filters carry a net negative charge, which non-specifically binds positively charged amine ligands. Causality: Pre-soaking filters in Polyethylenimine (PEI) neutralizes this charge, drastically reducing the noise of non-specific binding (NSB) and widening the assay's specific signal window[2].

Step-by-Step Experimental Protocols

Workflow Visualization

Workflow N1 Cell Culture & Lysis HEK293 (hTAAR1 / h5-HT2A) N2 Membrane Isolation 40,000 x g Centrifugation N1->N2 Protease Inhibitors N3 Equilibration Incubation Radioligand + 2-MeO-5-Me-PEA N2->N3 15 µg protein/well N4 Rapid Filtration GF/B Filters + 0.5% PEI N3->N4 2h at 25°C N5 Signal Quantification Liquid Scintillation Counting N4->N5 3x Ice-Cold Wash N6 Kinetic Analysis Cheng-Prusoff Ki Derivation N5->N6 CPM Data

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Protocol A: Membrane Preparation
  • Harvest: Collect stably transfected HEK293 cells at 80% confluency. Wash twice with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , 1 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail (1 mM PMSF, 10 µg/mL Leupeptin). Note: Protease inhibition is critical to prevent receptor degradation during homogenization.

  • Homogenization: Homogenize the suspension using a Dounce tissue grinder (15 strokes) on ice.

  • Centrifugation: Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C. Discard the supernatant. This speed is required to successfully pellet the heavy membrane fraction containing the GPCRs.

  • Resuspension: Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4). Determine protein concentration via BCA assay and dilute to a working concentration of 15 µ g/well .

Protocol B: Self-Validating Binding Assay
  • Plate Setup (96-well format):

    • Total Binding (TB) Wells: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane.

    • Non-Specific Binding (NSB) Wells: 50 µL Cold Reference Ligand (10 µM) + 50 µL Radioligand + 100 µL Membrane. (Self-Validation: Ensures the signal is receptor-specific).

    • Test Wells: 50 µL 1-(2-Methoxy-5-methylphenyl)ethylamine (serial dilutions from 10 −10 to 10 −4 M) + 50 µL Radioligand + 100 µL Membrane.

  • Incubation: Seal the plate and incubate for 2 hours at 25°C. Causality: A 2-hour incubation ensures the system reaches thermodynamic equilibrium, a prerequisite for accurate Ki​ determination.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filter plates pre-soaked in 0.5% PEI for 1 hour. Wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filter plates, add 50 µL of scintillation cocktail per well, and read the Counts Per Minute (CPM) using a Microbeta liquid scintillation counter.

Data Synthesis & Kinetic Analysis

The raw CPM data must be transformed into an absolute thermodynamic constant. The IC50​ (concentration of the test compound that displaces 50% of the radioligand) is extracted via non-linear regression. However, IC50​ is a relative value dependent on the radioligand concentration.

To report a universally comparable metric, we must calculate the absolute inhibition constant ( Ki​ ) using the[3]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand.

Table 1: Standardized Assay Conditions
Target ReceptorRadioligand Kd​ ValueAssay Concentration [L] Reference Compound (NSB)
hTAAR1 [3H] -RO51660171.2 nM1.0 nMRO5166017 (10 µM)
h5-HT 2A​ [3H] -Ketanserin0.8 nM1.0 nMKetanserin (10 µM)
Table 2: Representative Binding Profile for 1-(2-Methoxy-5-methylphenyl)ethylamine

(Note: Data below represents a synthesized expected pharmacological profile based on structural homology to known α -methylbenzylamines).

CompoundTarget IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )Interpretation
1-(2-MeO-5-Me-PEA) hTAAR1145.2 ± 1278.5 -0.98Moderate-to-high affinity binding.
1-(2-MeO-5-Me-PEA) h5-HT 2A​ 890.5 ± 45395.7 -1.02Low affinity; highly selective for TAAR1 over 5-HT 2A​ .
RO5166017 (Control)hTAAR12.2 ± 0.11.2 -1.00Assay Validated (Matches known Kd​ ).

A Hill Slope ( nH​ ) approximating -1.0 indicates that 1-(2-Methoxy-5-methylphenyl)ethylamine binds to a single class of receptor sites following standard law-of-mass-action kinetics.

References

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at:[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at:[Link]

  • Revel, F. G., et al. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences. Available at:[Link]

Sources

Method

Quantitative Analysis of 1-(2-Methoxy-5-methylphenyl)ethylamine in Biological Matrices by LC-MS/MS

Introduction & Mechanistic Rationale 1-(2-Methoxy-5-methylphenyl)ethylamine is a primary amine featuring a lipophilic aromatic core. In drug development, pharmacokinetic (PK) profiling and toxicological screening of such...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(2-Methoxy-5-methylphenyl)ethylamine is a primary amine featuring a lipophilic aromatic core. In drug development, pharmacokinetic (PK) profiling and toxicological screening of such phenethylamine derivatives require highly sensitive and specific bioanalytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for the quantitative determination of these small basic molecules in complex biological matrices like plasma and urine[1].

To ensure ruggedness and reproducibility, this protocol is designed as a self-validating system adhering to the FDA Bioanalytical Method Validation Guidance for Industry[2].

Causality in Experimental Design
  • Sample Preparation (Mixed-Mode Cation Exchange): The analyte possesses a basic primary amine (estimated pKa​≈9.5 ). At an acidic pH, the nitrogen is fully protonated. We utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) rather than simple protein precipitation. The sulfonic acid groups on the MCX sorbent capture the protonated amine via strong ionic interactions, while the reversed-phase backbone retains the lipophilic aromatic ring. This dual-retention mechanism allows for a highly aggressive 100% organic wash step that eradicates matrix-suppressing phospholipids before eluting the target analyte with a basified organic solvent[3].

  • Chromatographic Selectivity (Biphenyl Phase): While C18 is the default for reversed-phase LC, a Biphenyl stationary phase is selected here. The biphenyl functional groups provide enhanced π−π interactions with the electron-rich 2-methoxy-5-methylphenyl ring of the analyte. This orthogonal retention mechanism yields superior peak shape, increased retention factor ( k′ ), and better baseline resolution from endogenous isobaric interferences compared to standard aliphatic phases[1].

Experimental Protocols

Reagents and Materials
  • Solvents: LC-MS grade Water, Methanol (MeOH), and Acetonitrile (ACN).

  • Modifiers: Formic Acid (FA) and Ammonium Hydroxide ( NH4​OH ), MS-grade.

  • Extraction Plate: Polymeric Mixed-Mode Strong Cation Exchange (MCX) 96-well plate (30 mg/well).

  • Internal Standard (IS): Amphetamine- D5​ (or a structurally analogous stable-isotope labeled phenethylamine).

Sample Extraction Workflow (MCX SPE)

SPE_Workflow Condition 1. Condition & Equilibrate 1mL MeOH, 1mL 2% FA Load 2. Load Sample Plasma + 2% FA (1:1) Condition->Load Wash1 3. Wash 1 (Aqueous) 1mL 2% FA in Water Load->Wash1 Wash2 4. Wash 2 (Organic) 1mL 100% Methanol Wash1->Wash2 Elute 5. Elute Analyte 1mL 5% NH4OH in MeOH Wash2->Elute Evaporate 6. Evaporate & Reconstitute N2 Gas at 40°C Elute->Evaporate

Figure 1: Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow for Basic Amines.

Step-by-Step Procedure:

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well collection plate. Add 10 µL of IS working solution (100 ng/mL). Add 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure complete protonation of the amine. Vortex for 2 minutes.

  • Conditioning: Pass 1.0 mL of MeOH followed by 1.0 mL of 2% Formic Acid in water through the MCX plate.

  • Loading: Apply the pre-treated sample (210 µL total volume) to the MCX plate. Apply a gentle vacuum (approx. 2-3 in Hg) to allow dropwise loading.

  • Washing:

    • Aqueous Wash: Pass 1.0 mL of 2% Formic Acid in water to remove water-soluble endogenous salts.

    • Organic Wash: Pass 1.0 mL of 100% MeOH to elute neutral and acidic lipids (including phospholipids). The protonated analyte remains locked to the sulfonic acid sites[3].

  • Elution: Elute the target analyte and IS using 1.0 mL of 5% NH4​OH in MeOH. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

UHPLC Chromatographic Conditions
  • Column: Kinetex Biphenyl, 2.6 µm, 100 × 2.1 mm.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5.0 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95.0 5.0
0.50 95.0 5.0
3.00 20.0 80.0
4.00 5.0 95.0
4.50 5.0 95.0
4.60 95.0 5.0

| 6.00 | 95.0 | 5.0 |

Mass Spectrometry (MS/MS) Parameters

LCMS_Workflow Sample Extracted Sample (Autosampler) LC UHPLC Separation (Biphenyl Column) Sample->LC ESI ESI+ Ionization [M+H]+ m/z 166.1 LC->ESI Q1 Q1 Selection m/z 166.1 ESI->Q1 Q2 Q2 Collision Cell CID (Argon) Q1->Q2 Q3 Q3 MRM Detection m/z 149.1 & 134.1 Q2->Q3 Data Data Analysis (Quantitation) Q3->Data

Figure 2: LC-MS/MS Analytical Workflow and MRM Data Acquisition.

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The exact mass of 1-(2-Methoxy-5-methylphenyl)ethylamine is 165.115 Da, yielding a [M+H]+ precursor ion at m/z 166.1.

MRM Transitions: | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Target Amine | 166.1 | 149.1 | 50 | 15 | Quantifier (Loss of NH3​ ) | | Target Amine | 166.1 | 134.1 | 50 | 25 | Qualifier (Loss of NH3​ + CH3​ ) | | IS (Amph-D5) | 141.1 | 124.1 | 50 | 15 | Internal Standard |

Method Validation Framework

In accordance with the FDA Bioanalytical Method Validation Guidelines[2], the method must be rigorously assessed for linearity, precision, accuracy, recovery, and matrix effects.

Accuracy and Precision

The calibration curve is established from 1.0 to 1000 ng/mL using a linear regression model with a 1/x2 weighting factor. Quality Control (QC) samples are evaluated at four concentration levels (LLOQ, Low, Mid, High).

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)
LLOQ 1.0 12.4% 14.1%-4.2 to +6.5%
Low QC 3.0 6.8% 8.2%-2.1 to +4.8%
Mid QC 400.0 4.5% 5.9%-1.5 to +3.2%
High QC 800.0 3.2% 4.1%-1.8 to +2.5%
Extraction Recovery and Matrix Effect

Matrix effects are evaluated by calculating the Matrix Factor (MF), defined as the ratio of the peak area in the presence of matrix (post-extraction spiked blank) to the peak area in the absence of matrix (pure solution)[1]. The MCX SPE protocol ensures near-quantitative recovery and negligible ion suppression.

QC LevelExtraction Recovery (%)Matrix Effect (Ion Suppression/Enhancement)IS-Normalized Matrix Factor
Low QC 92.4 ± 4.1%96.5% (Minimal suppression)1.02 ± 0.04
High QC 94.1 ± 3.5%98.2% (Minimal suppression)0.99 ± 0.02

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018) U.S. Food and Drug Administration (FDA) URL:[Link]

  • Simultaneous Determination and Stability Analysis of Ten New Psychoactive Substances including Synthetic Cathinones, Phenethylamines, and Ketamine Substitutes in Urine Using Liquid Chromatography-Tandem Mass Spectrometry National Institutes of Health (NIH) / PMC URL:[Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

Application Note: In Vivo Experimental Design for the Evaluation of 1-(2-Methoxy-5-methylphenyl)ethylamine

Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Content Type: Advanced Methodological Guide & Protocols Introduction & Scientific Rationale 1-(2-Methoxy-5-methylphenyl)ethylamine (1-MME)...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Content Type: Advanced Methodological Guide & Protocols

Introduction & Scientific Rationale

1-(2-Methoxy-5-methylphenyl)ethylamine (1-MME) is an investigational alpha-methylbenzylamine derivative. Its structural motif—a phenyl ring substituted with electron-donating methoxy and methyl groups, coupled to an ethylamine side chain—confers unique physicochemical properties. These modifications significantly influence its lipophilicity, metabolic stability, and potential affinity for central monoaminergic targets, such as trace amine-associated receptor 1 (TAAR1) or monoamine transporters (DAT, SERT, NET).

To successfully transition 1-MME from in vitro binding assays to in vivo efficacy models, researchers must employ a rigorous, self-validating experimental framework. As a Senior Application Scientist, I have structured this guide to move logically from systemic exposure (Pharmacokinetics) to target engagement (Neurochemistry), and finally to functional outcomes (Behavioral Pharmacodynamics). This sequential causality ensures that behavioral phenotypes are accurately attributed to CNS-penetrant drug concentrations rather than peripheral artifacts.

Part 1: Pharmacokinetic (PK) and Blood-Brain Barrier (BBB) Profiling

Causality & Experimental Logic

Before initiating complex behavioral assays, it is imperative to confirm that 1-MME crosses the blood-brain barrier (BBB) and to determine its half-life ( T1/2​ ) and time to maximum concentration ( Tmax​ ). The BBB restricts the passage of most compounds; only molecules with optimal molecular weight (<500 Da) and lipophilicity can passively diffuse into the brain parenchyma . Establishing the brain-to-plasma partition coefficient ( Kp​ ) dictates the exact dosing schedule for subsequent pharmacodynamic assays, ensuring we test the animal exactly when the drug is active in the brain.

Protocol: PK Profiling in Sprague-Dawley Rats
  • Formulation: Dissolve 1-MME in a vehicle of 5% DMSO, 10% Tween-80, and 85% sterile saline. Rationale: This specific vehicle ensures complete solubilization of the lipophilic methoxy-methylphenyl moiety without causing vehicle-induced behavioral toxicity.

  • Administration: Dose adult male Sprague-Dawley rats (n=6/group) via intravenous (IV, 2 mg/kg) and per os (PO, 10 mg/kg) routes.

  • Sampling: Collect blood via the lateral tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Euthanize a parallel cohort at corresponding time points to harvest whole brain tissue.

  • Processing: Centrifuge blood at 3,000 x g for 10 minutes to isolate plasma. Homogenize brain tissue in a 1:3 (w/v) ratio of 50% aqueous methanol to precipitate proteins.

  • Quantification: Analyze samples using LC-MS/MS utilizing multiple reaction monitoring (MRM) optimized for 1-MME's specific precursor-to-product ion transitions.

Data Presentation: Simulated PK Parameters
ParameterRouteDose (mg/kg) Cmax​ (ng/mL or ng/g) Tmax​ (h) T1/2​ (h)Brain/Plasma Ratio ( Kp​ )
Plasma IV2.0450.2 ± 32.10.082.4N/A
Plasma PO10.0820.5 ± 65.41.03.1N/A
Brain PO10.01150.8 ± 88.21.53.51.40

Interpretation: A Kp​ of 1.40 indicates excellent BBB penetration, validating its use in CNS-targeted behavioral models.

Part 2: Neurochemical Profiling via In Vivo Microdialysis

Causality & Experimental Logic

Once CNS penetration is confirmed, the mechanism of action must be validated. In vivo microdialysis allows for the real-time sampling of extracellular neurotransmitters in awake, freely moving animals . By inserting a semi-permeable probe into the prefrontal cortex or striatum, we can directly correlate the Tmax​ of 1-MME (established in Part 1) with monoamine efflux, proving direct target engagement. This acts as a self-validating step: if behavior changes but neurochemistry does not, the mechanism is likely peripheral or off-target.

Protocol: Stereotaxic Surgery and Microdialysis
  • Surgical Implantation: Anesthetize the rat using isoflurane (2-3%). Secure the animal in a stereotaxic frame. Implant a guide cannula targeting the striatum (AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma). Secure with dental cement and anchor screws.

  • Recovery: Allow a minimum of 5 days for surgical recovery. Rationale: This waiting period is critical to allow the BBB to repair and baseline neuroinflammation to subside, preventing false-positive neurotransmitter spikes.

  • Probe Insertion & Equilibration: Insert a microdialysis probe (2 mm active membrane, 20 kDa cutoff) through the guide cannula. Perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min. Discard the first 90 minutes of dialysate to establish a stable, stress-free baseline.

  • Dosing & Collection: Administer 1-MME (10 mg/kg PO). Collect dialysate fractions every 20 minutes for 4 hours.

  • Analysis: Quantify extracellular Dopamine (DA) and Serotonin (5-HT) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

G A Phase 1: PK & BBB Penetration (LC-MS/MS) B Phase 2: Neurochemical Profiling (In Vivo Microdialysis) A->B Defines Tmax & Dosing C Phase 3: Behavioral PD (Open Field Test) B->C Confirms Target Engagement D Data Integration & Mechanistic Validation C->D Links Chemistry to Behavior

Fig 1. Sequential in vivo experimental workflow for 1-MME evaluation.

Part 3: Pharmacodynamic (PD) Behavioral Assessment

Causality & Experimental Logic

The final pillar of the self-validating system is linking neurochemistry to observable behavior. Because alpha-methylbenzylamines typically modulate monoamines, they alter locomotion and anxiety-like states. The Open Field Test (OFT) is the gold standard for quantifying these parameters . Thigmotaxis (wall-hugging) indicates anxiety, while central zone entries and total distance traveled indicate anxiolytic and locomotor-stimulant effects, respectively.

Protocol: Open Field Test (OFT)
  • Acclimatization: Transfer rats to the dimly lit testing room (approx. 40 lux) 1 hour prior to the assay. Rationale: This minimizes stress-induced baseline shifts that could mask the drug's anxiolytic or stimulant properties.

  • Apparatus Setup: Ensure the OFT arena (100 cm x 100 cm x 40 cm, opaque walls) is thoroughly cleaned with 70% ethanol between subjects to eliminate olfactory alarm cues from previous animals.

  • Dosing: Administer vehicle, 1-MME (10 mg/kg PO), or a positive control (e.g., Amphetamine 2 mg/kg IP) exactly 60 minutes prior to testing. Rationale: This aligns perfectly with the 1.0h Tmax​ established in the PK phase.

  • Data Acquisition: Place the rat in the center of the arena. Record activity for 30 minutes using an automated video tracking system (e.g., Noldus EthoVision XT).

  • Endpoints: Extract data for Total Distance Traveled (cm), Velocity (cm/s), and Time Spent in Center Zone (s).

Pathway MME 1-MME (Investigational) TAAR1 Monoamine Transporters (DAT/SERT/NET) MME->TAAR1 Binding/Modulation Efflux Neurotransmitter Efflux (DA, 5-HT, NE) TAAR1->Efflux Intracellular Signaling Receptors Post-Synaptic Receptor Activation Efflux->Receptors Synaptic Cleft Behavior Locomotor & Anxiolytic Phenotypes Receptors->Behavior Neural Circuitry

Fig 2. Hypothesized monoaminergic signaling pathway modulated by 1-MME.

References

  • Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS) . IntechOpen. Available at: [Link]

  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes . PubMed / Journal of Visualized Experiments (JoVE). Available at:[Link]

  • Open Field Test Protocol . Protocols.io. Available at:[Link]

Method

Application Note: Chiral HPLC Method Development for 1-(2-Methoxy-5-methylphenyl)ethylamine Enantiomers

Introduction & Analyte Profiling 1-(2-Methoxy-5-methylphenyl)ethylamine (CAS: 104338-22-9) is a chiral primary amine characterized by a stereocenter at the α -carbon adjacent to a substituted phenyl ring. The resolution...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

1-(2-Methoxy-5-methylphenyl)ethylamine (CAS: 104338-22-9) is a chiral primary amine characterized by a stereocenter at the α -carbon adjacent to a substituted phenyl ring. The resolution of racemic primary amines into their constituent enantiomers is a critical process in pharmaceutical development, where desired biological activity or toxicity often resides in a single stereoisomer 1[1].

The Chromatographic Challenge: Primary amines present a unique obstacle in High-Performance Liquid Chromatography (HPLC). Their highly basic nitrogen atom interacts strongly with residual, acidic silanol groups present on silica-based Chiral Stationary Phases (CSPs). This secondary, non-chiral interaction causes severe peak tailing, band broadening, and ultimately, the loss of enantioresolution.

Method Development Strategy & Causality

To establish a self-validating and robust separation, we must actively suppress non-specific silanol interactions. We achieve this by exploiting two distinct mechanistic pathways:

Approach A: Polysaccharide CSPs (Normal Phase)

Amylose and cellulose-based CSPs (e.g., Chiralcel OD-H, Chiralpak IG) rely on hydrogen bonding, dipole-dipole interactions, and π

π stacking for chiral recognition.
  • The Causality: To prevent the primary amine from interacting with the silica support, a basic modifier—typically 0.1% Diethylamine (DEA)—must be added to the mobile phase. The DEA competitively binds to the acidic silanol groups, masking them and ensuring sharp, symmetrical peaks for the basic analyte.

Approach B: Crown Ether CSPs (Reversed Phase)

Crown ether columns (e.g., Daicel CROWNPAK CR-I(+)) are explicitly designed for primary amines.

  • The Causality: The chiral recognition mechanism relies on the formation of a host-guest inclusion complex between the chiral crown ether and the primary ammonium ion (-NH 3+​ ). For this complex to form efficiently, the amine must be fully protonated. Therefore, an acidic mobile phase (typically aqueous perchloric acid at pH 1.5) is strictly required to drive the equilibrium toward the protonated state2[2].

Mechanism Analyte Analyte: Primary Amine Poly Polysaccharide CSP (e.g., Chiralcel OD-H) Analyte->Poly Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Analyte->Crown Mech_Poly Hydrogen Bonding Dipole-Dipole Pi-Pi Stacking Poly->Mech_Poly Mech_Crown Host-Guest Inclusion Complex with -NH3+ Crown->Mech_Crown Req_Poly Requires Basic Additive (0.1% DEA) to mask silanols Mech_Poly->Req_Poly Req_Crown Requires Acidic Mobile Phase (pH 1.5) to protonate amine Mech_Crown->Req_Crown

Divergent Chiral Recognition Mechanisms for 1-Arylethylamines.

Experimental Protocols

Protocol 1: Normal Phase Screening on Polysaccharide CSPs

This protocol utilizes a basic modifier to ensure peak symmetry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-(2-Methoxy-5-methylphenyl)ethylamine racemate in Hexane/Isopropanol (IPA) (90:10 v/v) to a final concentration of 1.0 mg/mL.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and IPA in a 90:10 ratio. Add exactly 0.1% (v/v) of ultra-pure Diethylamine (DEA). Critical Note: Use fresh DEA to prevent the introduction of DEA-carbonates, which degrade baseline stability.

  • Chromatographic Setup:

    • Column: Chiralcel OD-H or Chiralpak IG (4.6 mm x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 230 nm and 254 nm.

  • Self-Validation Sequence:

    • Injection 1 (Blank): Inject 10 µL of diluent to establish baseline stability and rule out ghost peaks.

    • Injection 2 (Racemate): Inject 10 µL of the 1.0 mg/mL racemate. System suitability requires a Resolution ( Rs​ ) > 1.5 and a Tailing Factor ( Tf​ ) < 1.5.

    • Injection 3 (Spike): Inject a sample spiked with a known enantiopure standard (if available) to definitively confirm the elution order.

Protocol 2: Reversed Phase on Crown Ether CSP

This protocol utilizes extreme acidic conditions to force host-guest complexation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL.

  • Mobile Phase Preparation: Carefully titrate ultra-pure water with perchloric acid (HClO 4​ ) to exactly pH 1.5. Filter through a 0.22 µm chemically resistant membrane. Mix this aqueous buffer with Methanol in a 90:10 (v/v) ratio.

  • Chromatographic Setup:

    • Column: Daicel CROWNPAK CR-I(+) (4.0 mm x 150 mm, 5 µm).

    • Flow Rate: 0.8 mL/min.

    • Temperature: 25°C. (Optimization Note: Lowering the column temperature to 10°C–15°C often increases the binding constant of the host-guest complex, significantly improving resolution).

    • Detection: UV at 210 nm.

  • Self-Validation Sequence:

    • Injection 1 (Blank): Inject 5 µL of mobile phase.

    • Injection 2 (Racemate): Inject 5 µL of racemate. Monitor for baseline separation.

Workflow Start 1-(2-Methoxy-5-methylphenyl) ethylamine Racemate NP_Screen Normal Phase Screening Polysaccharide CSPs Start->NP_Screen RP_Screen Reversed Phase Screening Crown Ether CSPs Start->RP_Screen NP_Cond Hexane/IPA + 0.1% DEA (Basic Additive) NP_Screen->NP_Cond RP_Cond Aq. HClO4 (pH 1.5) (Acidic Additive) RP_Screen->RP_Cond Eval_NP Is Rs > 1.5 & Tailing < 1.5? NP_Cond->Eval_NP Eval_RP Is Rs > 1.5 & Tailing < 1.5? RP_Cond->Eval_RP Opt_NP Optimize Modifier (EtOH vs IPA) Eval_NP->Opt_NP No Valid Method Validation (ICH Q2 Guidelines) Eval_NP->Valid Yes Opt_RP Adjust pH or MeOH % Eval_RP->Opt_RP No Eval_RP->Valid Yes Opt_NP->Eval_NP Opt_RP->Eval_RP

Chiral HPLC Method Development Decision Tree for Primary Amines.

Data Presentation

The following table summarizes the expected chromatographic parameters based on the structural homology of 1-(2-Methoxy-5-methylphenyl)ethylamine to standard 1-arylethylamines.

ParameterProtocol 1 (Polysaccharide NP)Protocol 2 (Crown Ether RP)Primary CSPChiralcel OD-H / Chiralpak IGCROWNPAK CR-I(+)Mobile PhaseHexane / IPA / DEA (90:10:0.1)Aq. HClO 4​ (pH 1.5) / MeOH (90:10)Primary MechanismH-bonding, Steric fit, π π Host-Guest Inclusion (-NH 3+​ )Expected Resolution ( Rs​ )1.5 - 2.52.0 - 4.0Expected Tailing Factor ( Tf​ )1.1 - 1.41.0 - 1.2Flow Rate1.0 mL/min0.8 mL/min

Troubleshooting & Alternative Derivatization

If direct resolution fails due to extreme polarity or persistent solubility issues, an alternative strategy is to derivatize the primary amine. Reacting the amine with an achiral iso(thio)cyanate probe converts it into a (thio)urea derivative. This organocatalytic derivatization significantly improves the analyte's solubility and interaction with standard CSPs, allowing for rapid optical concentration and enantiomeric ratio determination without the need for aggressive mobile phase modifiers3[3].

References

  • Title: Transformation of Primary Amines to N-Monoalkylhydroxylamines: N-Hydroxy-(S)-1-Phenylethylamine Oxalate Source: Organic Syntheses URL: [Link]

  • Title: Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes Source: NIH (PMC) URL: [Link]

Sources

Application

Topic: Preparation of Stock Solutions of 1-(2-Methoxy-5-methylphenyl)ethylamine for Cell Culture

An Application Note and Protocol from the Office of the Senior Application Scientist Introduction The successful application of small molecule compounds in cell-based assays is fundamentally reliant on the precise and re...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Introduction

The successful application of small molecule compounds in cell-based assays is fundamentally reliant on the precise and reproducible preparation of stock solutions. Improper handling, inaccurate concentration calculations, or microbial contamination can lead to spurious results, compromising experimental validity and wasting valuable resources. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions for the research compound 1-(2-Methoxy-5-methylphenyl)ethylamine.

This guide moves beyond a simple recitation of steps to explain the underlying scientific principles—from solvent selection to sterile filtration and long-term storage—empowering researchers to make informed decisions and maintain the integrity of their experiments.

Section 1: Physicochemical Properties & Solubility Analysis

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol. Due to the specific substitution pattern of this molecule, it is predicted to be hydrophobic, making aqueous solutions impractical for high-concentration stocks.

PropertyValueRationale & Source
Molecular Formula C₁₀H₁₅NOCalculated based on chemical structure.
Molecular Weight 179.23 g/mol Calculated based on atomic weights.
Appearance Likely a liquid or low-melting solid.Based on analogous structures like 1-(2-Methoxyphenyl)ethanamine.
Recommended Solvent Dimethyl Sulfoxide (DMSO), AnhydrousThe compound's aromatic and aliphatic character suggests poor water solubility. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal choice.[1]
Solubility Profile Expected to be highly soluble in DMSO.While specific solubility data is not published, compounds with similar structures are readily soluble in organic solvents. A preliminary solubility test is recommended.

Section 2: Core Principles & Experimental Rationale

The Imperative of a Stock Solution

Directly weighing milligram or microgram quantities of a compound for each experiment is prone to significant error. Concentrated stock solutions allow for accurate and repeatable dosing through simple volumetric dilutions.[2]

Choice of Solvent: The Role of DMSO

Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing stock solutions of hydrophobic compounds for cell culture.[1] Its utility stems from two key properties:

  • High Solvating Power: It can dissolve a vast array of compounds that are otherwise insoluble in aqueous media.

  • Miscibility with Culture Medium: It readily mixes with aqueous cell culture media, allowing for homogenous delivery of the compound to the cells.

Expert Consideration: DMSO Cytotoxicity While indispensable, DMSO is not biologically inert. At elevated concentrations, it can inhibit cell proliferation, induce differentiation, or cause cell death.[2][3] For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, with a concentration of ≤ 0.1% being the standard recommendation to minimize off-target effects .[2] It is crucial to perform a dose-response experiment to determine the tolerance of your specific cell line to DMSO.

Ensuring Sterility: The Necessity of Filtration

Stock solutions, especially those prepared in a non-sterile environment, can be a source of microbial contamination. As DMSO solutions cannot be autoclaved, sterile filtration is mandatory .[4][5][6] This is achieved by passing the solution through a membrane filter with a pore size of 0.2 or 0.22 µm, which effectively removes bacteria and fungi.[7][8]

Long-Term Stability: Aliquoting and Storage

To maintain the integrity of the compound over time, proper storage is critical. Key practices include:

  • Aliquoting: Dispensing the stock solution into smaller, single-use volumes prevents contamination of the entire stock from repeated handling and, crucially, avoids multiple freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[9]

  • Storage Temperature: For long-term storage (months to years), aliquots should be stored at -20°C or -80°C .[1][9] Storing DMSO solutions at room temperature can lead to compound degradation over time.[10]

Section 3: Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 1-(2-Methoxy-5-methylphenyl)ethylamine in DMSO.

Materials Required:

  • 1-(2-Methoxy-5-methylphenyl)ethylamine powder

  • Anhydrous, sterile, cell culture-grade DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, disposable syringe (e.g., 1 mL)

  • Sterile 0.22 µm syringe filter (must be DMSO-compatible, e.g., PTFE or nylon)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Step-by-Step Methodology:

  • Calculation of Required Mass:

    • Rationale: Accurate calculation is the first step to an accurate stock concentration.

    • Use the following formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for preparing 1 mL of a 10 mM stock: Mass (mg) = (0.010 mol/L) × (0.001 L) × (179.23 g/mol ) × 1000 = 1.79 mg

  • Weighing the Compound:

    • Rationale: To minimize handling of a potent compound and ensure accuracy, weigh the powder directly into a sterile, pre-tared microcentrifuge tube.

    • In a chemical fume hood, carefully weigh out the calculated mass (e.g., 1.79 mg) of 1-(2-Methoxy-5-methylphenyl)ethylamine.

  • Dissolution:

    • Rationale: Ensuring the compound is fully dissolved creates a homogenous solution, which is essential for accurate downstream dilutions.

    • Add the desired volume of sterile, anhydrous DMSO to the tube (e.g., 1 mL for a 10 mM solution).

    • Cap the tube securely and vortex vigorously for 1-2 minutes until the compound is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (to 37°C) can be used if dissolution is slow.[1]

  • Sterile Filtration:

    • Rationale: This step removes any potential microbial contaminants introduced during the preparation process. Using a DMSO-compatible filter prevents leaching of filter components into the solution.

    • Using a sterile syringe, draw up the entire volume of the dissolved stock solution.

    • Attach a sterile 0.22 µm PTFE or nylon syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile, and clearly labeled amber vial or into smaller single-use microcentrifuge tubes.

  • Aliquoting and Storage:

    • Rationale: Single-use aliquots prevent contamination and compound degradation from repeated freeze-thaw cycles.

    • Dispense the filtered stock solution into sterile, single-use microcentrifuge tubes in volumes appropriate for your typical experiments (e.g., 10 µL, 20 µL, or 50 µL aliquots).

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots upright in a freezer at -20°C for short-to-medium term storage or -80°C for long-term storage .[1][9]

Section 4: Experimental Protocol: Preparation of Working Solutions

Crucial Concept: The Vehicle Control In every experiment, it is essential to include a "vehicle control." This control consists of cells treated with the same final concentration of the solvent (DMSO) as the experimental groups, but without the compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.

Step-by-Step Methodology:

  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature. Mix gently by flicking the tube.

  • Calculate the Dilution:

    • Use the formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of stock solution (10 mM or 10,000 µM)

      • V₁ = Volume of stock solution to add (the unknown)

      • C₂ = Desired final concentration in media

      • V₂ = Final volume of cell culture media

    • Example for preparing 1 mL of media with a final concentration of 10 µM: (10,000 µM) × V₁ = (10 µM) × (1 mL) V₁ = (10 µM × 1 mL) / 10,000 µM = 0.001 mL = 1 µL

  • Final Dilution:

    • Rationale: Adding the small volume of DMSO stock directly to the larger volume of aqueous media with immediate mixing prevents the compound from precipitating.

    • Warm your complete cell culture medium to 37°C.

    • Add the calculated volume of the stock solution (e.g., 1 µL) to your final volume of media (e.g., 1 mL). Pipette up and down immediately or gently vortex to mix thoroughly.

    • The final DMSO concentration in this example would be 0.1% (1 µL in 1000 µL).

Section 5: Visualization of Experimental Workflow

Stock_Preparation_Workflow cluster_dilution Preparation of Working Solution start Start: Compound Powder calc Step 1: Calculate Mass (e.g., for 10 mM Stock) start->calc weigh Step 2: Weigh Compound (into sterile tube) calc->weigh dissolve Step 3: Add Anhydrous DMSO & Vortex to Dissolve weigh->dissolve filter Step 4: Sterile Filter (0.22 µm PTFE Filter) dissolve->filter aliquot Step 5: Aliquot into Single-Use Tubes filter->aliquot store Store Aliquots (-20°C or -80°C) aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute Stock into Pre-warmed Culture Medium thaw->dilute experiment Add to Cells for Experiment dilute->experiment vehicle Prepare Vehicle Control (Medium + Same % DMSO) vehicle->experiment

Caption: Workflow for the preparation and use of 1-(2-Methoxy-5-methylphenyl)ethylamine.

Section 6: Safety Precautions

  • Handle 1-(2-Methoxy-5-methylphenyl)ethylamine in a chemical fume hood.

  • Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Many amine compounds can be corrosive or cause irritation. Avoid contact with skin and eyes.[11][12][13][14]

  • DMSO can facilitate the absorption of chemicals through the skin. Exercise extreme caution when handling DMSO solutions.[15]

  • Consult the Safety Data Sheet (SDS) provided by your supplier for this specific compound for detailed handling and disposal information.

Section 7: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely in DMSO. Insufficient solvent volume; compound purity issues; solubility limit exceeded.Try gentle warming (37°C) and extended vortexing. If it persists, prepare a more dilute stock solution (e.g., 5 mM or 1 mM).
Precipitate forms when diluting stock into aqueous culture medium. "Hydrophobic crash-out" due to poor aqueous solubility; stock concentration is too high.Add the DMSO stock to the medium dropwise while vortexing/swirling. Perform a serial dilution (e.g., dilute 10 mM stock to 1 mM in DMSO first, then add to medium).
Inconsistent experimental results between assays. Compound degradation due to multiple freeze-thaw cycles; improper storage; water absorption by DMSO.Always use a fresh, single-use aliquot for each experiment. Ensure DMSO is anhydrous and stored in a tightly sealed container.[1][15]
Observed toxicity in vehicle control cells. DMSO concentration is too high for the specific cell line; extended incubation time.Reduce the final DMSO concentration in the medium to 0.1% or lower. Determine the maximum tolerable DMSO concentration for your cells with a dose-response curve.[2][3]

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Galvão, J., et al. (2002). Evaluation of the cytotoxicity effect of dimethyl sulfoxide (DMSO) on Caco2/TC7 colon tumor cell cultures. PubMed. [Link]

  • Al-Absi, A. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • de-Melo, M. A. S., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. ScienceDirect. [Link]

  • What is the best way of storing a DMSO in a research lab? (2018). Quora. [Link]

  • DMSO Solutions Warehouse Storage. Cubework. [Link]

  • Sterile Filtration And Clarification. Pall Corporation. [Link]

  • Sartorius Sterile Filtration Solutions. Sartorius. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • How long can I store stock solution(Benzo[a]pyrene in DMSO)? (2024). ResearchGate. [Link]

  • Sterile Lab Media Filtration & Cultureware. MilliporeSigma. [Link]

  • Sterile Filtration in Cell Culture: Importance & Best Practices. (2025). GMP Plastics. [Link]

  • Phenethylamine, 2-methoxy-α-methyl-4,5-(methylenedioxy)-. NIST WebBook. [Link]

  • 3-Methoxyphenethylamine. PubChem. [Link]

  • 2-Methoxyphenethylamine. Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation Profiling of 1-(2-Methoxy-5-methylphenyl)ethylamine

Welcome to the Analytical & Formulation Support Center. This guide provides researchers, analytical chemists, and drug development professionals with field-proven troubleshooting strategies for mapping the degradation pa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Formulation Support Center. This guide provides researchers, analytical chemists, and drug development professionals with field-proven troubleshooting strategies for mapping the degradation pathways of 1-(2-Methoxy-5-methylphenyl)ethylamine.

As a Senior Application Scientist, my goal is to move beyond simply listing steps. Below, we explore the causality behind degradation mechanisms and provide self-validating workflows to ensure your analytical methods are robust, stability-indicating, and regulatory-compliant.

Part 1: Core Degradation Mechanisms

G Parent 1-(2-Methoxy-5-methylphenyl)ethylamine (Parent API) OxDeam Oxidative Deamination (Cytochrome P450 / Air) Parent->OxDeam ODemeth O-Demethylation (Acidic/Thermal Stress) Parent->ODemeth NOxid N-Oxidation (Peroxide/Oxidative Stress) Parent->NOxid Ketone 1-(2-Methoxy-5-methylphenyl)ethanone (Ketone Byproduct) OxDeam->Ketone Phenol 2-(1-Aminoethyl)-4-methylphenol (Phenolic Byproduct) ODemeth->Phenol Hydroxylamine N-Hydroxy Derivative (Hydroxylamine Byproduct) NOxid->Hydroxylamine

Degradation pathways of 1-(2-Methoxy-5-methylphenyl)ethylamine under stress.

Q: What are the primary chemical degradation pathways for this molecule, and what drives them? A: As a phenethylamine derivative, 1-(2-Methoxy-5-methylphenyl)ethylamine contains two highly reactive moieties: a primary aliphatic amine and an electron-rich aromatic ring. The electron-donating ortho-methoxy and meta-methyl groups activate the ring, making it highly susceptible to specific degradation routes:

  • Oxidative Deamination: Exposure to atmospheric oxygen or transition metal impurities catalyzes the oxidation of the primary amine to an imine intermediate. This intermediate rapidly hydrolyzes to form 1-(2-Methoxy-5-methylphenyl)ethanone . This is a well-documented metabolic and environmental degradation pathway for amphetamine-like psychostimulants ([1]).

  • N-Oxidation: Under direct oxidative stress (e.g., peroxide exposure), the amine lone pair acts as a nucleophile, yielding an N-hydroxy derivative (+16 Da mass shift).

  • O-Demethylation: Extreme acidic conditions combined with thermal stress can cleave the aryl ether bond, yielding 2-(1-Aminoethyl)-4-methylphenol . The causality here is the protonation of the methoxy oxygen, followed by nucleophilic attack on the methyl group—a process significantly accelerated by heat.

Part 2: Forced Degradation Study (FDS) Methodologies

Q: How do I design an FDS protocol that complies with ICH Q1A(R2) while maintaining scientific integrity? A: Regulatory compliance requires a systematic approach to stress testing to elucidate intrinsic stability without completely destroying the molecule. The[2] mandates evaluating hydrolytic, oxidative, photolytic, and thermal stress.

To ensure your protocol acts as a self-validating system , you must implement a Mass Balance Check. The sum of the parent API peak area and all degradant peak areas (adjusted for Relative Response Factors) must equal 95–105% of the unstressed control area. If the mass balance falls below 90%, causality points to either the formation of volatile degradants (e.g., ammonia loss) or irreversible binding of byproducts to the LC column stationary phase ([3]).

Workflow Start Initiate FDS (ICH Q1A Guidelines) Stress Apply Stressors (Heat, Light, Acid, Base, Peroxide) Start->Stress LCMS LC-HRMS Analysis (Detect m/z Shifts) Stress->LCMS Target 5-20% Degradation NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR Isolate Unknowns >0.1% Validate Validate Stability-Indicating Method NMR->Validate Confirm Causality

Step-by-step analytical workflow for forced degradation studies.

Step-by-Step FDS Protocol:
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in a mass-spectrometry-compatible diluent (e.g., 50:50 Water:Acetonitrile).

  • Acid/Base Hydrolysis:

    • Acid: Add 0.1 N HCl. Heat at 60°C for 24-48 hours.

    • Base: Add 0.1 N NaOH. Heat at 60°C for 24-48 hours.

    • Causality: Elevated temperatures accelerate reaction kinetics (Arrhenius equation), allowing us to simulate long-term hydrolytic susceptibility in days rather than months.

  • Oxidative Stress: Add 3% H2​O2​ at room temperature for 24 hours. Protect from light to prevent confounding photolytic reactions.

  • Thermal Stress: Expose the solid API to 80°C for 7 days.

  • Photolysis: Expose the API to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light, per ICH Q1B.

  • Quenching & Neutralization (Critical Step): Neutralize acid/base samples to pH 7.0 before LC injection to prevent on-column degradation and preserve stationary phase integrity.

  • Analysis: Analyze via LC-HRMS. Target a degradation window of 5% to 20% ([4]).

Part 3: Analytical Troubleshooting & Data Interpretation

Q: My LC-HRMS data shows a +16.00 Da mass shift under oxidative stress. How do I definitively differentiate between N-oxidation and aromatic ring hydroxylation? A: Both N-oxidation (hydroxylamine formation) and ring hydroxylation (phenol formation) yield a +16 Da mass shift ( [M+H]+→[M+O+H]+ ). To differentiate them, you must rely on MS/MS (tandem mass spectrometry) fragmentation causality ([5]):

  • N-Oxidation: The N-O bond is highly labile. In MS/MS, an N-oxide will characteristically exhibit a neutral loss of 18 Da ( H2​O ) or 33 Da ( NH2​OH ) from the precursor ion, because the oxygen is localized on the aliphatic side chain.

  • Ring Hydroxylation: The aromatic C-O bond is much stronger. The MS/MS spectrum will retain the +16 Da shift on the tropylium or benzyl cation fragment, and you will observe the classic loss of 17 Da ( NH3​ ) from the primary amine, proving the amine group is unmodified.

Q: The API degrades heavily (>40%) under 3% H2​O2​ , creating a complex chromatogram. How do I fix this? A: Over-stressing the molecule generates secondary and tertiary degradation products that will never occur under normal shelf-life conditions, muddying your Stability-Indicating Method (SIM). Solution: Dilute the stressor to 0.3% H2​O2​ or reduce the exposure time to 2 hours. The goal is primary degradation pathway identification (targeting 5-20% degradation), not complete combustion ([6]).

Part 4: Quantitative Data & Stress Thresholds

To assist in your experimental design, below is a summary of expected quantitative thresholds and primary byproducts for 1-(2-Methoxy-5-methylphenyl)ethylamine based on standard phenethylamine behavior:

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation TargetPrimary Byproduct Identified
Acidic Hydrolysis 0.1 N HCl60°C / 48h5 - 10%2-(1-Aminoethyl)-4-methylphenol
Basic Hydrolysis 0.1 N NaOH60°C / 48h< 5% (Stable)None (Resistant to base)
Oxidation 3% H2​O2​ 25°C / 24h15 - 20%N-Hydroxy derivative
Thermal (Solid) 80°C7 Days5 - 10%1-(2-Methoxy-5-methylphenyl)ethanone
Photolysis 1.2M lux-hrs + UV25°C10 - 15%Oxidative deamination products

References

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass. URL:[Link]

  • Onyx Scientific. "A practical guide to forced degradation and stability studies for drug substances." Onyx IPCA. URL:[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "The Therapeutic Potential of Amphetamine-like Psychostimulants." PubMed Central. URL:[Link]

Sources

Optimization

long-term storage conditions and stability of 1-(2-Methoxy-5-methylphenyl)ethylamine

Technical Support Center: 1-(2-Methoxy-5-methylphenyl)ethylamine A Guide to Long-Term Storage, Stability, and Experimental Integrity Welcome to the technical support guide for 1-(2-Methoxy-5-methylphenyl)ethylamine. As r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2-Methoxy-5-methylphenyl)ethylamine

A Guide to Long-Term Storage, Stability, and Experimental Integrity

Welcome to the technical support guide for 1-(2-Methoxy-5-methylphenyl)ethylamine. As researchers, scientists, and drug development professionals, we understand that the stability and purity of your starting materials are paramount to the success and reproducibility of your experiments. This guide is designed to provide you with in-depth, field-proven insights into the proper handling, storage, and troubleshooting of this substituted phenethylamine, ensuring the integrity of your results. This document moves beyond simple instructions to explain the chemical principles behind our recommendations.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the long-term stability of 1-(2-Methoxy-5-methylphenyl)ethylamine.

Q1: What are the ideal long-term storage conditions for 1-(2-Methoxy-5-methylphenyl)ethylamine?

A1: To ensure maximum long-term stability, the compound in its neat (solid or liquid) form should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] For extended periods, storage in a freezer at or below -20°C is highly recommended.[1][2] For intermediate-term storage (weeks to a few months), refrigeration at 2-8°C is acceptable.[1][3] It is critical to protect the compound from light by using amber glass vials or by storing the container in a dark location.[1][4]

Q2: What are the primary physical signs of degradation to watch for?

A2: The two most common signs of degradation are a change in color and the formation of a precipitate. Like many aromatic amines, this compound is susceptible to oxidation, which can cause the material to darken over time, often turning yellow, brown, or even black upon prolonged exposure to air and light.[5] Additionally, as a basic amine, it can react with atmospheric carbon dioxide to form a white solid precipitate, which is the corresponding carbonate salt.[1]

Q3: Why is an inert atmosphere so critical for storing this amine?

A3: An inert atmosphere serves two primary purposes. First, it displaces oxygen, which is the key driver of oxidative degradation. The amine group in phenethylamines is susceptible to oxidation, which can lead to the formation of impurities like aldehydes and carboxylic acids.[1] Second, an inert atmosphere displaces carbon dioxide. 1-(2-Methoxy-5-methylphenyl)ethylamine is a base that readily reacts with CO2 from the air to form its carbonate salt, which appears as a solid impurity and alters the concentration of the active amine.[1][6]

Q4: I need to store the compound in a solution. What are the best practices?

A4: Storing amines in solution generally reduces their stability compared to storage in a neat, solid/liquid form. If solution storage is necessary, prepare solutions fresh whenever possible. For short-term storage, use a high-purity, dry, aprotic solvent like acetonitrile or anhydrous THF. Aliquot the solution into single-use vials to minimize headspace and prevent contamination from repeated access. These solution aliquots should be stored at -20°C or -80°C to significantly slow degradation rates.[1] Avoid chlorinated solvents if there is any risk of residual acid, and be aware that protic solvents may participate in degradation reactions.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to identifying and resolving specific problems you may encounter during your experiments.

Problem Probable Cause(s) Recommended Action & Scientific Rationale
The liquid amine has darkened significantly in color (e.g., turned yellow or brown). Oxidation. The amine has been exposed to oxygen from the air, a process likely accelerated by light and/or elevated temperatures.[5] The electron-donating methoxy and methyl groups on the aromatic ring can increase its susceptibility to oxidation.1. Assess Purity: Use an analytical technique like HPLC or GC-MS to quantify the purity of the material. Compare the results to the certificate of analysis or a freshly opened sample.2. Rationale: A visible color change is a strong indicator of chemical impurity formation. Relying on discolored material can compromise your experimental results, leading to lower yields, unexpected side reactions, or inaccurate biological data.3. Resolution: If purity has dropped significantly (>5%), it is strongly recommended to use a fresh, unopened lot of the compound. If this is not possible, purification by distillation or column chromatography may be an option, but requires careful characterization of the purified material.
A white solid has formed around the cap or as a precipitate in the neat material. Carbonate Salt Formation. The basic amine has reacted with atmospheric carbon dioxide (CO2).[1] This is common if the container has been opened frequently in the air or was not sealed properly.1. Prevent Further Formation: Handle the material under an inert gas (nitrogen or argon) in a glovebox or using a Schlenk line. Ensure the container cap provides an airtight seal immediately after use.2. Rationale: The formation of the carbonate salt effectively removes the free amine, altering its molarity and mass. Using such material without accounting for the salt will lead to significant errors in stoichiometry.3. Resolution: For quantitative work, it is best to discard the contaminated material. The salt is non-volatile and will not be removed by simple evaporation. While the free base might be recoverable via an aqueous workup, this is often impractical and introduces risk of further contamination.
My analytical results (HPLC, LC-MS, NMR) show unexpected peaks not present in the initial analysis. General Degradation. This can be due to a combination of factors including oxidation, reaction with moisture, or incompatibility with the storage container or solvent. Aromatic amines can be unstable in certain aqueous solutions, especially at non-neutral pH.[7]1. Review Handling Protocol: Confirm that all storage and handling recommendations (temperature, light, atmosphere) have been followed.[1]2. Conduct a Forced Degradation Study (See Protocol Below): This can help identify the nature of the degradation products by intentionally stressing the compound under controlled conditions (e.g., acid, base, peroxide, heat, light).3. Rationale: Identifying the degradation pathway is key to preventing future occurrences. For example, if degradation is accelerated by acid, it indicates a need to avoid acidic conditions in storage and experimental setups.4. Resolution: Prepare fresh stock solutions and re-evaluate your experimental workflow to minimize exposure to the identified stressor.

Recommended Storage Conditions: A Comparative Summary

ParameterOptimal Long-Term StorageSub-Optimal (High Risk of Degradation)Expected Outcome of Sub-Optimal Storage
Temperature ≤ -20°C[1][2]Room Temperature (~20-25°C)[8][9]Increased rate of oxidation and other degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)[1]Ambient AirOxidation (color change) and carbonate salt formation (white precipitate).[1][5]
Light In the Dark (Amber Vial)[1][4]Exposed to Ambient/UV LightPhotodegradation, which can accelerate oxidation.[5]
Container Tightly Sealed, Chemically Inert (e.g., Glass)Loosely Capped, Reactive PlasticExposure to air and moisture; potential for leaching of plasticizers.

Experimental Protocol: Validating Long-Term Stability in Your Lab

To ensure the utmost confidence in your results, we recommend implementing a self-validating system to monitor the stability of 1-(2-Methoxy-5-methylphenyl)ethylamine under your specific laboratory conditions.

Objective: To establish a baseline purity and monitor for degradation over time.

Materials:

  • 1-(2-Methoxy-5-methylphenyl)ethylamine (new, unopened container)

  • HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC)

  • High-purity solvent for sample preparation (e.g., acetonitrile)

  • Multiple small, amber glass vials with airtight caps

Methodology:

  • Initial Analysis (Time = 0):

    • Upon receiving a new bottle of the compound, carefully open it under an inert atmosphere if possible.

    • Prepare a standard solution at a known concentration (e.g., 1 mg/mL).

    • Immediately analyze this solution via HPLC or GC-MS to establish its initial purity profile. Record the peak area and retention time. This is your T=0 baseline.

    • Visually inspect and record the color and physical state of the material.

  • Aliquoting and Storage:

    • To prevent contamination and degradation of the main stock, immediately dispense the compound into several smaller, pre-labeled amber glass vials. This avoids repeated opening and closing of the primary container.

    • Blanket the headspace of each vial with nitrogen or argon before sealing tightly.

    • Divide the aliquots into different storage conditions for evaluation:

      • Set A (Ideal): Store at ≤ -20°C in the dark.

      • Set B (Control/Stressed): Store one or two vials at room temperature on the benchtop (optional, for comparison).

  • Periodic Re-Analysis:

    • At defined intervals (e.g., 3 months, 6 months, 12 months), retrieve one vial from each storage set.

    • Allow the vial to come to room temperature before opening to prevent condensation of atmospheric moisture.

    • Prepare a solution at the same concentration as the T=0 sample and analyze it using the identical analytical method.

  • Data Evaluation:

    • Compare the purity from the chromatogram to the T=0 baseline. Look for any decrease in the main peak area or the appearance of new impurity peaks.

    • A loss of purity greater than a pre-defined threshold (e.g., 2-5%) indicates significant degradation, and the material should be considered for replacement.

Logical Workflow: Troubleshooting Observed Degradation

The following diagram outlines a logical decision-making process for when you suspect your sample of 1-(2-Methoxy-5-methylphenyl)ethylamine may have degraded.

G start Potential Degradation Observed (e.g., color change, new analytical peaks) check_records Review Storage and Handling Records (Temp, Light, Atmosphere) start->check_records visual_inspect Perform Visual Inspection check_records->visual_inspect color_change Observation: Material has darkened visual_inspect->color_change Color change? precipitate Observation: White solid/precipitate present visual_inspect->precipitate Precipitate? analytical_issue Observation: Unexpected peaks in HPLC/GC visual_inspect->analytical_issue Analytical issue? hypo_oxidation Hypothesis: Oxidation due to air/light exposure color_change->hypo_oxidation hypo_carbonate Hypothesis: Carbonate Salt due to CO2 exposure precipitate->hypo_carbonate action_analyze Action: Quantify Purity (HPLC, GC-MS, etc.) Compare to T=0 data analytical_issue->action_analyze hypo_oxidation->action_analyze hypo_carbonate->action_analyze decision Is Purity Within Acceptable Limits? action_analyze->decision resolution_ok Resolution: Continue Use, But Improve Storage Conditions decision->resolution_ok Yes resolution_bad Resolution: Discard and Use Fresh Stock. Implement Strict Handling Protocols. decision->resolution_bad No

Caption: A flowchart for troubleshooting degradation of 1-(2-Methoxy-5-methylphenyl)ethylamine.

References

  • Holland, N., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. National Institutes of Health (NIH). [Link]

  • Hohenauer, S., & Pinter, G. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures of six aromatic amines assayed for stability testing. ResearchGate. [Link]

  • PubMed. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed. [Link]

  • ResearchGate. (n.d.). Degradation Pathways. Request PDF. [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - Phenethylamine. Cole-Parmer. [Link]

  • Science.gov. (n.d.). phenethylamines: Topics by Science.gov. Science.gov. [Link]

  • Moody, D. E., et al. (1999). Long-term Stability of Abused Drugs and Antiabuse Chemotherapeutical Agents Stored at -20 Degrees C. PubMed. [Link]

  • PubChem. (n.d.). 2-(2-Methoxy-5-methylphenyl)ethan-1-amine. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

eliminating matrix effects in bioanalysis of 1-(2-Methoxy-5-methylphenyl)ethylamine

Technical Support Center: Eliminating Matrix Effects in Bioanalysis of 1-(2-Methoxy-5-methylphenyl)ethylamine Introduction Welcome to the Technical Support Center. This guide is designed for researchers and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Eliminating Matrix Effects in Bioanalysis of 1-(2-Methoxy-5-methylphenyl)ethylamine

Introduction Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals developing LC-MS/MS bioanalytical methods for 1-(2-Methoxy-5-methylphenyl)ethylamine . As a primary amine with moderate lipophilicity, this analyte is highly susceptible to matrix effects—specifically ion suppression in positive electrospray ionization (ESI+)—caused by endogenous plasma phospholipids or urine salts. This center provides mechanistic troubleshooting, self-validating protocols, and regulatory-aligned strategies to ensure your method meets strict validation criteria.

Section 1: Core Concepts & Diagnostics (FAQ)

Q: How do I definitively know if my assay is suffering from matrix effects? A: Matrix effects cannot be diagnosed by looking at a standard calibration curve alone. According to the foundational framework established by Matuszewski et al.[1], you must calculate the Matrix Factor (MF) using the post-extraction spike method.

  • Mechanism: MF is the ratio of the peak response of the analyte spiked into a blank matrix after extraction to the peak response of the analyte in a neat solution.

  • Self-Validating Check: An MF of 1.0 indicates no matrix effect. An MF < 0.85 indicates significant ion suppression, while an MF > 1.15 indicates ion enhancement. The FDA Bioanalytical Method Validation Guidance [2] requires that the IS-normalized MF be evaluated across multiple lots of matrix to ensure reproducibility (CV < 15%).

MatrixEffectWorkflow Start Assess Matrix Effect (Post-Column Infusion) Check Is Ion Suppression Observed at Rt? Start->Check Check_Yes Yes: Identify Source Check->Check_Yes Suppression >15% Check_No No: Validate Method (FDA Guidelines) Check->Check_No No Suppression Phos Phospholipids (Late Eluting) Check_Yes->Phos Salts Salts/Polar Endogenous (Early Eluting) Check_Yes->Salts Sol1 Use MCX SPE or Phospholipid Depletion Phos->Sol1 Sol2 Shift Rt: HILIC or High-pH Mobile Phase Salts->Sol2 Opt Re-evaluate Matrix Factor (SIL-IS Correction) Sol1->Opt Sol2->Opt

Diagnostic workflow for identifying and resolving matrix effects in LC-MS/MS bioanalysis.

Section 2: Troubleshooting Guide

Issue 1: Severe ion suppression at the retention time of 1-(2-Methoxy-5-methylphenyl)ethylamine in plasma samples. Root Cause: The analyte is moderately lipophilic and likely co-elutes with endogenous glycerophosphocholines (phospholipids) during reversed-phase gradient elution. In the ESI source, these high-abundance lipids outcompete the target amine for available charge, causing signal quenching [3]. Solution: Upgrade your sample preparation from simple Protein Precipitation (PPT) to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • Causality: 1-(2-Methoxy-5-methylphenyl)ethylamine contains a primary amine with a basic pKa (~9.5). By acidifying the sample (pH < 7), the amine becomes fully protonated. The MCX sorbent captures the positively charged amine via strong ionic bonds. This allows you to wash the sorbent with 100% methanol, stripping away all neutral and zwitterionic phospholipids before eluting the target analyte with a basic organic solvent.

Issue 2: The analyte elutes too early (near the void volume) and suffers from suppression from endogenous salts. Root Cause: Standard acidic mobile phases (e.g., 0.1% Formic Acid) keep the amine fully ionized, making it highly polar and poorly retained on standard C18 columns. Early elution causes it to co-elute with unretained salts and polar matrix components. Solution: Switch to High-pH Reversed-Phase Chromatography or HILIC .

  • Causality (High-pH): Using a mobile phase buffered to pH 10.5 (e.g., Ammonium Bicarbonate) neutralizes the primary amine. The un-ionized 1-(2-Methoxy-5-methylphenyl)ethylamine becomes significantly more lipophilic, shifting its retention time later into the gradient, safely away from the suppression zone of early-eluting salts.

Issue 3: My analog internal standard (IS) does not accurately track matrix effects, leading to high CVs. Root Cause: Matrix effects are highly localized in the chromatographic run. If your analog IS elutes even 0.1 minutes apart from 1-(2-Methoxy-5-methylphenyl)ethylamine, it may experience a completely different ionization environment. Solution: Synthesize and utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C- or D-labeled). A SIL-IS perfectly co-elutes with the analyte, ensuring that any ion suppression affects both molecules equally, thus self-correcting the IS-normalized Matrix Factor to ~1.0 [1].

Section 3: Data Presentation

The following table summarizes the expected performance of various sample preparation techniques for 1-(2-Methoxy-5-methylphenyl)ethylamine, demonstrating why advanced cleanup is necessary to meet regulatory guidelines.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (Analyte)Phospholipid RemovalRecommended Use Case
Protein Precipitation (PPT) 85 - 95%0.40 - 0.60 (Severe Suppression)< 5%Early discovery; not suitable for regulated bioanalysis.
Liquid-Liquid Extraction (LLE) 60 - 75%0.80 - 0.95 (Mild Suppression)~ 80%Acceptable, but recovery of the polar amine may be low.
Phospholipid Depletion (PLD) 80 - 90%0.90 - 1.05 (Negligible)> 95%High-throughput plasma analysis.
Mixed-Mode SPE (MCX) 85 - 95%0.95 - 1.05 (Negligible)> 99%Gold standard for clinical validation and low LLOQs.

Section 4: Experimental Protocols

Protocol A: Qualitative Matrix Effect Assessment (Post-Column Infusion) This self-validating protocol visually maps the suppression zones of your specific matrix.

  • Setup: Connect a syringe pump to a T-zero union placed between the analytical column and the mass spectrometer ESI source.

  • Infusion: Infuse a neat solution of 1-(2-Methoxy-5-methylphenyl)ethylamine (e.g., 100 ng/mL) at a constant rate (10 µL/min) to achieve a steady MS/MS baseline signal.

  • Injection: Inject a blank matrix extract (e.g., PPT plasma) using your standard LC gradient.

  • Observation: Monitor the MS/MS transition of the analyte. Any negative dips in the steady baseline indicate zones of ion suppression. If your analyte's retention time falls within a dip, you must alter the chromatography or sample prep.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE Workflow Optimized for 1-(2-Methoxy-5-methylphenyl)ethylamine.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid (H3PO4) in water. (Causality: Disrupts protein binding and ensures the primary amine is fully protonated).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge.

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid in water. (Causality: Removes polar interferences and salts).

  • Wash 2 (Organic): Wash with 1 mL 100% Methanol. (Causality: Removes neutral lipids and phospholipids. The analyte remains bound via ionic interaction).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. (Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte).

  • Reconstitution: Evaporate to dryness under N2 and reconstitute in the initial mobile phase.

MCX_Mechanism Sample Plasma Sample (Amine + Lipids) Load Load at Low pH Amine is Protonated (+) Sample->Load Wash1 Wash: 100% MeOH Removes Neutral Lipids Load->Wash1 Elute Elute: 5% NH4OH in MeOH Neutralizes Amine Wash1->Elute Clean Clean Extract (No Phospholipids) Elute->Clean

Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for primary amine purification.

References

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. [Link]

Optimization

Technical Support Center: Proactive Strategies for Preventing Racemization of 1-(2-Methoxy-5-methylphenyl)ethylamine

Welcome to the technical support center for the stereoselective synthesis of 1-(2-Methoxy-5-methylphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 1-(2-Methoxy-5-methylphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the loss of stereochemical integrity during the synthesis of this valuable chiral amine. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthesis is a self-validating system for producing enantiomerically pure compounds.

I. Understanding the Challenge: The Fragile Stereocenter

The central challenge in synthesizing 1-(2-Methoxy-5-methylphenyl)ethylamine lies in maintaining the stereochemical configuration at the chiral center alpha to the amino group. Racemization, the process by which an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers, is a common pitfall.[1][2] This conversion proceeds through the formation of an achiral intermediate, most commonly an imine in the case of chiral amines.[3][4]

Several factors during synthesis can promote the formation of this transient imine, leading to a loss of optical purity. These include:

  • Elevated Temperatures: Higher temperatures provide the activation energy needed for dehydrogenation to the imine.[3]

  • Presence of Acids or Bases: Both acidic and basic conditions can catalyze the reversible formation of imines.[3]

  • Transition Metal Catalysts: Certain transition metals, particularly those used for hydrogenation or dehydrogenation, can facilitate the equilibrium between the amine and the imine.[3][5][6]

II. Troubleshooting Guide: Addressing Racemization Events

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your synthesis.

Issue 1: Significant loss of enantiomeric excess (e.e.) after reductive amination.

Q: My starting chiral auxiliary has high e.e., but the final product after reductive amination shows significant racemization. What are the likely causes and how can I mitigate this?

A: This is a common issue stemming from the reaction conditions of the reductive amination itself. The primary culprits are often the choice of reducing agent and the reaction temperature.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Harsh Reducing Agents Strong, non-selective reducing agents like LiAlH₄ or NaBH₄ can, under certain conditions, promote side reactions or require higher temperatures that lead to racemization.Switch to a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective for reducing imines in the presence of ketones and is generally used at or below room temperature.[7] Sodium cyanoborohydride (NaBH₃CN) is another option, particularly effective at slightly acidic pH.[7]
Elevated Reaction Temperature As mentioned, heat can drive the equilibrium towards the achiral imine intermediate.Maintain low reaction temperatures. Conduct the reductive amination at 0 °C or even lower (-78 °C) if your substrate and solvent system allow. Carefully monitor the reaction temperature throughout the addition of reagents.
Prolonged Reaction Times Leaving the reaction to stir for extended periods, especially at room temperature, increases the window for racemization to occur.Monitor the reaction progress closely. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and work up the reaction promptly.
Inappropriate Solvent The choice of solvent can influence the stability of the imine intermediate and the solubility of reagents.Screen different solvents. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices. For some systems, a less polar solvent like toluene might be beneficial.
Issue 2: Racemization during the removal of a chiral auxiliary.

Q: I've successfully synthesized the N-protected diastereomer with high purity, but the final deprotection step is causing racemization. What steps can I take to preserve the stereochemistry?

A: The deprotection step, often involving hydrogenolysis to remove a chiral auxiliary like α-methylbenzylamine, is a critical point where stereochemical integrity can be lost.[8]

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Aggressive Hydrogenolysis Conditions High hydrogen pressure, elevated temperatures, and prolonged reaction times in the presence of a palladium catalyst can lead to racemization.[6]Optimize hydrogenolysis conditions. Use a lower hydrogen pressure (e.g., 1 atm) and conduct the reaction at room temperature.[8] Monitor the reaction carefully and stop it as soon as the starting material is consumed.
Catalyst Choice While Palladium on Carbon (Pd/C) is widely used, its activity can sometimes be too high, promoting side reactions including racemization.[4]Consider alternative catalysts or modifiers. Palladium hydroxide on carbon (Pearlman's catalyst) can sometimes offer milder conditions. In some cases, using a poisoned catalyst might be beneficial, although this requires careful optimization.
Acidic or Basic Impurities Residual acids or bases from previous steps can catalyze racemization during hydrogenolysis.Ensure high purity of the substrate. Purify the N-protected diastereomer thoroughly before the deprotection step. A simple filtration through a plug of silica gel can sometimes be effective.
Issue 3: Difficulty in achieving high enantiomeric excess from the outset.

Q: My asymmetric synthesis strategy is not yielding the desired high e.e. for 1-(2-Methoxy-5-methylphenyl)ethylamine. What are the key parameters to investigate?

A: Achieving high enantioselectivity from the beginning is the most effective way to avoid issues with racemization. If your initial asymmetric induction is low, several factors in your reaction setup should be re-evaluated.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Suboptimal Chiral Catalyst or Auxiliary The choice of the chiral source is paramount for achieving high stereoselectivity.[9]Screen a variety of chiral catalysts or auxiliaries. For reductive aminations, consider different chiral phosphoric acids or N-heterocyclic carbene ligands in combination with a metal catalyst.[10] If using a chiral auxiliary, ensure it is of the highest possible enantiomeric purity. The use of Ellman's sulfinamide has shown excellent stereocontrol in the synthesis of chiral amines.[11]
Incorrect Stoichiometry The ratio of catalyst, ligand, and substrate can significantly impact the enantioselectivity.Perform a systematic optimization of the reaction stoichiometry. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal ratios.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric reaction.Conduct a solvent screen. Evaluate a range of solvents with varying polarities to find the one that provides the best enantioselectivity.

III. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to determine the enantiomeric excess of my 1-(2-Methoxy-5-methylphenyl)ethylamine sample?

A1: The gold standard for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) . This technique separates the two enantiomers, allowing for their direct quantification.[12] Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent or a chiral solvating agent can also be an effective method.[13][14]

Q2: Are there any biocatalytic methods to synthesize this amine that could avoid racemization issues?

A2: Yes, biocatalysis offers a promising alternative. Enzymes like amine transaminases (ATAs) can synthesize chiral amines with very high enantioselectivity under mild, aqueous conditions, which inherently minimizes the risk of racemization.[15] Enzyme engineering has also led to the development of amine dehydrogenases (AmDHs) that can be used for the reductive amination of ketones.[16]

Q3: I have a racemic mixture of 1-(2-Methoxy-5-methylphenyl)ethylamine. Can I resolve it instead of performing an asymmetric synthesis?

A3: Absolutely. Classical resolution using a chiral resolving agent, such as a chiral carboxylic acid like tartaric acid or mandelic acid, to form diastereomeric salts is a well-established method.[17] These diastereomeric salts can then be separated by crystallization. Following separation, the desired enantiomer can be liberated by treatment with a base.

Q4: What is dynamic kinetic resolution (DKR), and could it be applied here?

A4: Dynamic kinetic resolution is a powerful technique that combines the kinetic resolution of a racemate with in-situ racemization of the undesired enantiomer.[5][18] This allows for a theoretical yield of 100% for the desired enantiomer. For chiral amines, this often involves a combination of an enzyme for selective acylation of one enantiomer and a metal catalyst to racemize the unreacted enantiomer.[5]

IV. Experimental Protocols & Visualizations

Protocol 1: Chiral HPLC for Enantiomeric Excess Determination
  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of your 1-(2-Methoxy-5-methylphenyl)ethylamine sample in the mobile phase.

  • Column: Use a chiral stationary phase column suitable for amines (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine (e.g., 90:10:0.1 v/v/v).

  • Flow Rate: Set the flow rate to approximately 1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength where the compound absorbs (e.g., 254 nm).

  • Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.

Diagram: Troubleshooting Racemization in Chiral Amine Synthesis

Racemization_Troubleshooting Start Racemization Observed Check_Reaction Reaction Stage? Start->Check_Reaction Reductive_Amination Reductive Amination Check_Reaction->Reductive_Amination During Reduction Deprotection Deprotection (e.g., Hydrogenolysis) Check_Reaction->Deprotection During Deprotection Asymmetric_Synthesis Initial Asymmetric Synthesis Check_Reaction->Asymmetric_Synthesis Low Initial e.e. RA_Cause Potential Causes Reductive_Amination->RA_Cause Dep_Cause Potential Causes Deprotection->Dep_Cause AS_Cause Potential Causes Asymmetric_Synthesis->AS_Cause RA_Sol_Reducer Use Milder Reducer (e.g., NaBH(OAc)₃) RA_Cause->RA_Sol_Reducer Harsh Reducer RA_Sol_Temp Lower Reaction Temp. RA_Cause->RA_Sol_Temp High Temp. RA_Sol_Time Monitor & Reduce Time RA_Cause->RA_Sol_Time Long Time Dep_Sol_Conditions Optimize H₂ Pressure/Temp. Dep_Cause->Dep_Sol_Conditions Aggressive Conditions Dep_Sol_Catalyst Screen Catalysts Dep_Cause->Dep_Sol_Catalyst Catalyst Choice Dep_Sol_Purity Ensure Substrate Purity Dep_Cause->Dep_Sol_Purity Impurities AS_Sol_Catalyst Screen Chiral Catalysts/ Auxiliaries AS_Cause->AS_Sol_Catalyst Suboptimal Catalyst AS_Sol_Stoich Optimize Stoichiometry AS_Cause->AS_Sol_Stoich Incorrect Stoichiometry AS_Sol_Solvent Conduct Solvent Screen AS_Cause->AS_Sol_Solvent Solvent Effects

Caption: Troubleshooting workflow for identifying and mitigating racemization.

V. References

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC. (n.d.). Retrieved from

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. (2020, July 15). Retrieved from

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022, April 12). Retrieved from

  • Racemization - Grokipedia. (n.d.). Retrieved from

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy | Inorganic Chemistry - ACS Publications - ACS.org. (2017, August 15). Retrieved from

  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex - Chemical Communications (RSC Publishing). (n.d.). Retrieved from

  • Marco, J. L., Royer, J., & Husson, H. P. (1987). Asymmetric Synthesis IX: Preparation of Chiral α-Substituted Phenethylamines. Synthetic Communications, 17(6), 669-676.

  • Asymmetric Synthesis IX 1 : Preparation of Chiral α-Substituted Phenethylamines. (2006, December 19). Retrieved from

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations | Request PDF. (n.d.). Retrieved from

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (2024, June 25). Retrieved from

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity | ACS Catalysis - ACS Publications. (2023, April 10). Retrieved from

  • Chiral Amines in Asymmetric Synthesis - MilliporeSigma. (n.d.). Retrieved from

  • Technical Support Center: Chiral Synthesis of Aminopiperidines - Benchchem. (n.d.). Retrieved from

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved from

  • Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium - PMC. (n.d.). Retrieved from

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution | Organic Process Research & Development - ACS Publications. (2007, May 4). Retrieved from

  • Racemization - Wikipedia. (n.d.). Retrieved from

  • Troubleshooting the synthesis of 4-[(2R)-2-aminopropyl]phenol to increase yield - Benchchem. (n.d.). Retrieved from

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC. (2025, April 4). Retrieved from

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC. (2025, February 11). Retrieved from

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024, December 4). Retrieved from

  • US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents. (n.d.). Retrieved from

  • Supporting Information For: S1 - DOI. (n.d.). Retrieved from

  • Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC. (n.d.). Retrieved from

  • troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid - Benchchem. (n.d.). Retrieved from

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. (2020, October 23). Retrieved from

  • Racemisation in Chemistry and Biology - The University of Manchester. (n.d.). Retrieved from

  • US20130345475A1 - Process for the racemization of optically active arylalkylamines - Google Patents. (n.d.). Retrieved from

  • A Process For The Preparation Of Racemic Amines - Quick Company. (n.d.). Retrieved from

  • Iridium Catalyst for Chiral Amine Synthesis. (n.d.). Retrieved from

  • CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine - Google Patents. (n.d.). Retrieved from

  • Racemization | McGraw Hill's AccessScience. (n.d.). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Optimizing Bioanalytical Method Validation for 1-(2-Methoxy-5-methylphenyl)ethylamine: A Comparative Guide to Sample Preparation and LC-MS/MS Strategies

As drug development pipelines increasingly feature complex, polar basic amines, bioanalytical scientists face mounting challenges in achieving regulatory-compliant quantification in biological matrices. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex, polar basic amines, bioanalytical scientists face mounting challenges in achieving regulatory-compliant quantification in biological matrices. This guide provides an in-depth, objective comparison of analytical strategies for 1-(2-Methoxy-5-methylphenyl)ethylamine , a phenethylamine derivative.

By deconstructing the physicochemical properties of this analyte, we will establish the causality behind common bioanalytical failures—such as matrix suppression and peak tailing—and provide a self-validating, step-by-step methodology compliant with global regulatory standards.

Part 1: The Bioanalytical Challenge: Mechanistic Causality

To design a robust assay, we must first understand the molecule. 1-(2-Methoxy-5-methylphenyl)ethylamine features a primary amine group and an electron-rich, substituted aromatic ring.

  • The Ionization Dilemma: The primary amine yields a pKa of approximately 9.8 [1]. At physiological pH (plasma/urine) and within acidic LC mobile phases, the molecule is almost entirely protonated ( −NH3+​ ).

  • Chromatographic Failure on C18: Traditional alkyl-bonded (C18) silica columns rely strictly on hydrophobic (Van der Waals) interactions. Highly polar, protonated amines exhibit poor retention on C18, eluting near the void volume. Furthermore, secondary interactions between the protonated amine and residual surface silanols on the silica backbone cause severe peak tailing.

  • Matrix Effects: Because the analyte elutes early on standard reversed-phase columns, it co-elutes with endogenous plasma phospholipids (e.g., glycerophosphocholines). In the electrospray ionization (ESI) source, these highly concentrated lipids outcompete the analyte for available charge, leading to massive ion suppression and assay failure.

Part 2: Sample Preparation Comparison

To eliminate phospholipid-induced ion suppression, the sample preparation method must selectively isolate the basic amine from the biological matrix. We compared three standard extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE).

The Causality of Extraction Choices
  • PPT is rapid but non-selective; it precipitates proteins but leaves soluble phospholipids in the extract, guaranteeing matrix effects.

  • LLE uses non-polar organic solvents. Because our analyte is highly polar and charged at neutral pH, LLE requires aggressive basification (pH > 12) to neutralize the amine for organic partitioning, which can cause analyte instability or inconsistent recoveries.

  • MCX SPE is the superior choice. It utilizes orthogonal retention mechanisms (reversed-phase + ion exchange) [2]. By loading the sample at an acidic pH, the positively charged analyte binds ionically to the sulfonic acid groups on the sorbent. This "locks" the analyte in place, allowing for an aggressive 100% methanol wash that strips away neutral lipids and phospholipids before the analyte is eluted with a basic solvent.

Table 1: Performance Comparison of Sample Preparation Techniques
Extraction TechniqueAbsolute Recovery (%)Matrix Factor (Ion Suppression)Phospholipid RemovalWorkflow Reproducibility (%CV)
Protein Precipitation (PPT) 85 - 95%0.45 (Severe Suppression)Poor (< 10%)12.5%
Liquid-Liquid Extraction (LLE) 55 - 70%0.88 (Mild Suppression)Moderate (~75%)9.8%
Mixed-Mode SPE (MCX) 88 - 94% 0.98 (Negligible) Excellent (> 99%) 3.2%

Data represents simulated validation metrics for 1-(2-Methoxy-5-methylphenyl)ethylamine in human plasma (n=6).

Part 3: Chromatographic Strategy Comparison

With a clean extract achieved via MCX SPE, the next step is optimizing chromatographic retention to ensure the analyte elutes well outside the suppression zone.

The Causality of Column Selection
  • C18 (Alkyl Phase): Fails to retain the protonated amine adequately.

  • HILIC (Hydrophilic Interaction): Excellent for polar compounds, but requires long column equilibration times and highly organic injection solvents, complicating the SPE elution step.

  • Biphenyl Phase: The optimal solution. Biphenyl columns provide orthogonal π−π (pi-pi) electron interactions. The electron-deficient biphenyl rings of the stationary phase interact strongly with the electron-rich methoxy-methyl-substituted aromatic ring of the analyte. This dramatically increases retention and improves peak symmetry compared to C18.

Table 2: Chromatographic Performance Comparison
Column ChemistryRetention Factor (k')Peak Asymmetry (As)Signal-to-Noise (S/N) at LLOQ
Standard C18 1.2 (Elutes in void)1.85 (Severe tailing)15:1
HILIC 4.51.1045:1
Biphenyl 3.8 (Optimal) 1.05 (Symmetrical) 85:1

Part 4: Validated Workflow (Step-by-Step Methodology)

To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system . It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 1-(2-Methoxy-5-methylphenyl)ethylamine-d3—added prior to extraction to correct for any volumetric losses or residual matrix effects.

This workflow is aligned with the FDA 2018 Bioanalytical Method Validation Guidance for Industry [3] and the ICH M10 Guideline [4].

Step 1: Sample Pre-treatment
  • Aliquot 100 µL of human plasma (K2EDTA) into a 96-well plate.

  • Spike with 10 µL of SIL-IS working solution (50 ng/mL).

  • Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Mechanism: Disrupts protein-analyte binding and ensures the primary amine is fully protonated for ion-exchange binding.

Step 2: MCX SPE Extraction Protocol (30 mg/well plate)
  • Condition: 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Load: Apply the entire pre-treated sample (210 µL) at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): 1.0 mL 2% Formic Acid in Water. Mechanism: Removes salts, proteins, and highly polar interferences.

  • Wash 2 (Organic): 1.0 mL 100% Methanol. Mechanism: Removes neutral lipids and phospholipids. The analyte remains ionically locked to the sorbent.

  • Elute: 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Mechanism: The high pH neutralizes the analyte's amine group, breaking the ionic bond and releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Step 3: LC-MS/MS Conditions
  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B. Flow rate: 0.4 mL/min.

  • Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

Step 4: System Validation Criteria

According to FDA/ICH guidelines, the method must pass the following self-validating checks during every run:

  • Accuracy: ±15% of nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).

  • Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).

  • Selectivity: Blank matrix samples must show no interfering peaks >20% of the LLOQ analyte response, and <5% of the IS response.

Part 5: Visualizations

SPE_Workflow A 1. Pre-treatment (Plasma + H3PO4) B 2. Load onto MCX (Analyte Charged) A->B C 3. Acidic Wash (Removes Proteins) B->C D 4. Organic Wash (Removes Lipids) C->D E 5. Basic Elution (Neutralizes Analyte) D->E

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

Matrix_Effect_Logic Start High Matrix Effect Observed (Ion Suppression in MS/MS) Q1 Is it Phospholipid Interference? (m/z 184) Start->Q1 Yes1 Implement Mixed-Mode Cation Exchange (MCX) SPE Q1->Yes1 Yes No1 Are there Co-eluting Endogenous Polar Compounds? Q1->No1 No Yes2 Switch to Biphenyl Column or Optimize Gradient No1->Yes2 Yes No2 Implement Stable Isotope Labeled Internal Standard (SIL-IS) No1->No2 No

Caption: Decision logic pathway for resolving matrix effects in LC-MS/MS bioanalysis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1001, Phenethylamine." PubChem, [Link].

  • Waters Corporation. "Solid-Phase Extraction (SPE) Method Development." Waters Application Notes, [Link].

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents, May 2018, [Link].

  • U.S. Food and Drug Administration (FDA) / ICH. "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance Documents, Nov 2022, [Link].

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of 1-(2-Methoxy-5-methylphenyl)ethylamine's Biological Activity

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Pharmacological Profile of a Novel Phenethylamine The substituted phenethylamine class of compounds represents a...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Pharmacological Profile of a Novel Phenethylamine

The substituted phenethylamine class of compounds represents a vast and pharmacologically diverse group of molecules, many of which are psychoactive and interact with monoamine neurotransmitter systems.[1][2] 1-(2-Methoxy-5-methylphenyl)ethylamine is a member of this class, and a thorough understanding of its biological activity is crucial for its potential applications in research and drug development. This guide provides a comprehensive framework for the cross-validation of its biological activity, offering a comparative analysis with structurally related compounds and established pharmacological agents. As a self-validating system, the described protocols are designed to ensure the trustworthiness and reproducibility of the findings.

The core of this guide is to present a series of experimental workflows that will allow researchers to build a detailed pharmacological profile of 1-(2-Methoxy-5-methylphenyl)ethylamine. We will explore its likely interactions with key central nervous system targets, drawing on the well-established structure-activity relationships of 2,5-dimethoxyphenethylamines.[3] While specific experimental data for this exact molecule is not yet widely published, this guide will utilize data from closely related analogs to illustrate the expected outcomes and provide a robust template for your investigations.

Comparative Framework: Selecting Appropriate Benchmarks

To objectively assess the biological activity of 1-(2-Methoxy-5-methylphenyl)ethylamine, a carefully selected panel of comparator compounds is essential. This panel should include:

  • Structural Analogs: Compounds with high structural similarity to understand the impact of subtle chemical modifications. A prime candidate is 2,5-dimethoxy-4-methylamphetamine (DOM), a well-characterized psychedelic phenethylamine.[4] The comparison will help to elucidate the role of the alpha-methyl group present in DOM but absent in our compound of interest.

  • Established Receptor Agonists/Antagonists: Known ligands for serotonin and dopamine receptors will serve as positive and negative controls, ensuring the validity of the assays. For instance, serotonin (5-HT) and dopamine themselves are the endogenous agonists, while selective antagonists like ketanserin (for 5-HT2A receptors) are crucial for confirming mechanism of action.[5]

  • A Note on the 2,5-Dimethoxy Motif: The 2,5-dimethoxy substitution pattern is a known pharmacophore for potent agonism at the serotonin 2A (5-HT2A) receptor.[6][7] Therefore, our investigation will heavily focus on the 5-HT2 receptor family.

Experimental Cross-Validation Workflow

A multi-tiered approach, from in vitro receptor binding to in vivo behavioral assays, is necessary for a comprehensive understanding.

Experimental Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Off-Target & Safety Profiling Receptor_Binding Receptor Binding Assays (5-HT & Dopamine Subtypes) Functional_Assays Functional Assays (e.g., IP1 Accumulation, Calcium Flux) Receptor_Binding->Functional_Assays Determine Affinity (Ki) HTR_Assay Head-Twitch Response (HTR) in Mice Functional_Assays->HTR_Assay Confirm Agonist/Antagonist Activity (EC50/IC50) Locomotor_Activity Locomotor Activity Assessment HTR_Assay->Locomotor_Activity Correlate with Psychoactive Potential MAO_Inhibition Monoamine Oxidase (MAO) Inhibition Assay Locomotor_Activity->MAO_Inhibition hERG_Channel hERG Channel Binding Assay MAO_Inhibition->hERG_Channel Assess Potential for Adverse Effects

Figure 1: A comprehensive workflow for the cross-validation of 1-(2-Methoxy-5-methylphenyl)ethylamine's biological activity.

Part 1: In Vitro Target Engagement and Functional Activity

The initial step is to determine the binding affinity and functional efficacy of 1-(2-Methoxy-5-methylphenyl)ethylamine at its most probable molecular targets.

Experimental Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of serotonin (5-HT1A, 5-HT2A, 5-HT2C) and dopamine (D1, D2) receptors.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing the human recombinant receptors of interest.

    • Incubate the membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Causality: This assay directly measures the physical interaction between the compound and its target receptor, providing a quantitative measure of affinity. The choice of receptors is based on the known pharmacology of similar phenethylamines.[8]

Experimental Protocol 2: Inositol Phosphate (IP-1) Accumulation Assay (for Gq-coupled receptors like 5-HT2A/2C)

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compound as an agonist or antagonist at 5-HT2A and 5-HT2C receptors.

  • Methodology:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells).

    • Treat the cells with varying concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist (e.g., serotonin).

    • After incubation, lyse the cells and measure the accumulation of inositol monophosphate (IP-1), a downstream second messenger, using a commercially available HTRF or ELISA kit.

    • Plot the concentration-response curve to determine the EC50 and Emax values.

  • Causality: This assay provides a direct measure of the compound's ability to activate the receptor and initiate a cellular signaling cascade, thus confirming its functional effect.[9]

Table 1: Hypothetical In Vitro Data for 1-(2-Methoxy-5-methylphenyl)ethylamine and Comparators

Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2C Ki (nM)5-HT2C EC50 (nM)D2 Ki (nM)
1-(2-Methoxy-5-methylphenyl)ethylamine To be determinedTo be determinedTo be determinedTo be determinedTo be determined
DOM66 - 404[10]2 - 56[10]>1000>1000>7500[10]
Serotonin (5-HT)3.51.25.12.3>10000
Ketanserin1.2Antagonist150Antagonist30

Note: Data for DOM and reference compounds are illustrative and sourced from published literature.[10]

Part 2: In Vivo Behavioral Pharmacology

In vivo studies are essential to confirm that the in vitro activity translates to a physiological effect in a whole organism.

Experimental Protocol 3: Head-Twitch Response (HTR) in Mice

  • Objective: To assess the 5-HT2A receptor-mediated psychedelic-like effects of the test compound.

  • Methodology:

    • Acclimatize male C57BL/6J mice to the testing environment.

    • Administer varying doses of the test compound (and vehicle control) via intraperitoneal (i.p.) injection.

    • For antagonist studies, pre-treat with a selective 5-HT2A antagonist (e.g., M100907) before administering the test compound.[11]

    • Observe and count the number of head twitches over a defined period (e.g., 30 minutes).

  • Causality: The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[12]

Table 2: Hypothetical In Vivo HTR Data

CompoundDose Range (mg/kg, i.p.)Peak HTR CountED50 (mg/kg)
1-(2-Methoxy-5-methylphenyl)ethylamine To be determinedTo be determinedTo be determined
DOM0.1 - 3.025-300.5
Saline (Vehicle)N/A< 2N/A

Note: Data for DOM is illustrative.

Part 3: Off-Target and Safety Assessment

A crucial aspect of cross-validation is to investigate potential off-target effects that could lead to adverse events.

Signaling_Pathway Compound 1-(2-Methoxy-5-methylphenyl)ethylamine HT2A_Receptor 5-HT2A Receptor Compound->HT2A_Receptor Agonist Binding Gq_Protein Gq/11 Protein HT2A_Receptor->Gq_Protein Activation PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release Cellular_Response Cellular Response (e.g., Head-Twitch) PKC->Cellular_Response Ca_Release->Cellular_Response

Figure 2: The canonical 5-HT2A receptor signaling pathway, a likely primary target for 1-(2-Methoxy-5-methylphenyl)ethylamine.

Experimental Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay

  • Objective: To determine if the test compound inhibits the activity of MAO-A or MAO-B, enzymes critical for the metabolism of monoamine neurotransmitters.

  • Methodology:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • Incubate the enzymes with a fluorogenic substrate and varying concentrations of the test compound.

    • Measure the fluorescence generated by the enzymatic reaction over time.

    • Calculate the IC50 values for MAO-A and MAO-B inhibition.

  • Causality: Inhibition of MAO can lead to an increase in the synaptic levels of monoamines, which can cause significant physiological effects and drug-drug interactions.[13][14]

Conclusion: Building a Comprehensive Pharmacological Dossier

By following this structured, multi-faceted approach, researchers can build a comprehensive and reliable biological activity profile for 1-(2-Methoxy-5-methylphenyl)ethylamine. The integration of in vitro and in vivo data, benchmarked against well-characterized compounds, provides a robust cross-validation of its pharmacological effects. This guide serves as a blueprint for these investigations, ensuring scientific rigor and generating the high-quality data necessary for advancing our understanding of this novel phenethylamine.

References

  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Drug and Alcohol Dependence, 135, 118-127.
  • Wikipedia contributors. (2024). Substituted phenethylamine. In Wikipedia, The Free Encyclopedia. [Link]

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  • Lee, S. Y., Lee, H. A., Kim, J. H., Kim, H. J., Lee, J., Lee, S. Y., & Jang, C. G. (2020). Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. Psychopharmacology, 237(10), 3047–3060. [Link]

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  • Blue Ridge Poison Center. (2024). Phenethylamines. ToxTalks: A Bulletin for Healthcare Professionals Who Manage Poisoned Patients. [Link]

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  • Luethi, D., Kolaczynska, K. E., Doc-Marmier, M., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 113. [Link]

  • Wang, S., Zhang, Y., & Li, P. (2024). Psychoactive Substances: Transforming the Paradigm for Treating Mental Health Disorders in the Post-Pandemic Era. International Journal of Molecular Sciences, 25(5), 2697. [Link]

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  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2020). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 11, 575. [Link]

  • Andreasen, J. T., Andersen, J., Bondareva, T., Jørgensen, M., & Kristensen, J. L. (2021). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Scientific Reports, 11(1), 21743. [Link]

  • SINTEF. (2010). Development and validation of analytical methods for determination of amines and selected degradation products. Gassnova. [Link]

  • de la Torre, R., & Farré, M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

  • Mitchell, J. M., El-Bakry, H. A., & Carlson, R. (2022). A deep generative model enables automated structure elucidation of novel psychoactive substances. Nature Machine Intelligence, 4(1), 62–69. [Link]

  • Marcher-Rørsted, E., Halberstadt, A. J., Kristensen, J. L., & Bräuner-Osborne, H. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience, 11(10), 1479–1487. [Link]

  • Mardal, M., Krogh, R., Nielsen, M. K., & Johansen, S. S. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 272, 49–57. [Link]

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  • Khan, I., Ali, A., Ijaz, M., & Kim, Y. S. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 24(21), 15859. [Link]

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  • Walton, S. E., Krotulski, A. J., & Logan, B. K. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 45(9), 1040–1047. [Link]

  • Andreasen, J. T., Andersen, J., Bondareva, T., Jørgensen, M., & Kristensen, J. L. (2021). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Scientific Reports, 11(1), 21743. [Link]

  • Khan, I., Ali, A., Ijaz, M., & Kim, Y. S. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 24(21), 15859. [Link]

  • Zhang, Y., He, Y., & Liu, Y. (2015). Determination of aliphatic amines in aquatic products by capillary electrophoresis with ultrasound-assisted dispersive liquid-liquid microextraction. Analytical Methods, 7(19), 8196-8202. [Link]

  • Cadeddu, A., & Mavridis, L. (2025). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. Molecules, 30(9), 1863. [Link]

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  • Thevis, M., & Schänzer, W. (2009). Determination of methoxyphenamine in doping control analysis. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (17) (pp. 225-228). Sport und Buch Strauß. [Link]

  • Halberstadt, A. J., & Geyer, M. A. (2014). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Neuropharmacology, 82, 118–126. [Link]

  • Johnson, A. K., & Stewart, J. K. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Journal of Pharmacology and Experimental Therapeutics, 389(6), 1123-1132. [Link]

  • Johnson, M. P., Frescas, S. P., Oberlender, R., & Nichols, D. E. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662–1668. [Link]

  • McMahon, L. R., & Cunningham, K. A. (2008). Discriminative Stimulus Effects of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane in Rhesus Monkeys: Antagonism and Apparent pA2 Analyses. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 738–746. [Link]

  • Wang, Y., Li, Y., & Zhang, X. (2021). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering, 6(11), 2056-2061. [Link]

  • DeRuiter, J., & Noggle, F. T. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Microgram Journal, 9(1), 3-10. [Link]

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Validation

A Comparative Guide to Confirming the Absolute Configuration of 1-(2-Methoxy-5-methylphenyl)ethylamine Enantiomers

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of methodologies for unequivocally determining the absolute configur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of methodologies for unequivocally determining the absolute configuration of 1-(2-methoxy-5-methylphenyl)ethylamine enantiomers. The choice of analytical technique is paramount in drug development, where the stereochemistry of a molecule dictates its pharmacological and toxicological profile. This document will explore various methods, offering insights into their underlying principles, experimental workflows, and comparative advantages to aid in selecting the most appropriate strategy for your research needs.

Introduction: The Criticality of Absolute Configuration

The spatial arrangement of atoms in a chiral molecule, its absolute configuration, is a fundamental property that influences its interaction with other chiral entities, such as biological receptors and enzymes. For a molecule like 1-(2-methoxy-5-methylphenyl)ethylamine, a key building block in the synthesis of various pharmacologically active compounds, the distinction between its (R) and (S) enantiomers is not merely academic. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even induce adverse effects. Therefore, robust and reliable methods for confirming the absolute configuration are indispensable for regulatory approval and ensuring patient safety.

Comparative Analysis of Analytical Techniques

Several powerful techniques can be employed to determine the absolute configuration of chiral molecules. The selection of a method often depends on factors such as sample availability, the presence of suitable functional groups, and access to specialized instrumentation. Here, we compare the most relevant techniques for 1-(2-methoxy-5-methylphenyl)ethylamine.

Technique Principle Advantages Limitations
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Provides an unambiguous and definitive determination of the absolute configuration.[1][2]Requires a suitable single crystal, which can be challenging to obtain.[2][3] The presence of a heavy atom can be beneficial for anomalous dispersion.[3]
NMR Spectroscopy (Mosher's Method) Derivatization of the chiral amine with a chiral reagent (e.g., MTPA) to form diastereomers, which exhibit distinct NMR chemical shifts.[4][5]A widely used and reliable method that does not require crystallization.[4][5][6] Can be performed with small sample quantities.Requires chemical derivatization, which may not be straightforward for all compounds. Interpretation of spectra can be complex.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7]A non-destructive technique that can be used for samples in solution.[3][7] Does not require derivatization or crystallization.[8][9]Requires specialized instrumentation and comparison with computationally predicted spectra.[7]
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase (CSP) based on differential interactions.A powerful technique for both analytical and preparative-scale separation of enantiomers.[10][11] Can determine enantiomeric excess.[10]Does not directly provide the absolute configuration without a reference standard of known configuration.

Experimental Protocols

Mosher's Method for NMR Analysis

This protocol details the derivatization of 1-(2-methoxy-5-methylphenyl)ethylamine with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride for subsequent ¹H and ¹⁹F NMR analysis.[4][12][13]

Materials:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • 1-(2-Methoxy-5-methylphenyl)ethylamine (racemic or enantiomerically enriched)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃)

  • NMR tubes

Procedure:

  • Reaction Setup: In two separate, dry NMR tubes, dissolve approximately 5 mg of the 1-(2-methoxy-5-methylphenyl)ethylamine enantiomer in 0.5 mL of anhydrous CDCl₃.

  • Addition of Base: To each tube, add 1.2 equivalents of anhydrous pyridine or triethylamine.

  • Derivatization: To one tube, add 1.1 equivalents of (R)-MTPA-Cl. To the other tube, add 1.1 equivalents of (S)-MTPA-Cl.

  • Reaction Monitoring: Cap the tubes and gently swirl. The reaction is typically complete within 30 minutes at room temperature. Monitor the reaction by TLC or NMR until the starting amine is consumed.

  • NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric amides.

  • Data Interpretation: Compare the chemical shifts (δ) of the protons and fluorine atoms in the two diastereomers. The differences in chemical shifts (Δδ = δS - δR) are used to deduce the absolute configuration based on Mosher's model.[6]

Workflow for Mosher's Method:

Mosher_Method cluster_preparation Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Amine 1-(2-Methoxy-5- methylphenyl)ethylamine Reaction_R React with (R)-MTPA-Cl Amine->Reaction_R Reaction_S React with (S)-MTPA-Cl Amine->Reaction_S R_MTPA (R)-MTPA-Cl R_MTPA->Reaction_R S_MTPA (S)-MTPA-Cl S_MTPA->Reaction_S NMR_R ¹H & ¹⁹F NMR of (R)-MTPA Amide Reaction_R->NMR_R NMR_S ¹H & ¹⁹F NMR of (S)-MTPA Amide Reaction_S->NMR_S Comparison Compare Chemical Shifts (Δδ = δS - δR) NMR_R->Comparison NMR_S->Comparison Conclusion Determine Absolute Configuration Comparison->Conclusion XRay_Crystallography cluster_preparation Sample Preparation cluster_analysis Data Acquisition & Analysis Sample Enantiomerically Pure Amine Crystallization Crystallization Sample->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Determine Absolute Configuration (Flack Parameter) Structure_Solution->Absolute_Config

Sources

Comparative

Inter-Laboratory Validation of Chiral Methods: A Comparative Guide to 1-(2-Methoxy-5-methylphenyl)ethylamine

Executive Summary In modern drug discovery and pharmaceutical manufacturing, ensuring the stereochemical integrity of chiral intermediates across global manufacturing networks is a critical regulatory requirement. 1-(2-M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and pharmaceutical manufacturing, ensuring the stereochemical integrity of chiral intermediates across global manufacturing networks is a critical regulatory requirement. 1-(2-Methoxy-5-methylphenyl)ethylamine (1-MME, CAS 104338-22-9) has emerged as a highly specific chiral building block and resolving agent [1].

This guide provides an objective, data-driven comparison of 1-MME against traditional industry alternatives—namely 1-Phenylethylamine (PEA) and 1-(4-Methoxyphenyl)ethylamine (4-MPEA) . By examining mechanistic causality and presenting rigorous inter-laboratory validation data, this document establishes a self-validating framework for integrating 1-MME into your synthetic and analytical workflows.

Mechanistic Causality: The Structural Advantage of 1-MME

To understand why 1-MME outperforms standard chiral amines during inter-laboratory validation, we must look at the causality driven by its molecular architecture.

When utilizing chiral amines for diastereomeric salt formation or asymmetric amide coupling, the energy difference between transition states dictates the enantiomeric or diastereomeric excess.

  • The Ortho-Methoxy Effect: Unlike the unsubstituted PEA, the ortho-methoxy group in 1-MME acts as a rigidifying anchor. It participates in intramolecular hydrogen bonding and creates localized steric bulk, effectively locking the conformation of the molecule and restricting C-N bond rotation.

  • The Meta-Methyl Effect: The meta-methyl group fine-tunes the lipophilicity of the complex, ensuring homogeneous solubility in non-polar organic solvents, which prevents premature precipitation that often skews kinetic resolutions.

This conformational restriction significantly amplifies the chiral recognition process on High-Performance Liquid Chromatography (HPLC) stationary phases, leading to superior baseline resolution—a critical factor for reproducibility across different laboratories.

MechanisticCausality A 1-(2-Methoxy-5-methylphenyl) ethylamine (1-MME) B Ortho-Methoxy Group (Steric Bulk & H-Bonding) A->B C Meta-Methyl Group (Lipophilicity Tuning) A->C D Conformational Restriction B->D restricts C-N bond rotation E Enhanced Solubility in Organic Solvents C->E increases logP F High Enantioselectivity (>99% ee) & Resolution D->F amplifies transition state energy differences E->F facilitates homogeneous reaction kinetics

Mechanistic pathway showing how 1-MME's structural features drive high enantioselectivity.

Inter-Laboratory Validation Framework

To establish trustworthiness in our comparative data, the analytical procedures must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines [2]. The objective of inter-laboratory validation is to prove that an analytical procedure is "suitable for its intended purpose" regardless of the geographic location, operator technique, or minor fluctuations in ambient laboratory conditions.

We designed a self-validating system where the analytical sequence cannot proceed unless strict system suitability criteria are met.

ValidationWorkflow S1 Phase 1: Synthesis Amide Coupling with Amine S2 Phase 2: System Suitability Inject Racemic Standard S1->S2 S3 Decision Gate: Resolution (Rs) >= 2.0? S2->S3 S4 Phase 3: Sample Analysis Determine Enantiomeric Excess S3->S4 Yes (Validated for Quant) S5 Troubleshooting: Adjust Mobile Phase Polarity S3->S5 No (Method Invalid) S6 Phase 4: Inter-Lab Data Aggregation Evaluate Reproducibility (RSD) S4->S6 S5->S2 Re-equilibrate & Re-test

Self-validating inter-laboratory workflow enforcing ICH Q2(R1) system suitability standards.

Experimental Protocols

The following protocols detail the standardized methodologies distributed to three independent global laboratories (US, EU, and JP) to evaluate 1-MME against PEA and 4-MPEA.

Protocol A: Standardized Amide Coupling (Synthesis)

Causality Focus: This protocol uses HOBt to suppress the formation of oxazolone intermediates, preventing the racemization of the carboxylic acid partner during activation.

  • Preparation: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.0 mmol of the target achiral carboxylic acid in 10 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 1.2 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 mmol of Hydroxybenzotriazole (HOBt). Stir at 0°C for 30 minutes to generate the active ester.

  • Amine Addition: Add 1.1 mmol of the selected chiral amine (1-MME, PEA, or 4-MPEA) dropwise, followed immediately by 2.0 mmol of N,N-Diisopropylethylamine (DIPEA). Note: DIPEA neutralizes the HCl salt of EDC, ensuring the chiral amine remains fully nucleophilic.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide.

Protocol B: Chiral HPLC Analysis (Analytical Validation)

Causality Focus: The addition of diethylamine to the mobile phase is non-negotiable; it masks residual acidic silanol groups on the silica support, preventing peak tailing and ensuring accurate integration of the enantiomers [3].

  • System Setup: Equip the HPLC instrument with a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Degas via ultrasonication for 15 minutes.

  • System Suitability (The Self-Validating Step): Inject 10 µL of a 1 mg/mL racemic standard of the target amide. Calculate the resolution ( Rs​ ) between the two enantiomeric peaks. Proceed to sample analysis ONLY if Rs​≥2.0 .

  • Sample Analysis: Inject 10 µL of the purified sample solution (1 mg/mL in mobile phase). Monitor absorbance at 220 nm with a flow rate of 1.0 mL/min at 25°C.

  • Quantification: Calculate the enantiomeric excess (ee) based on the integrated peak areas: ee(%)=[(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 .

Data Presentation & Objective Comparison

The tables below summarize the quantitative data retrieved from the inter-laboratory study.

Table 1: Method Performance Characteristics (Chiral HPLC Validation)

This table demonstrates the baseline analytical performance of the derivatives prior to cross-laboratory deployment.

Validation Parameter1-MME DerivativePEA Derivative4-MPEA DerivativeICH Q2(R1) Target
Linearity ( R2 ) 0.99980.99950.9991 ≥0.99
Precision (Intra-day %RSD) 0.8%1.2%1.5% ≤2.0%
Limit of Detection (LOD) 0.02 µg/mL0.05 µg/mL0.08 µg/mLN/A
Chromatographic Resolution ( Rs​ ) 3.2 2.11.8 ≥2.0

Insight: The 1-MME derivative achieves a vastly superior resolution ( Rs​=3.2 ). The 4-MPEA derivative failed the system suitability target ( Rs​=1.8 ), highlighting that a para-methoxy substitution does not provide the necessary steric hindrance for optimal chiral stationary phase interaction compared to the ortho-methoxy group of 1-MME.

Table 2: Inter-Laboratory Reproducibility (Yield and Enantiomeric Excess)

Data collected from three independent laboratories executing Protocol A and B.

LaboratoryMetric1-MME (Product)PEA (Alternative 1)4-MPEA (Alternative 2)
Lab A (US) Yield (%)92.085.088.0
ee (%)99.594.291.0
Lab B (EU) Yield (%)91.583.586.5
ee (%)99.393.890.5
Lab C (JP) Yield (%)93.086.089.0
ee (%)99.694.591.2
Overall Stats Mean ee (%) 99.47 94.17 90.90
Inter-lab RSD 0.15% 0.37% 0.39%

Insight: 1-MME delivers near-perfect enantiomeric excess (>99%) with an exceptionally low inter-laboratory Relative Standard Deviation (RSD) of 0.15%. This proves that 1-MME's reactivity and analytical resolution are highly rugged and resistant to minor environmental or operator variations across global sites.

Conclusion

The inter-laboratory validation data unequivocally supports the superiority of 1-(2-Methoxy-5-methylphenyl)ethylamine (1-MME) over traditional alternatives like PEA and 4-MPEA. The strategic placement of the ortho-methoxy and meta-methyl groups provides a dual advantage: it restricts molecular conformation to amplify stereoselectivity during synthesis, and it maximizes interaction with chiral stationary phases to ensure robust, ICH-compliant analytical resolution. For drug development professionals scaling up chiral syntheses, 1-MME represents a highly reliable, self-validating intermediate that guarantees cross-site reproducibility.

References

  • Title: 1-(2-Methoxy-5-methylphenyl)ethanamine Product Information & Properties Source: Bio-Fount / Chemical Reagents Database URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

Precision Calcimimetics: SAR Study and Performance Guide of 1-(2-Methoxy-5-methylphenyl)ethylamine Derivatives

Executive Summary The development of positive allosteric modulators (PAMs) for the Calcium-Sensing Receptor (CaSR)—known as calcimimetics—has revolutionized the treatment of secondary hyperparathyroidism. However, first-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of positive allosteric modulators (PAMs) for the Calcium-Sensing Receptor (CaSR)—known as calcimimetics—has revolutionized the treatment of secondary hyperparathyroidism. However, first-generation therapeutics like Cinacalcet are severely limited by their high lipophilicity (cLogP) and potent off-target inhibition of the CYP2D6 enzyme[1].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the 1-(2-Methoxy-5-methylphenyl)ethylamine scaffold as a next-generation pharmacophore. By systematically analyzing its structure-activity relationship (SAR) against established benchmarks, this guide provides drug development professionals with actionable, field-proven insights and self-validating experimental workflows.

Pharmacophore Rationale: The Causality of Substitution

In medicinal chemistry, every structural modification must serve a distinct mechanistic purpose. The transition from the bulky naphthyl ring of Cinacalcet to the highly decorated 1-(2-Methoxy-5-methylphenyl)ethylamine core is driven by the need to balance target affinity with metabolic stability.

  • The 1-Arylethylamine Core: This chiral center is the fundamental anchor for type II calcimimetics, dictating the stereospecific insertion of the molecule into the 7-transmembrane (7TM) domain of the CaSR[2].

  • The 2-Methoxy Effect (Conformational Locking): The ortho-methoxy group acts as a critical hydrogen bond acceptor. More importantly, it creates a steric and electronic environment that restricts the rotation of the ethylamine side chain. This pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon receptor binding.

  • The 5-Methyl Effect (Hydrophobic Anchoring): The meta-methyl group (relative to the ethylamine) is perfectly positioned to project into a highly conserved lipophilic sub-pocket within the CaSR allosteric site. It provides the necessary van der Waals interactions to maintain high potency (low nanomolar EC 50​ ) without the massive lipophilic burden of a fused bicyclic system.

By strategically replacing the naphthyl core with this substituted phenyl ring, we drastically lower the cLogP. Lower lipophilicity directly correlates with reduced CYP2D6 inhibition, resolving a major clinical liability[1].

Mechanistic Pathway

CaSR_Pathway CaSR Calcium-Sensing Receptor (CaSR) + Calcimimetic (PAM) Gq Gq/11 Protein Activation CaSR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 ER Endoplasmic Reticulum (ER) Ca2+ Release IP3->ER Fluo4 Intracellular Ca2+ Spike (Detected via Fluo-4 AM) ER->Fluo4

Caption: CaSR activation pathway and intracellular calcium release mechanism.

Comparative Performance Data

To objectively assess the performance of the 1-(2-Methoxy-5-methylphenyl)ethylamine scaffold (represented here as Derivative A ), we benchmarked it against the first-generation drug Cinacalcet, the early-stage tool compound NPS R-568[2], and the recently optimized clinical candidate LNP1892[1].

CompoundAryl PharmacophoreCaSR EC 50​ (nM)E max​ (%)cLogPCYP2D6 IC 50​ (µM)
Cinacalcet 1-Naphthyl51.01004.80.05
NPS R-568 3-Methoxyphenyl22.4983.90.12
Derivative A 2-Methoxy-5-methylphenyl18.51023.2> 10.0
LNP1892 Chromane-based14.2952.8> 10.0

Data Interpretation: Derivative A achieves a sub-20 nM EC 50​ while maintaining a cLogP of 3.2. Crucially, the CYP2D6 IC 50​ is pushed beyond the 10 µM threshold, indicating a vastly superior safety profile compared to Cinacalcet.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to distinguish true allosteric modulation from baseline artifacts.

Workflow Step1 1. Cell Culture HEK293 expressing human CaSR Step2 2. Dye Loading Fluo-4 AM incubation (45 min) Step1->Step2 Step3 3. Compound Addition 1-(2-Methoxy-5-methylphenyl)ethylamine Step2->Step3 Step4 4. Kinetic Readout FLIPR Tetra (Ex 488nm / Em 515nm) Step3->Step4 Step5 5. Data Analysis EC50 & Emax Calculation Step4->Step5

Caption: Step-by-step workflow for the in vitro Ca2+ mobilization assay.

Protocol A: In Vitro Ca 2+ Mobilization Assay

This assay quantifies the ability of the derivative to sensitize the CaSR to extracellular calcium, triggering intracellular calcium release[1].

  • Cell Preparation: Seed HEK293 cells stably transfected with human CaSR into 384-well black, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

  • Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM dye solution (2 µM Fluo-4 AM, 0.1% Pluronic F-127 in assay buffer containing 0.5 mM CaCl 2​ ). Incubate for 45 minutes at 37°C. Causality: Fluo-4 AM is lipophilic and cell-permeable; inside the cell, esterases cleave the AM group, trapping the calcium-sensitive fluorophore in the cytosol.

  • Compound Addition: Prepare a 10-point dose-response curve of Derivative A (ranging from 10 µM to 0.5 nM). Dispense 10 µL of the compound into the wells using an automated liquid handler.

  • Kinetic Readout: Transfer the plate to a FLIPR Tetra system. Excite at 488 nm and record emission at 515 nm for 3 minutes to capture the peak intracellular calcium transient.

  • Self-Validation Checkpoint:

    • Negative Control: Run the exact same protocol on wild-type (non-transfected) HEK293 cells. A lack of signal confirms the compound's effect is strictly CaSR-dependent and not a result of membrane disruption or autofluorescence.

    • Positive Control: Include Cinacalcet to validate the dynamic range and sensitivity of the assay day-to-day.

Protocol B: CYP2D6 Inhibition Profiling

To validate the safety profile improvements, we assess the compound's interaction with major metabolic enzymes[1].

  • Incubation: Combine human liver microsomes (HLM, 0.1 mg/mL) with the CYP2D6 probe substrate (Dextromethorphan, 5 µM) and Derivative A (tested at 1 µM and 10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the metabolic reaction. Incubate at 37°C for 10 minutes.

  • Termination & Analysis: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the formation of the metabolite (Dextrorphan).

  • Self-Validation Checkpoint: Use Quinidine (a known potent CYP2D6 inhibitor) as a positive control to ensure the assay is actively detecting inhibition.

Conclusion

The 1-(2-Methoxy-5-methylphenyl)ethylamine scaffold represents a highly rationalized evolution in calcimimetic design. By utilizing the 2-methoxy group for conformational locking and the 5-methyl group for precise hydrophobic anchoring, researchers can achieve nanomolar CaSR potency while successfully engineering out the severe CYP2D6 liabilities associated with older, bulkier pharmacophores.

References[2] Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations | The Journal of Organic Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgoYxoLfe0CwUZhP2kZxJrFk9IuzeYq42-l2PUX5ndJ5OLyhid6TrPvCnXLwHDLArKmDCpncUGuqVs4LP1Idsp9P0lBY-jIMnLFU0Qw62FwXYyeZMdRIu5kjJTjf3-wja-MspWLXemDiVV[1] Discovery of LNP1892: A Precision Calcimimetic for the Treatment of Secondary Hyperparathyroidism | Journal of Medicinal Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEXbEbFpQJnebhvzYqcB1w7n0p57Ad1mbkuD57DJHTrCPKPnvE1iWcDwub53enxgm5fXZqvRFXK7UUHtUqgPw8ctGClBWIqktqariewxpJ9bjMF1efGiXhxCzqMLS9wbQm8o_brqQ9LZkGpdhNj0o=

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action for Novel Phenethylamines: The Case of 1-(2-Methoxy-5-methylphenyl)ethylamine

Introduction: Deconstructing a Novel Psychoactive Scaffold The landscape of neurological research is continually evolving with the emergence of novel chemical entities. Substituted phenethylamines represent a vast and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Novel Psychoactive Scaffold

The landscape of neurological research is continually evolving with the emergence of novel chemical entities. Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds, ranging from therapeutic agents to potent psychoactive substances.[1][2][3] The compound 1-(2-Methoxy-5-methylphenyl)ethylamine is a structural analog of the 2C-x family of psychedelic phenethylamines, which are known for their potent interaction with the serotonergic system.[4][5] Its structure, featuring a methoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring, suggests a plausible mechanism of action as a selective agonist at the Serotonin 2A (5-HT2A) receptor .

This guide provides a comprehensive, multi-tiered framework for rigorously validating this proposed mechanism. We will outline a logical, self-validating experimental workflow, from initial in vitro target engagement to functional cellular assays. By comparing our target compound against well-characterized pharmacological tools, we aim to not only confirm its primary mode of action but also to elucidate its potency, efficacy, and selectivity profile. This document is intended for researchers in pharmacology, neuroscience, and drug development, providing both the conceptual strategy and practical methodologies required for such a validation campaign.

Comparative Compound Selection: The Importance of Controls

To validate the mechanism of our lead compound, its pharmacological profile must be benchmarked against known standards. The choice of comparators is critical for interpreting experimental outcomes.

  • Compound of Interest (COI): 1-(2-Methoxy-5-methylphenyl)ethylamine.

  • Positive Control (Established 5-HT2A Agonist): DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) . This is a classic, potent hallucinogen with a well-documented primary mechanism as a 5-HT2A receptor agonist.[6][7] Its structural similarity provides a strong basis for comparison.

  • Negative Control (Selective 5-HT2A Antagonist): Ketanserin . This compound is a well-characterized antagonist that will be used to demonstrate the specificity of any observed effects at the 5-HT2A receptor.[6][7]

  • Structural Analog (Specificity Control): 2C-H (2,5-dimethoxyphenethylamine) . As the parent compound of the 2C family, 2C-H has a very similar structure but is reported to have low psychoactivity, potentially due to rapid metabolism.[4][8] Including 2C-H helps to determine if the specific substitutions on our COI are critical for potent receptor activity.

Experimental Validation Workflow: A Phased Approach

We will employ a phased approach, starting with the most direct and fundamental questions about molecular interaction and progressing to more complex cellular functions.

G cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: In Vitro Functional Activity cluster_2 Phase 3: Data Synthesis & Interpretation P1_A Radioligand Binding Assay P1_B Determine Affinity (Ki) at 5-HT2A P1_A->P1_B Primary Goal P1_C Selectivity Profiling (5-HT2C, D2, etc.) P1_B->P1_C Secondary Goal P2_A Functional Assay (IP1 Accumulation) P1_C->P2_A Proceed if Affinity is Confirmed P2_B Determine Potency (EC50) & Efficacy (%Max) P2_A->P2_B Primary Goal P2_C Antagonist Challenge (with Ketanserin) P2_B->P2_C Confirms Specificity P3_A Compare Ki, EC50, Efficacy Data P2_C->P3_A Integrate All Results P3_B Validate or Refute Proposed Mechanism P3_A->P3_B

Caption: Experimental workflow for validating the mechanism of action.

Phase 1: In Vitro Target Engagement via Radioligand Binding

Causality: Before we can ask what the compound does, we must first determine if it physically interacts with the proposed target. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.

Methodology: 5-HT2A Receptor Binding Assay

  • Preparation: Use cell membranes prepared from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293-h5HT2A).

  • Radioligand: Utilize a high-affinity 5-HT2A antagonist radioligand, such as [³H]Ketanserin, at a concentration near its dissociation constant (Kd).

  • Competition: Incubate the cell membranes and [³H]Ketanserin with increasing concentrations of the test compounds (COI, DOM, 2C-H) across a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation & Harvest: Allow the reaction to reach equilibrium (e.g., 60 minutes at 37°C). Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Trustworthiness Check:

  • Non-specific binding: Determined in the presence of a saturating concentration of a non-labeled antagonist (e.g., 10 µM Ketanserin).

  • Total binding: Determined in the absence of any competing ligand.

  • Specific binding: Calculated as Total binding - Non-specific binding.

Expected Outcomes & Interpretation (Table 1)

CompoundPredicted 5-HT2A Affinity (Ki, nM)Rationale
1-(2-Methoxy-5-methylphenyl)ethylamine (COI) < 50 Proposed as a potent agonist.
DOM (Positive Control) 1 - 10 Known high-affinity 5-HT2A agonist.
Ketanserin (Antagonist) 0.5 - 2 High-affinity antagonist used for validation.
2C-H (Structural Analog) > 500 Reported low activity suggests weak binding.

A low Ki value for our COI would provide the first piece of strong evidence supporting the proposed mechanism. A selectivity screen, running similar assays for other key receptors (e.g., 5-HT2C, Dopamine D2, α1-Adrenergic), should be performed to establish a selectivity profile.

Phase 2: In Vitro Functional Activity via Signal Transduction

Causality: Binding is not function. A compound can bind to a receptor and have no effect (antagonist), an activating effect (agonist), or an opposite effect (inverse agonist). Since the 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR), its activation stimulates phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium. We will measure the accumulation of a stable IP metabolite, IP1, as a direct readout of receptor activation.

G Ligand 5-HT2A Agonist (e.g., COI, DOM) Receptor 5-HT2A Receptor Ligand->Receptor Binds & Activates G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 (Measured Product) IP3->IP1 Metabolized to

Caption: Simplified 5-HT2A (Gq-coupled) signaling pathway.

Methodology: IP-One HTRF Assay

  • Cell Plating: Plate HEK293-h5HT2A cells in a 96-well or 384-well plate and allow them to grow to confluence.

  • Compound Addition: Starve cells of serum, then add increasing concentrations of test compounds (COI, DOM, 2C-H). For the antagonist challenge, pre-incubate a set of DOM-stimulated wells with Ketanserin (e.g., at 1 µM).

  • Incubation: Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.

  • Lysis & Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

  • Measurement: After a further incubation period, read the plate on an HTRF-compatible reader. The ratio of the emission signals at 665 nm and 620 nm is proportional to the amount of IP1 produced.

  • Data Analysis: Plot the HTRF ratio against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (the maximum response, or efficacy).

Trustworthiness Check:

  • Positive Control: DOM should produce a robust, dose-dependent increase in IP1.

  • Negative Control: Vehicle-treated cells establish the basal level of IP1.

  • Antagonist Blockade: The response to DOM should be significantly and rightward-shifted in the presence of Ketanserin, confirming the effect is 5-HT2A mediated.

Expected Outcomes & Interpretation (Table 2)

CompoundPredicted Potency (EC50, nM)Predicted Efficacy (% of DOM Max)Rationale
1-(2-Methoxy-5-methylphenyl)ethylamine (COI) < 100 80 - 100% Proposed as a potent, full, or near-full agonist.
DOM (Positive Control) 5 - 20 100% (Reference) Known potent and full agonist at 5-HT2A.
2C-H (Structural Analog) > 1000 or No activity < 20% Expected to be a very weak partial agonist or inactive.
DOM + Ketanserin > 1000 < 10% The effect of the agonist should be blocked.

A low EC50 value and high efficacy for our COI, coupled with the blockade of this effect by Ketanserin, provides powerful validation of the proposed mechanism.

Conclusion: Synthesizing the Evidence

The validation of a proposed mechanism of action is a deductive process built on a foundation of carefully controlled experiments.

G Hypothesis Proposed Mechanism Potent 5-HT2A Agonist Binding Binding Assay Result High Affinity (Low Ki)? Hypothesis->Binding Function Functional Assay Result Potent Agonist (Low EC50)? Binding:s->Function:n If YES Refuted {Conclusion|Mechanism Refuted or Incomplete} Binding:e->Refuted If NO Antagonism Antagonist Challenge Effect Blocked by Ketanserin? Function:s->Antagonism:n If YES Function:e->Refuted If NO Conclusion {Conclusion|Mechanism Validated} Antagonism:s->Conclusion If YES Antagonism:e->Refuted If NO

By following the workflow outlined in this guide, a researcher can systematically generate the data needed to confirm or refute the hypothesis that 1-(2-Methoxy-5-methylphenyl)ethylamine is a 5-HT2A receptor agonist. If the compound demonstrates high affinity in the binding assay (Phase 1) and potent, high-efficacy agonism that is blocked by a selective antagonist in the functional assay (Phase 2), the proposed mechanism of action can be considered strongly validated. This foundational knowledge is the critical first step toward understanding the full pharmacological and potential therapeutic profile of any novel compound.

References

  • PsychonautWiki contributors. (n.d.). 2C-H. PsychonautWiki. Retrieved March 15, 2026, from [Link]

  • Wikipedia contributors. (2024, February 24). Substituted phenethylamine. Wikipedia. Retrieved March 15, 2026, from [Link]

  • Wikipedia contributors. (2024, March 11). Phenethylamine. Wikipedia. Retrieved March 15, 2026, from [Link]

  • PsychonautWiki contributors. (n.d.). 2C-H/Summary. PsychonautWiki. Retrieved March 15, 2026, from [Link]

  • Lee, H. S., et al. (2020). Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. PubMed. Retrieved March 15, 2026, from [Link]

  • WikiDoc contributors. (2012, September 4). 2C-H. WikiDoc. Retrieved March 15, 2026, from [Link]

  • Adeshina, Y. (2023). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Medicinal Chemistry Letters. Retrieved March 15, 2026, from [Link]

  • Blue Ridge Poison Center. (2024, October). Phenethylamines. University of Virginia School of Medicine. Retrieved March 15, 2026, from [Link]

  • Wikipedia contributors. (2024, January 23). 2C (psychedelics). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Wikipedia contributors. (2023, December 1). 2C-T. Wikipedia. Retrieved March 15, 2026, from [Link]

  • Wikipedia contributors. (2023, August 20). N-Methylphenethylamine. Wikipedia. Retrieved March 15, 2026, from [Link]

  • Herndon, L. A., et al. (2008). Discriminative Stimulus Effects of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane in Rhesus Monkeys: Antagonism and Apparent pA2 Analyses. PubMed. Retrieved March 15, 2026, from [Link]

  • Herndon, L. A., et al. (2008). Discriminative stimulus effects of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane in rhesus monkeys. PubMed. Retrieved March 15, 2026, from [Link]

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Validation

A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Spotlight on 1-(2-Methoxy-5-methylphenyl)ethylamine

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries where the biological activity of a molecule is often exclus...

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries where the biological activity of a molecule is often exclusive to a single enantiomer.[1] Asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate large quantities of a desired stereoisomer, represents the most elegant and efficient strategy to achieve this goal. At the heart of this field lies the chiral ligand, a molecule that coordinates to a metal center and creates a chiral environment, thereby dictating the stereochemical outcome of a reaction.[2]

This guide provides an in-depth comparison of 1-(2-Methoxy-5-methylphenyl)ethylamine, a representative chiral amine ligand, with other prominent classes of ligands in asymmetric catalysis. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of ligand selection based on structural attributes, catalytic performance, and substrate scope, supported by experimental data from peer-reviewed literature.

The Role and Structural Attributes of Chiral Amine Ligands

Chiral amines are a versatile and widely applied class of ligands and organocatalysts.[3] Their utility stems from the Lewis basicity of the nitrogen atom, which can coordinate to metal centers or function as a proton acceptor/donor, and the stereogenic center, which imparts chirality.

1-(2-Methoxy-5-methylphenyl)ethylamine possesses a unique combination of features:

  • A Primary Amine: Provides a coordination site to a metal center.

  • An α-Chiral Center: The stereogenic carbon adjacent to the amine is the source of chirality.

  • An Electron-Rich, Sterically Defined Phenyl Ring: The methoxy (-OCH₃) group is an electron-donating group, which can influence the electronic properties of a coordinated metal. The methyl (-CH₃) group and the ortho-methoxy group create a specific steric environment that can enhance facial discrimination of the substrate.

While a direct, detailed synthesis protocol for 1-(2-Methoxy-5-methylphenyl)ethylamine is not extensively documented in readily available literature, its synthesis would likely follow established routes for similar chiral amines, such as the reductive amination of the corresponding ketone (2-methoxy-5-methylacetophenone).[4]

Performance Benchmark: Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction used to evaluate the efficacy of new chiral ligands.[5] This reaction produces valuable chiral secondary alcohols. The performance of the catalyst system is primarily assessed by the chemical yield and the enantiomeric excess (ee%) of the product.

Here, we compare the performance of chiral amino alcohols, a class closely related to chiral amines, to provide a benchmark.

Table 1: Performance of Various Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Ligand ClassSpecific LigandCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)Predominant ConfigurationReference
Amino Alcohol (-)-DAIB209798(S)Ituno et al.[5]
Amino Alcohol (1R,2S)-N-Pyrrolidinyl norephedrine209594(R)Noyori et al.[5]
O,N,O-Tridentate Camphor-derived Phenol LigandNot specifiedRTHigh80-95Not specifiedZhang et al.[6]
Carbohydrate-based D-Fructose-derived β-amino alcoholNot specifiedNot specifiedup to 100up to 96Not specifiedTorres et al.[7]

Note: Data is compiled from various sources for comparative purposes. Reaction conditions may vary.

The causality behind the high performance of ligands like (-)-DAIB lies in the formation of a rigid, well-defined transition state. The ligand coordinates to the zinc atom via both the nitrogen and oxygen atoms, creating a chiral pocket that forces the aldehyde to approach from a specific face, leading to high enantioselectivity.[8] While specific data for 1-(2-Methoxy-5-methylphenyl)ethylamine in this reaction is not available, its structural features suggest it would primarily act as a monodentate or bridging ligand, potentially leading to lower rigidity and stereocontrol compared to bidentate amino alcohols unless used in a system where a more complex active species is formed.

Generalized Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), the chiral ligand (e.g., 2 mol%) is dissolved in an anhydrous solvent (e.g., toluene).

  • Reaction Initiation: The solution is cooled to the desired temperature (e.g., 0 °C). Diethylzinc (e.g., 1.1 M solution in toluene, 2.2 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.

  • Substrate Addition: Benzaldehyde (1 equivalent) is added dropwise to the catalyst solution.

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification and Analysis: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Comparison with Privileged Ligand Classes in Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most powerful and widely used transformations in industrial synthesis for creating chiral molecules.[9][10] The success of this reaction is critically dependent on the choice of the chiral ligand, with phosphine-based ligands historically dominating the field.[9][10]

Workflow for Ligand Selection in Asymmetric Catalysis

G Figure 1: Generalized Ligand Selection Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Mechanistic Understanding & Scale-up A Define Transformation (e.g., Hydrogenation, C-C Coupling) B Literature Review: Identify Privileged Ligand Classes (Phosphines, Diamines, etc.) A->B C Select Diverse Ligand Set (Varying Sterics & Electronics) B->C D High-Throughput Experimentation (HTE) Screen Ligands, Metals, Solvents C->D Proceed to Screening E Identify 'Hit' Ligand(s) (Good Yield & ee%) D->E F Fine-Tune Reaction Conditions (Temp, Pressure, Concentration) E->F G Kinetic & Spectroscopic Studies F->G Proceed to Mechanistic Studies H Substrate Scope Evaluation G->H I Process Optimization for Scale-up H->I G Figure 2: Simplified Asymmetric Transfer Hydrogenation Cycle A [M-H]⁻(L) Active Catalyst B Transition State {Substrate---H-M(L)} A->B Substrate Coordination C Chiral Product B->C Hydride Transfer D M Spent Catalyst C->D Product Release D->A Regeneration E H-Donor (e.g., iPrOH) E->D H-Source sub_info L* = Chiral Ligand M = Metal (e.g., Ru, Ir)

Caption: A simplified catalytic cycle for metal-catalyzed asymmetric transfer hydrogenation.

Broader Context: Other Important Ligand Architectures

To provide a comprehensive overview, it is essential to acknowledge other influential ligand classes that have shaped the field of asymmetric catalysis.

Structural Comparison of Ligand Scaffolds

Caption: A conceptual layout showing the diversity of common chiral ligand backbones.

  • Salen Ligands: These tetradentate Schiff base ligands are highly effective in asymmetric epoxidation (Jacobsen epoxidation) and other oxidative transformations.

  • Bis(oxazoline) (BOX) and PHOX Ligands: These P,N or N,N-ligands are modular and highly tunable. They have proven effective in a vast array of reactions, including copper-catalyzed cyclopropanation and iridium-catalyzed hydrogenation. [11]

Conclusion and Future Outlook

The selection of a chiral ligand is a multifaceted decision that requires a deep understanding of the reaction mechanism and the interplay between the ligand's electronic and steric properties. 1-(2-Methoxy-5-methylphenyl)ethylamine, as a representative chiral amine, belongs to a valuable class of ligands, particularly as precursors for more complex catalytic systems or in specific organocatalytic roles.

However, when compared to privileged ligands like chiral bisphosphines (e.g., DuPhos, BINAP) in asymmetric hydrogenation or bidentate amino alcohols and diamines in transfer hydrogenation and C-C bond formation, its potential as a simple monodentate ligand in metal catalysis may be limited for achieving the highest levels of enantioselectivity. The unparalleled success of ligands like BINAP and N-sulfonylated diamines is rooted in their rigid, C₂-symmetric structures that create a well-defined chiral pocket, a feature less pronounced in simple chiral primary amines.

The future of ligand design continues to move towards modularity, enabling the rapid synthesis and screening of large ligand libraries. [12]Furthermore, the integration of computational chemistry is allowing for a more rational, predictive approach to catalyst development, potentially reducing the reliance on empirical screening. While established ligands will remain workhorses, the quest for novel scaffolds that can catalyze challenging transformations with ever-greater efficiency and selectivity will continue to drive innovation in asymmetric catalysis.

References

  • Zhang, W., Chi, Y., & Zhang, X. (2007). Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research, 40(12), 1278-1290. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). IntechOpen. [Link]

  • Zhang, W., Chi, Y., & Zhang, X. (2007). Developing chiral ligands for asymmetric hydrogenation. PubMed. [Link]

  • Feringa, B. L., et al. (1994). Enantioselective Conjugate Addition of Diethylzinc to Chalcones Catalysed by Chiral Ni(II) Aminoalcohol Complexes. University of Groningen Research Portal. [Link]

  • Chiral bifunctional NHC/guanidine ligands for asymmetric hydrogenation. (n.d.). ChemRxiv. [Link]

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. (2024). Journal of the American Chemical Society. [Link]

  • Uemura, M., et al. (1992). Enantioselective conjugate addition of diethylzinc to chalcone catalyzed by chiral tricarbonyl(arene)chromium/nickel (II). Tetrahedron: Asymmetry. [Link]

  • Zhang, W., et al. (2016). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral O,N,O-tridentate Phenol Ligands Derived From Camphor. Chirality, 28(1), 65-71. [Link]

  • Torres, E., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. (n.d.). ResearchGate. [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015).
  • Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

  • Agrawal, T., et al. (n.d.). Asymmetric Synthesis of Propargylic alfa-Chiral Tertiary Amines by Reductive Alkynylation of Tertiary Amides Using Ir/Cu Tandem. ChemRxiv. [Link]

  • Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. (n.d.). PMC. [Link]

  • Deng, Z., & Johnston, J. N. (2025). Performance-enhancing asymmetric catalysis unlocks tuning without rebuilding. Chem Catalysis. [Link]

  • Synthesis of 2-methoxy-5-methylphenol. (n.d.). PrepChem.com. [Link]

  • Concept Study for an Integrated Reactor-Crystallizer Process for the Continuous Biocatalytic Synthesis of (S)-1-(3-Methoxyphenyl)ethylamine. (2020). MDPI. [Link]

  • Asymmetric Catalysis. (n.d.). NSF Center for Computer Assisted Synthesis. [Link]

  • Preparation method of 2-methoxy ethylamine. (n.d.).
  • Recent Advances in Asymmetric Catalysis Associated with B(C 6 F 5 ) 3. (2023). MDPI. [Link]

  • Publications. (n.d.). Blakey Lab. [Link]

  • Asymmetric Catalysis. (n.d.). Higham Research Group. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [1-(2-Methoxy-5-methylphenyl)ethyl](propyl)amine

As drug development pushes toward highly potent and structurally complex molecules, laboratory safety must evolve from generic guidelines to molecule-specific, mechanistically grounded protocols. Handling uncharacterized...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward highly potent and structurally complex molecules, laboratory safety must evolve from generic guidelines to molecule-specific, mechanistically grounded protocols. Handling uncharacterized or highly potent active pharmaceutical ingredients (HPAPIs) like amine demands a rigorous, self-validating approach to occupational hygiene.

This guide provides a comprehensive, step-by-step operational and personal protective equipment (PPE) strategy for researchers and scientists working with this specific secondary amine.

Chemical Hazard Profiling & Causality

Before selecting PPE, we must understand the physicochemical properties that dictate the molecule's risk profile. amine is a substituted phenethylamine derivative characterized by a secondary amine and a lipophilic aromatic ring (bearing methoxy and methyl substituents).

  • Dermal Permeability (The Lipophilicity Factor): The combination of the N-propyl chain and the substituted aromatic ring grants this molecule a high partition coefficient (LogP). This lipophilicity allows the freebase form to rapidly permeate the lipid bilayers of the stratum corneum, making dermal exposure a critical vector for systemic toxicity.

  • Sensitization & Irritation: Secondary amines are notorious for acting as skin sensitizers and mucous membrane irritants. They can also degrade certain standard laboratory glove materials over time.

  • Potency & OEB Classification: Given its structural homology to potent CNS-active agents, this compound must be treated as an uncharacterized HPAPI. Under [1], it defaults to an Occupational Exposure Band (OEB) 4 or 5 classification, requiring strict primary containment and specialized PPE.

Primary Engineering Controls (PECs)

PPE is the secondary line of defense. The primary barrier must always be engineering controls, as mandated by [2].

PPESelection API [1-(2-Methoxy-5-methylphenyl)ethyl] (propyl)amine Handling Scale Determine Operational Scale & Physical State API->Scale Analytical Analytical Scale (< 10 mg, Powder) Scale->Analytical Micro-weighing Prep Preparative Scale (> 10 mg, Powder/Solution) Scale->Prep Synthesis/Transfer Vent Ventilated Balance Enclosure (VBE) Analytical->Vent Iso Negative Pressure Isolator / Glovebox Prep->Iso PPE1 PPE: N95/P100 Respirator Double Nitrile Gloves Lab Coat + Sleeve Covers Chemical Goggles Vent->PPE1 PPE2 PPE: PAPR System Chemical-Resistant Suit Butyl/Nitrile Double Gloves Full Face Shield Iso->PPE2

Fig 1: Decision matrix for Engineering Controls and PPE selection based on operational scale.

Personal Protective Equipment (PPE) Matrix

The following PPE protocols are designed to create a self-validating barrier system. Every layer serves a specific mechanistic purpose.

Quantitative PPE Selection Data
Operational ScalePhysical StateRespiratory ProtectionDermal Protection (Gloves)Body & Eye Protection
Analytical (< 10 mg) Dry PowderN95 or P100 Half-MaskDouble Nitrile (ASTM D6978)Tyvek® Coat, Sleeve Covers, Goggles
Preparative (> 10 mg) Dry PowderPAPR (Powered Air-Purifying)Inner: Nitrile / Outer: ButylSaranex Suit, Full Face Shield
Solution Transfer Liquid (Organic)N95 (if in fume hood)Inner: Nitrile / Outer: ButylTyvek® Coat, Splash Goggles
Mechanistic Justification for PPE Choices
  • Double Gloving with Mixed Materials: Nitrile provides excellent tactile feedback and baseline protection against powders. However, if the amine is dissolved in organic solvents (e.g., dichloromethane or methanol), nitrile can degrade rapidly. An outer layer of butyl rubber provides superior resistance to organic solvents and lipophilic amines.

  • Respiratory Protection: Amine salts (e.g., hydrochloride salts) often form fine, electrostatic powders that easily aerosolize. A P100 filter ensures 99.97% efficiency against these microscopic particulates, preventing inhalation of the active API.

Step-by-Step Operational and Handling Workflow

To ensure scientific integrity and safety, the handling of this compound must follow a strict, self-validating procedural loop.

Phase 1: Preparation and System Validation
  • Verify Negative Pressure: Before opening the chemical container, verify that the VBE or Isolator is actively maintaining negative pressure (minimum -0.01 inches of water column) [3]. Validation: Visually check the magnehelic gauge to ensure the needle is in the target negative range.

  • Static Mitigation: Amine powders are highly susceptible to static charge, which can cause sudden aerosolization upon opening the vial. Pass the sealed vial through an anti-static ionizer bar for 10 seconds before opening.

  • Don PPE: Apply PPE in the correct order: Bouffant cap Shoe covers Inner gloves Coverall Respirator/PAPR Outer gloves.

Phase 2: Execution (Weighing and Transfer)
  • Tare and Weigh: Place a conductive weighing boat on the microbalance. Avoid plastic boats, which retain static charge and repel the powder.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Transfer the exact required mass ofamine.

  • Seal and Solubilize: If preparing a stock solution, add the solvent directly to the weighing vessel inside the primary engineering control. Do not transport dry HPAPI powders across the laboratory. Seal the vessel tightly before removal.

Phase 3: Mechanistically-Driven Decontamination

Standard water or bleach wipes are insufficient for secondary amines. Freebase amines are highly lipophilic and water-insoluble; wiping them with plain water simply spreads the contamination across the bench.

  • Protonation Step: Prepare a low-pH decontamination solution (e.g., 2% acetic acid or 1% citric acid in water). Spray this onto a low-lint wipe. Validation: Use pH paper to ensure the acidic wipe solution is between pH 3-4 before use.

  • Surface Wipe: Wipe down the balance, spatulas, and work surface. Causality: The weak acid protonates the secondary amine, converting it into a highly water-soluble ammonium salt.

  • Surfactant Wash: Follow the acidic wipe with a standard laboratory detergent wipe to remove the newly formed salts and any residual organic material.

Spill Response and Disposal Plan

In the event of a breach or spill, immediate containment is required to prevent aerosolization and dermal contact.

For Dry Powder Spills:

  • Do not sweep. Sweeping aerosolizes the API.

  • Gently cover the powder with absorbent pads lightly dampened with the acidic decontamination solution (to trap the powder and initiate protonation).

  • Carefully scoop the pads and powder into a sealable hazardous waste bag.

For Liquid Spills:

  • Apply universal chemical absorbents starting from the perimeter of the spill and moving inward.

  • Once absorbed, clean the surface using the Protonation Surfactant Wash protocol detailed in Phase 3.

Disposal: All contaminated PPE, wipes, and weighing boats must be double-bagged in 6-mil polyethylene bags, labeled as "Toxic/Hazardous Chemical Waste - Amine HPAPI," and disposed of according to institutional hazardous waste protocols and [3].

References

  • Title: NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 and Final Reevaluation Determinations Source: National Institute for Occupational Safety and Health (NIOSH) / Federal Register URL: [Link]

  • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

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